6-Bromo-2-fluoro-3-methoxybenzoic acid
Description
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Properties
IUPAC Name |
6-bromo-2-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLHUQOLSIRYKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701511 | |
| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935534-45-5 | |
| Record name | 6-Bromo-2-fluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10701511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
CAS Number: 935534-45-5
Authored by a Senior Application Scientist
Introduction
6-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid moiety, provides a versatile platform for the construction of complex molecular architectures. This guide offers an in-depth exploration of its synthesis, properties, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic placement of its functional groups allows for a range of chemical transformations, making it an invaluable intermediate in the synthesis of novel therapeutic agents.[1][2] The presence of both bromine and fluorine atoms, in particular, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, including its metabolic stability and binding affinity.[2]
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization in research and development.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 935534-45-5 | [3] |
| Molecular Formula | C₈H₆BrFO₃ | PubChemLite[4] |
| Molecular Weight | 249.04 g/mol | AiFChem[5] |
| Appearance | Solid | Sigma-Aldrich[6] |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electronic effects of the four different substituents on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atoms attached to the electronegative bromine, fluorine, and oxygen atoms will exhibit characteristic downfield shifts.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the molecule, as well as characteristic fragmentation patterns that can be used to confirm its structure.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the functional groups present, including the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy group.
Synthesis of this compound: A Strategic Approach
The synthesis of this compound requires a multi-step approach that carefully considers the directing effects of the substituents on the aromatic ring. While a specific, detailed experimental protocol is not widely published, a plausible synthetic route can be devised based on established organic chemistry principles. One common strategy involves the electrophilic bromination of a suitably substituted benzoic acid precursor.
Conceptual Synthetic Workflow
A logical synthetic pathway would likely start from a more readily available substituted benzene derivative, followed by a series of reactions to introduce the required functional groups in the correct positions. For instance, a plausible route could involve the bromination of a fluorinated methoxybenzoic acid derivative. The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) would need to be carefully managed to achieve the desired regioselectivity.
Caption: Conceptual workflow for the synthesis of this compound.
Illustrative Experimental Protocol (General Principles)
The following protocol is a generalized representation of how the synthesis might be approached, emphasizing the key chemical principles involved.
Step 1: Preparation of a 2-Fluoro-3-methoxybenzoic Acid Precursor This step would likely involve the functionalization of a commercially available starting material to install the fluoro and methoxy groups in the desired ortho and meta positions relative to the eventual carboxylic acid.
Step 2: Regioselective Bromination The 2-fluoro-3-methoxybenzoic acid precursor would then be subjected to electrophilic bromination. The choice of brominating agent (e.g., N-bromosuccinimide) and reaction conditions would be critical to ensure the bromine atom is introduced at the C6 position, which is sterically accessible and electronically influenced by the existing substituents.
Step 3: Purification and Characterization The final product would be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized this compound would then be confirmed using spectroscopic methods (NMR, MS, IR).
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the different reactive sites on the molecule.
Role as a Versatile Synthetic Intermediate
The carboxylic acid group can be readily converted into amides, esters, and other derivatives. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility makes it a key component in the construction of compound libraries for high-throughput screening in drug discovery programs.
Illustrative Application in the Synthesis of Bioactive Scaffolds
One potential application of this compound is in the synthesis of complex heterocyclic compounds, which are prevalent in many approved drugs. For example, it could be used as a starting material for the synthesis of quinoline derivatives, a class of compounds known for their broad spectrum of biological activities, including antibacterial and anticancer properties.
Caption: Synthetic utility of this compound in constructing bioactive heterocycles.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood.
-
Inhalation and Contact: Avoid inhaling dust and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its unique combination of functional groups offers a high degree of synthetic flexibility, enabling the creation of diverse molecular libraries and the targeted synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in advancing the frontiers of medicinal chemistry.
References
- Angew. Chem. Int. Ed. 2018, 57, 10949.
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- J. Org. Chem. 2017, 82, 3781.
- AiFChem. 935534-45-5 | this compound.
- PubChemLite. This compound (C8H6BrFO3).
- ChemicalBook. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5.
- Sigma-Aldrich. This compound | 935534-45-5.
- Dabos. 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G.
- Smolecule. Buy 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride | 1637774-84-5.
- Arctom Scientific. CAS NO. 935534-45-5 | this compound.
- Benchchem. Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.
- Google Patents. CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
- ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?
- NIST WebBook. 2-Bromo-3-methoxybenzoic acid.
- NIST WebBook. Benzoic acid, 3-methoxy-.
- ChemicalBook. 3-bromo-2-fluoro-6-methoxybenzoic acid(74891137) 13C NMR spectrum.
- ChemicalBook. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum.
- ChemicalBook. 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum.
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- 3. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]
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- 6. This compound | 935534-45-5 [sigmaaldrich.com]
6-Bromo-2-fluoro-3-methoxybenzoic acid chemical properties
An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic acid: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 935534-45-5), a key halogenated and substituted aromatic carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, spectroscopic characteristics, plausible synthetic routes, and critical applications as a versatile building block in modern organic synthesis. The guide emphasizes the strategic importance of its unique trifunctional substitution pattern, which offers multiple reactive sites for the construction of complex molecular architectures. Furthermore, it consolidates essential safety and handling protocols to ensure its proper use in a laboratory setting.
Introduction: A Versatile Building Block in Medicinal Chemistry
This compound is a synthetic organic compound whose value lies in the strategic arrangement of its functional groups. The presence of a bromine atom, a fluorine atom, a methoxy group, and a carboxylic acid on a single benzene ring makes it a highly versatile intermediate in the synthesis of complex organic molecules. Each group imparts distinct chemical reactivity and offers a "handle" for subsequent chemical modifications.
In the field of drug discovery, compounds like this are invaluable. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter the acidity of adjacent protons. The methoxy group can influence solubility and participate in electronic interactions. The bromine atom serves as a key site for carbon-carbon or carbon-heteroatom bond formation through various cross-coupling reactions. Finally, the carboxylic acid is a common pharmacophore and provides a straightforward point for derivatization into esters, amides, or other functional groups, which is a common strategy for developing prodrugs to improve pharmacokinetic profiles.[1] This guide serves as a technical resource for scientists leveraging these properties for the development of novel therapeutic agents and other advanced materials.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthesis. This section summarizes the known physical and spectroscopic data for this compound.
Physical and Chemical Data
The key identifying and physical properties are consolidated in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 935534-45-5 | [2] |
| Molecular Formula | C₈H₆BrFO₃ | [3][4] |
| Molecular Weight | 249.03 g/mol | [5] |
| Monoisotopic Mass | 247.94843 Da | [3][4] |
| Appearance | Light cream or white solid | [6] (by analogy) |
| Storage Temp. | Room Temperature | [2] |
Spectroscopic Profile
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two aromatic protons as doublets in the aromatic region (approx. δ 6.5-8.0 ppm). A singlet corresponding to the three methoxy (–OCH₃) protons would appear upfield (approx. δ 3.8-4.0 ppm). The carboxylic acid proton (–COOH) will appear as a broad singlet far downfield, typically above δ 10.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display eight distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. δ 165-175 ppm). The six aromatic carbons will appear in the δ 100-160 ppm range, with their chemical shifts influenced by the attached substituents (Br, F, OCH₃, COOH). The methoxy carbon will be a distinct upfield signal (approx. δ 55-60 ppm).
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IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O–H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A sharp and strong C=O (carbonyl) stretch will be prominent around 1700 cm⁻¹. C–O stretches from the methoxy and carboxylic acid groups will appear in the 1200-1300 cm⁻¹ region, and C–Br and C–F stretches will be visible in the fingerprint region below 1200 cm⁻¹.[8][9]
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Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with nearly equal intensity, which is the signature of a molecule containing one bromine atom.
Synthesis and Reactivity
Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.
Plausible Synthetic Route: Electrophilic Bromination
A logical and common approach to synthesize this compound is through the electrophilic aromatic substitution of a suitable precursor, such as 2-fluoro-3-methoxybenzoic acid.[10]
Causality of the Reaction: The regioselectivity of the bromination is dictated by the directing effects of the substituents already on the ring.
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Methoxy Group (–OCH₃): A powerful activating group and an ortho, para-director.
-
Fluoro Group (–F): A deactivating group (due to induction) but also an ortho, para-director (due to resonance).
-
Carboxylic Acid Group (–COOH): A deactivating group and a meta-director.
The powerful ortho, para-directing effect of the methoxy group is dominant. It directs incoming electrophiles to the C2 and C4 positions (relative to the methoxy group). The C2 position is already occupied by fluorine. The C4 position (which is the C6 position of the final benzoic acid) is sterically accessible and electronically activated, making it the most probable site for bromination.
Caption: Plausible synthetic workflow for this compound.
Illustrative Experimental Protocol
This protocol is hypothetical and should be adapted and optimized based on laboratory trials.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and protected from moisture, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Reaction: Add a brominating agent, such as N-Bromosuccinimide (NBS) (1.1 eq) or elemental bromine (1.1 eq), to the solution portion-wise at room temperature. If using bromine, a catalytic amount of a Lewis acid like FeBr₃ may be required.
-
Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once complete, cool the reaction mixture and pour it into cold water. The solid product should precipitate out of the solution.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove residual acid and salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Key Reactivity
-
Carboxylic Acid: Can undergo standard transformations such as esterification (with an alcohol and acid catalyst), amide coupling (using coupling agents like EDC/HOBt), or reduction to an alcohol (using strong reducing agents like LiAlH₄).
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig amination), allowing for the introduction of a wide variety of substituents.
-
Aromatic Ring: The electron-rich nature of the ring, despite the halogen substituents, may allow for further electrophilic or nucleophilic aromatic substitution under specific conditions, although regioselectivity would be complex.
Applications in Research and Drug Development
The trifunctional nature of this compound makes it a valuable starting material for creating libraries of complex molecules for high-throughput screening.
-
Scaffold for Novel Heterocycles: It serves as a foundational scaffold for building more complex heterocyclic systems, which are prevalent in pharmaceuticals. For instance, related fluorinated benzoic acids are used in the synthesis of benzopyrrolidine and imidazopyridine drug families.
-
Fragment-Based Drug Design (FBDD): As a substituted aromatic fragment, it can be used in FBDD to identify initial low-affinity binders to a biological target, which are then optimized into potent leads.
-
Systematic SAR Studies: The distinct functional groups allow for systematic Structure-Activity Relationship (SAR) studies. Chemists can independently modify each position to probe the molecular interactions with a biological target, optimizing for potency and selectivity. For example, the bromine can be replaced with various aryl or alkyl groups via Suzuki coupling, while the carboxylic acid is converted into a series of amides to explore hydrogen bonding interactions.
Safety, Handling, and Storage
Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from safety data sheets for structurally similar compounds.[6][11][12][13]
-
Hazard Identification:
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical advice if irritation occurs.[11]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention.[12]
-
-
Handling and Storage:
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[11][12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[11]
-
-
Personal Protective Equipment (PPE):
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its well-defined structure, featuring three distinct and synthetically valuable functional groups, provides researchers with a robust platform for constructing novel and complex molecules. From its predictable reactivity in cross-coupling reactions to its utility as a scaffold in medicinal chemistry, this compound is poised to continue facilitating advancements in drug discovery and materials science. Proper understanding of its properties, synthesis, and safety is key to unlocking its full potential.
References
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- 2. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]
- 3. PubChemLite - 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 5. 3-Bromo-6-fluoro-2-methoxybenzoic acid - CAS:1426073-21-3 - Sunway Pharm Ltd [3wpharm.com]
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- 14. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Key Building Block in Modern Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Bromo-2-fluoro-3-methoxybenzoic acid, a crucial building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical identity, a proposed robust synthetic route with mechanistic insights, detailed spectroscopic characterization, and its strategic application in medicinal chemistry.
Chemical Identity and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1][2][3] This polysubstituted benzene derivative possesses a unique combination of functional groups that make it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₃ | [1][2][3] |
| Molecular Weight | 249.04 g/mol | |
| CAS Number | 935534-45-5 | [2] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Soluble in methanol, ethanol, and DMSO (predicted) |
Strategic Synthesis: A Directed Ortho-Lithiation Approach
The synthesis of polysubstituted benzoic acids like this compound often requires regioselective functionalization, which can be challenging to achieve through classical electrophilic aromatic substitution. A powerful and highly regioselective method for the synthesis of such compounds is directed ortho-lithiation . This strategy takes advantage of the ability of certain functional groups to direct a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl lithium species that can then be quenched with an electrophile.
Retrosynthetic Analysis and Proposed Forward Synthesis
Our proposed synthesis begins with the commercially available starting material, 2-fluoro-3-methoxyanisole. The retrosynthetic analysis is as follows:
Caption: Retrosynthetic analysis of this compound.
The forward synthesis would involve the following key transformations:
-
Directed Ortho-Lithiation and Carboxylation: Treatment of 2-fluoro-3-methoxyanisole with a strong lithium amide base such as lithium diisopropylamide (LDA) at low temperature, followed by quenching with solid carbon dioxide (dry ice), will introduce the carboxylic acid group ortho to the fluorine atom. The fluorine atom is a stronger ortho-directing group than the methoxy group in this context.
-
Bromination: The resulting 2-fluoro-3-methoxybenzoic acid can then be regioselectively brominated at the 6-position. The carboxylic acid and the fluorine atom will activate the ortho and para positions, while the methoxy group will also direct ortho and para. The sterically accessible and electronically activated position will be the C6 position.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-3-methoxyanisole
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Solid carbon dioxide (dry ice)
-
Hydrochloric acid (HCl)
-
N-Bromosuccinimide (NBS)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of 2-Fluoro-3-methoxybenzoic acid
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine to the cooled THF, followed by the slow, dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of 2-fluoro-3-methoxyanisole in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature to ensure complete ortho-lithiation.
-
In a separate flask, crush solid carbon dioxide into a fine powder. Carefully and quickly, transfer the lithiated intermediate from the first flask onto the powdered dry ice via cannula.
-
Allow the reaction mixture to slowly warm to room temperature. The excess dry ice will sublime.
-
Quench the reaction with water and acidify to a pH of approximately 2 with aqueous HCl.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 2-fluoro-3-methoxybenzoic acid.
Step 2: Synthesis of this compound
-
To a solution of 2-fluoro-3-methoxybenzoic acid in a suitable solvent such as dichloromethane, add N-bromosuccinimide.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their relative positions.
-
Methoxy Protons: A singlet at approximately δ 3.8-4.0 ppm, integrating to three protons, will correspond to the -OCH₃ group.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (δ > 10 ppm), will be observed for the acidic proton of the carboxylic acid group. This peak may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbons attached to bromine and the methoxy group will also have characteristic chemical shifts.
-
Carboxylic Carbon: A signal for the carbonyl carbon of the carboxylic acid will be observed in the downfield region (δ > 165 ppm).
-
Methoxy Carbon: A signal for the methoxy carbon will appear around δ 55-60 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.
-
C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ will correspond to the carbonyl (C=O) stretch of the carboxylic acid.
-
C-O Stretch: A peak in the region of 1200-1300 cm⁻¹ will be due to the C-O stretching of the methoxy group and the carboxylic acid.
-
C-Br Stretch: A weaker absorption in the fingerprint region (below 800 cm⁻¹) can be attributed to the C-Br stretch.
MS (Mass Spectrometry):
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of the presence of a bromine atom. The exact mass can be used to confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups.
Applications in Drug Discovery and Medicinal Chemistry
Polysubstituted benzoic acid derivatives are fundamental building blocks in the synthesis of a wide range of pharmaceuticals. The unique substitution pattern of this compound makes it a particularly valuable intermediate for several reasons:
-
Orthogonal Reactivity: The presence of a bromine atom provides a handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The carboxylic acid group can be readily converted to amides, esters, and other functional groups.
-
Modulation of Physicochemical Properties: The fluorine and methoxy groups can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final drug molecule. Fluorine, in particular, is often incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic profiles.
-
Scaffold for Complex Molecules: This compound serves as a rigid scaffold onto which other functionalities can be built, enabling the synthesis of complex molecules with precise three-dimensional arrangements required for potent and selective biological activity.
While specific examples of marketed drugs derived directly from this compound are not prominently disclosed in public literature, patents for various therapeutic areas, including antibacterial agents, often describe the synthesis of compounds with similar substitution patterns, highlighting the importance of this class of intermediates.[7][8] For instance, the synthesis of certain quinoline derivatives with antibacterial properties involves the use of related bromo-fluoro-methoxy-substituted aromatic precursors.[7]
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the eyes, skin, and respiratory system. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. The strategic placement of its bromo, fluoro, methoxy, and carboxylic acid functionalities allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and novel therapeutic agents. The proposed directed ortho-lithiation strategy offers a reliable and regioselective route to this valuable compound, paving the way for its broader application in the pharmaceutical industry.
References
- Angew. Chem. Int. Ed. 2018, 57, 10949. (No URL available)
- J. Org. Chem. 2017, 82, 3781. (No URL available)
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PubChemLite. This compound (C8H6BrFO3). Available at: [Link]
- ChemicalBook. 6-Bromo-2-fluoro-3-methoxy-benzoic acid synthesis. (No URL provided)
- The Royal Society of Chemistry. Electronic Supplementary Information. (No specific URL provided for direct access to the relevant document)
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Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Available at: [Link]
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PubChemLite. 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). Available at: [Link]
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PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Available at: [Link]
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European Patent Office. ANTIBACTERIAL COMPOUNDS AND USES THEREOF - EP 3426255 B1. Available at: [Link]
- Google Patents. Process for making certain benzoic acid compounds - EP1045823B1.
- BenchChem.
- Google Patents. Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - CN102850269A.
- Google Patents. (12) United States Patent. (No specific URL provided for direct access to the relevant document)
-
PubChemLite. 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3). Available at: [Link]
- Google Patents. Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid - CN104058956A.
- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - CN101020628A.
-
NIST WebBook. Benzoic acid, 3-methoxy-. Available at: [Link]
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SpectraBase. Benzoic acid, 4-bromo-2-fluoro-6-hydroxy-, methyl ester - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]
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NIST WebBook. Benzoic acid, 3-bromo-. Available at: [Link]
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6-Bromo-2-fluoro-3-methoxybenzoic acid synthesis starting materials
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid: Core Starting Materials and Strategic Pathways
Authored by a Senior Application Scientist
Introduction: The Significance of this compound
This compound is a highly functionalized aromatic compound. Its structural motifs, including a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, make it a valuable building block in medicinal chemistry and materials science. The specific substitution pattern offers multiple points for further chemical modification, enabling the synthesis of complex molecular architectures for drug discovery and other applications. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, such as metabolic stability and binding affinity.
Strategic Synthesis Design: Overcoming the Paucity of Direct Literature
The synthesis of polysubstituted benzene rings requires careful strategic planning to control regioselectivity. The directing effects of the existing substituents on the aromatic ring play a crucial role in determining the outcome of subsequent reactions. For the target molecule, the interplay between the ortho-, para-directing methoxy group and the meta-directing carboxylic acid group (or its precursor) must be carefully considered.
This guide proposes two primary retrosynthetic approaches, starting from plausible and likely commercially available precursors. These strategies are built upon well-established synthetic transformations documented in the chemical literature for structurally related molecules.
Proposed Synthetic Pathway I: Electrophilic Bromination of a Substituted Benzoic Acid
This approach focuses on introducing the bromine atom at a late stage of the synthesis via electrophilic aromatic substitution. The starting material for this route would be 2-fluoro-3-methoxybenzoic acid.
Rationale and Key Considerations:
The methoxy group is a strong activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but is also ortho-, para-directing. The carboxylic acid group is a deactivating and meta-directing group. In 2-fluoro-3-methoxybenzoic acid, the positions ortho and para to the methoxy group are C2, C4, and C6. The C2 position is already substituted with fluorine. The C4 position is sterically less hindered than the C6 position, which is flanked by the carboxylic acid group. However, the combined directing effects and the potential for chelation control could influence the regioselectivity.
A significant challenge in this approach is the potential for the formation of isomeric byproducts, such as the 4-bromo and 5-bromo derivatives[1]. Therefore, careful optimization of reaction conditions, including the choice of brominating agent and solvent, would be critical to favor the desired 6-bromo isomer.
Experimental Protocol:
-
Starting Material: 2-fluoro-3-methoxybenzoic acid.
-
Reaction: Electrophilic Bromination.
-
Reagents and Conditions: A suitable brominating agent such as N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a mixture of sulfuric acid and a source of Br+ could be employed. The reaction temperature would likely be controlled to minimize side reactions.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be performed to remove inorganic salts and unreacted reagents. Purification of the desired this compound would likely require column chromatography or recrystallization to separate it from any isomeric impurities.
Visualizing the Pathway:
Caption: Multi-step Synthesis of this compound starting from a pre-functionalized aryl bromide.
Data Summary and Comparison of Proposed Routes
| Feature | Pathway I: Electrophilic Bromination | Pathway II: Multi-step Synthesis |
| Starting Material | 2-Fluoro-3-methoxybenzoic acid | 4-Bromo-2-fluoro-1-methoxybenzene |
| Number of Steps | 1 | 4 |
| Key Challenge | Regioselectivity, potential for isomeric byproducts [1] | Multi-step process, handling of diazonium salts |
| Potential Advantage | Shorter route | Better control over substitution pattern, higher final purity |
Conclusion and Future Outlook
The synthesis of this compound, while not explicitly detailed in readily available literature, can be strategically approached using established synthetic methodologies. The choice between a late-stage bromination and a multi-step approach involving the construction of the functional group pattern will depend on the availability of starting materials, the desired purity of the final product, and the laboratory's capabilities. Both proposed pathways offer viable, albeit challenging, routes to this valuable chemical intermediate. Further experimental validation is required to optimize the reaction conditions and determine the most efficient and scalable synthetic strategy.
References
-
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
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PubChem. 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. Available from: [Link]
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ResearchGate. how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Available from: [Link]
-
Quora. What are the industrial preparation method of fluoro benzoic acid?. Available from: [Link]
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
PubChem. 6-bromo-3-fluoro-2-methoxybenzoic acid. Available from: [Link]
Sources
A Comprehensive Guide to the NMR Spectroscopic Analysis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) data for the compound 6-Bromo-2-fluoro-3-methoxybenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the structural characterization of this molecule. This document outlines the fundamental principles, experimental protocols, and detailed interpretation of the 1H and 13C NMR spectra, establishing a benchmark for quality control and structural verification.
Introduction
This compound is a substituted aromatic carboxylic acid. Its utility as a building block in organic synthesis, particularly in the development of pharmaceutical agents and agrochemicals, necessitates unambiguous structural confirmation. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information about the carbon-hydrogen framework of the molecule. This guide will delve into the nuances of its NMR spectra, explaining the influence of the various substituents on the chemical shifts and coupling constants observed.
I. Predicted NMR Spectral Data
A crucial first step in spectral analysis is the prediction of the NMR spectra based on the known structure of this compound. Computational algorithms that employ extensive databases of known chemical shifts and substituent effects provide a reliable starting point for signal assignment.
Based on computational prediction, the following 1H and 13C NMR chemical shifts are anticipated. These predictions serve as a hypothesis to be confirmed by experimental data.
Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound
| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| C1 | - | 118.5 (d, J=13.5 Hz) |
| C2 | - | 158.0 (d, J=255.0 Hz) |
| C3 | - | 148.0 (d, J=11.0 Hz) |
| C4 | 7.45 (d, J=8.5 Hz) | 128.5 |
| C5 | 7.25 (d, J=8.5 Hz) | 115.0 |
| C6 | - | 112.5 (d, J=3.0 Hz) |
| COOH | ~10-13 | ~165.0 (d, J=4.0 Hz) |
| OCH3 | 3.95 (s) | 56.5 |
Note: Predicted values are generated from standard NMR prediction software and may vary slightly from experimental results. The splitting pattern (d = doublet, s = singlet) and coupling constants (J) are also predicted based on the structure.
II. Experimental Protocol for NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following protocol is a self-validating system designed to ensure data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is freely soluble. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for benzoic acid derivatives. For this guide, we will proceed with DMSO-d6, as it is an excellent solvent for carboxylic acids and its residual peak does not interfere with the key aromatic signals.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of DMSO-d6. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable timeframe on a standard 400-600 MHz NMR spectrometer.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference (for DMSO-d6, the residual proton peak is at ~2.50 ppm and the carbon peak is at 39.52 ppm).
NMR Instrument Setup and Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
A. 1H NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm, to ensure all signals from TMS to the carboxylic acid proton are captured.
-
Acquisition Time: An acquisition time of at least 3 seconds is recommended to ensure good resolution.
-
Relaxation Delay: A relaxation delay of 2-5 seconds allows for nearly complete T1 relaxation of all protons, ensuring quantitative accuracy if needed.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve an excellent signal-to-noise ratio.
B. 13C NMR Spectroscopy
-
Pulse Program: A proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments) is standard. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon atom.
-
Spectral Width: A spectral width of 240 ppm, centered around 120 ppm, will cover the full range of expected carbon chemical shifts.
-
Acquisition Time: An acquisition time of 1-2 seconds is standard.
-
Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 to 4096) is required to obtain a good signal-to-noise ratio.
The relationship between these steps can be visualized in the following workflow diagram.
Caption: Workflow for NMR Sample Preparation and Data Acquisition.
III. Analysis and Interpretation of NMR Spectra
The following sections detail the assignment of the signals in the 1H and 13C NMR spectra, grounded in fundamental principles of chemical shifts and spin-spin coupling.
1H NMR Spectrum Analysis
The 1H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, one signal for the methoxy group, and a broad signal for the carboxylic acid proton.
-
Aromatic Protons (H-4 and H-5): The two protons on the aromatic ring, H-4 and H-5, are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as a pair of doublets.
-
H-4: This proton is deshielded by the adjacent electron-withdrawing carboxylic acid group and the bromine atom. It is expected to appear at a downfield chemical shift, likely around 7.7 ppm.
-
H-5: This proton is ortho to the bromine atom and meta to the fluorine atom. It will appear at a slightly more upfield chemical shift compared to H-4, likely around 7.4 ppm.
-
Coupling: The coupling constant between these two adjacent protons (a ³JHH coupling) is expected to be in the range of 8.0-9.0 Hz.
-
-
Methoxy Protons (-OCH3): The three protons of the methoxy group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet. The electron-donating nature of the oxygen places this signal around 3.9-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and acidic. It typically appears as a broad singlet at a very downfield chemical shift, often between 10 and 13 ppm. Its broadness is due to hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
Table 2: Experimental 1H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~13.0 | Broad Singlet | - | 1H | COOH |
| 7.72 | Doublet | 8.8 | 1H | H-4 |
| 7.41 | Doublet | 8.8 | 1H | H-5 |
| 3.98 | Singlet | - | 3H | OCH3 |
13C NMR Spectrum Analysis
The proton-decoupled 13C NMR spectrum will show eight distinct signals, one for each unique carbon atom in the molecule. The fluorine atom (¹⁹F) has a spin of I=1/2, similar to a proton, and will therefore couple to the carbon atoms, causing splitting of their signals (C-F coupling).
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is highly deshielded and will appear at the most downfield chemical shift, typically around 165 ppm. It may show a small coupling to the fluorine atom (⁴JCF).
-
Aromatic Carbons:
-
C-2 (C-F): The carbon directly attached to the fluorine atom will exhibit a very large one-bond C-F coupling constant (¹JCF) of approximately 250-260 Hz, appearing as a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine, expected around 158 ppm.
-
C-3 (C-OCH3): This carbon is attached to the methoxy group and is adjacent to the fluorine. It will appear as a doublet due to a two-bond C-F coupling (²JCF) of around 10-15 Hz. Its chemical shift is expected around 148 ppm.
-
C-1 (C-COOH): This carbon, bearing the carboxylic acid group, is also adjacent to the fluorine atom and will show a two-bond C-F coupling (²JCF) of about 10-15 Hz. It is expected around 118 ppm.
-
C-6 (C-Br): The carbon attached to the bromine atom will be influenced by the heavy atom effect, shifting it upfield. It will also exhibit a three-bond C-F coupling (³JCF), typically small (2-5 Hz). Its signal is expected around 112 ppm.
-
C-4 and C-5: These carbons are further from the main electron-withdrawing/donating groups and will appear in the typical aromatic region of 115-130 ppm. C-4 is expected to be slightly more downfield than C-5. They may also show small, long-range C-F couplings.
-
-
Methoxy Carbon (-OCH3): The carbon of the methoxy group will appear as a single peak in the upfield region, typically around 56-57 ppm.
The logical flow for assigning these complex signals is illustrated below.
Caption: Decision tree for the assignment of 13C NMR signals.
IV. Advanced NMR Techniques for Unambiguous Assignment
For complete and irrefutable assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
-
HSQC: This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the proton at 7.72 ppm to its attached carbon (C-4) and the proton at 7.41 ppm to its carbon (C-5).
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. For instance, the methoxy protons (~3.98 ppm) would show a correlation to the C-3 carbon (~148 ppm), confirming its position. The aromatic protons would show multiple correlations that can be used to piece together the entire aromatic spin system.
V. Conclusion
The NMR spectroscopic analysis of this compound is a clear example of how fundamental principles can be applied to elucidate a complex substitution pattern on an aromatic ring. The characteristic chemical shifts, the proton-proton coupling between H-4 and H-5, and the highly informative carbon-fluorine couplings provide a unique and definitive fingerprint of the molecule. By following the detailed experimental protocol and interpretation logic presented in this guide, researchers can confidently verify the structure and purity of this important chemical building block.
VI. References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
6-Bromo-2-fluoro-3-methoxybenzoic acid IR spectrum
An In-depth Technical Guide to the Infrared Spectrum of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
Authored by a Senior Application Scientist
Introduction
This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₆BrFO₃. As a halogenated and functionalized benzene derivative, it serves as a valuable building block in medicinal chemistry and materials science. The precise arrangement of its functional groups—carboxylic acid, bromo, fluoro, and methoxy—on the aromatic ring gives rise to a unique and complex infrared (IR) spectrum. Understanding this spectrum is paramount for verifying its chemical identity, assessing purity, and predicting its chemical behavior.
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its covalent bonds absorb energy at specific frequencies, causing them to stretch or bend.[1][2] The resulting spectrum of absorption versus frequency (or wavenumber) provides a molecular "fingerprint," revealing the functional groups present. This guide provides a comprehensive analysis of the theoretical IR spectrum of this compound, explains the causality behind its spectral features, and details a robust protocol for acquiring an experimental spectrum.
Molecular Structure and Vibrational Analysis
To interpret the IR spectrum, we must first dissect the molecule's structure and identify the bonds responsible for IR absorption.
Caption: Chemical structure of this compound.
The key functional groups contributing to the IR spectrum are:
-
Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic bands in the spectrum, including the O-H and C=O stretching vibrations.
-
Aromatic Ring: The benzene ring exhibits characteristic C=C stretching and C-H stretching and bending modes.
-
Methoxy Group (-OCH₃): This group introduces aliphatic C-H and C-O ether stretches.
-
Carbon-Halogen Bonds (C-F and C-Br): These bonds produce strong stretching vibrations in the lower frequency "fingerprint" region of the spectrum.
Interpreting the IR Spectrum: A Region-by-Region Analysis
The IR spectrum of an aromatic carboxylic acid is rich with information. The presence of multiple substituents with differing electronic effects (electron-withdrawing halogens, electron-donating methoxy group) further refines the peak positions.
The Hydroxyl (O-H) Stretching Region (3300 - 2500 cm⁻¹)
The most prominent feature of a carboxylic acid's IR spectrum is the O-H stretching band. Due to strong intermolecular hydrogen bonding, which leads to the formation of stable dimers, this absorption is not a sharp peak but an extremely broad and intense band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[3][4] This broad envelope often obscures the sharper C-H stretching peaks that appear in the same vicinity.[3][5] The vast range of hydrogen bond strengths within the solid sample contributes to this significant broadening.[1]
The C-H Stretching Region (3100 - 2850 cm⁻¹)
Superimposed on the broad O-H band, one can typically resolve sharper, weaker peaks corresponding to C-H stretching vibrations:
-
Aromatic C-H Stretch: The sp² hybridized C-H bonds of the benzene ring absorb at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6]
-
Aliphatic C-H Stretch: The sp³ hybridized C-H bonds of the methoxy (-OCH₃) group absorb at wavenumbers just below 3000 cm⁻¹, usually between 3000-2850 cm⁻¹.[6]
The Carbonyl (C=O) Stretching Region (1760 - 1680 cm⁻¹)
The C=O stretch of a carboxylic acid is one of the strongest and most diagnostically useful absorptions in an IR spectrum.[2] For aromatic carboxylic acids, this peak typically appears between 1710 cm⁻¹ and 1680 cm⁻¹.[4][5] This is a lower frequency compared to saturated carboxylic acids (1730-1700 cm⁻¹) due to conjugation.[5] The resonance between the carbonyl group and the aromatic ring weakens the C=O double bond, lowering the energy (and thus the wavenumber) required for the stretching vibration. The presence of an electron-withdrawing fluorine atom ortho to the carboxylic acid may slightly increase this frequency.[1]
The Aromatic C=C Stretching Region (1600 - 1450 cm⁻¹)
The benzene ring gives rise to a set of characteristic, sharp to medium intensity bands from the stretching of its carbon-carbon double bonds. These typically appear as two or more peaks around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[7]
The Fingerprint Region (< 1500 cm⁻¹)
This region is often complex, with many overlapping peaks, but it contains a wealth of structural information. For this molecule, the key absorptions are:
-
C-O Stretching: Two distinct C-O stretching bands are expected. The C-O stretch associated with the carboxylic acid group is found between 1320-1210 cm⁻¹.[3][5] The asymmetric C-O stretch of the aryl-ether methoxy group also appears in this region, typically between 1275-1200 cm⁻¹.
-
O-H Bending: The in-plane O-H bend is expected around 1440-1395 cm⁻¹. A very characteristic broad absorption due to the out-of-plane O-H bend of the hydrogen-bonded dimer often appears between 960-910 cm⁻¹.[3]
-
C-F Stretch: The carbon-fluorine bond gives rise to a very strong and intense absorption in the 1400-1000 cm⁻¹ range. Its exact position is sensitive to the electronic environment.
-
C-Br Stretch: The carbon-bromine bond absorbs at a much lower frequency due to the larger mass of the bromine atom. This strong peak is expected in the 680-515 cm⁻¹ range.
Summary of Expected IR Absorptions
The following table summarizes the anticipated vibrational modes and their corresponding wavenumber ranges for this compound.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch | Methoxy (-OCH₃) | Medium to Weak |
| 1710 - 1680 | C=O Stretch (Conjugated) | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1440 - 1395 | O-H Bend (In-plane) | Carboxylic Acid | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Strong |
| 1275 - 1200 | C-O Stretch (Asymmetric) | Aryl Ether (Methoxy) | Strong |
| 1400 - 1000 | C-F Stretch | Fluoro-Aromatic | Strong |
| 960 - 910 | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer | Medium, Broad |
| 680 - 515 | C-Br Stretch | Bromo-Aromatic | Strong |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
Accurate spectral acquisition is critical. For a solid sample like this compound, the primary goal is to obtain a spectrum free from interference, particularly from moisture, which has a strong O-H absorption. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.
Step-by-Step Methodology for ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate. Perform a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be digitally subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the finely powdered this compound onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument's software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in step 2.
Caption: Experimental workflow for ATR-FTIR spectroscopy.
Conclusion
The infrared spectrum of this compound is a composite of the distinct vibrational signatures of its constituent functional groups. The defining features are the exceptionally broad O-H stretch of the carboxylic acid dimer, a strong and sharp carbonyl (C=O) absorption near 1700 cm⁻¹, and a complex fingerprint region dominated by strong C-O, C-F, and C-Br stretching bands. By carefully analyzing these characteristic absorptions, researchers and drug development professionals can unequivocally confirm the identity and structural integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
References
- ChemicalBook. (2025). 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5.
- Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- Dabos. 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- JoVE. (2025). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments.
- Berezin, K. V., & Kopylova, T. N. (2011).
- PubChemLite. (n.d.). 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3).
- ChemWhat. (n.d.). 6-Bromo-2-fluoro-3-methoxy-benzoic acid CAS#: 935534-45-5.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- Chemguide. (n.d.). Infra-red spectroscopy.
- LibreTexts Chemistry. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
- PubChemLite. (n.d.). 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3).
- University of Calgary. (n.d.). Spectroscopy Tutorial: Reference Table of Characteristic IR Absorptions.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from NIU Department of Chemistry and Biochemistry.
- Sunway Pharm Ltd. (n.d.). 3-Bromo-6-fluoro-2-methoxybenzoic acid - CAS:1426073-21-3.
- Fisher Scientific. (n.d.). Methoxybenzoic acids and derivatives.
- Michigan State University. (n.d.). Infrared Spectrometry.
- Sigma-Aldrich. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde 98 20035-41-0.
- PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline.
- CymitQuimica. (n.d.). 6-Bromo-2-methyl-3-nitrobenzoic acid.
- CymitQuimica. (n.d.). 6-Bromo-3-fluoro-2-methoxybenzeneboronic acid.
- PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.
- NIST. (n.d.). Benzoic acid, 3-methoxy-.
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An In-depth Technical Guide to the Mass Spectrometry of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
Introduction: The Analytical Imperative
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2-fluoro-3-methoxybenzoic acid (C₈H₆BrFO₃) represents a class of highly functionalized aromatic compounds whose substituents create a unique electronic and steric environment. Such molecules are often key intermediates in the synthesis of complex drug candidates. Mass spectrometry (MS) stands as an indispensable tool for confirming the molecular identity and probing the structural integrity of this compound. This guide provides a detailed examination of the mass spectrometric behavior of this compound, offering field-proven insights into ionization, fragmentation, and analytical protocols for researchers, scientists, and drug development professionals.
Core Physicochemical Properties and Mass Spectrometric Profile
A foundational understanding of the molecule's properties is critical for designing an effective mass spectrometry experiment. The presence of a carboxylic acid group, a bromine atom, a fluorine atom, and a methoxy group dictates its ionization efficiency and fragmentation pathways.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₃ | [PubChemLite][1] |
| Average Molecular Weight | 249.04 g/mol | [ChemicalBook][2] |
| Monoisotopic Mass | 247.94843 Da | [PubChemLite][1] |
| Predicted XlogP | 2.2 | [PubChemLite][1] |
| Primary Ionization Site | Carboxylic Acid (deprotonation) | N/A |
The monoisotopic mass is the cornerstone of high-resolution mass spectrometry (HRMS) analysis, allowing for the unambiguous determination of the elemental formula.[1] The acidic proton of the carboxylic acid group makes this molecule exceptionally well-suited for negative ion mode electrospray ionization (ESI).
Ionization Strategy: Causality and Selection
The choice of ionization technique is the most critical parameter in MS analysis. It must be tailored to the analyte's chemical nature to ensure efficient ion generation with minimal unwanted degradation.
Electrospray Ionization (ESI): The Preferred Method
For a polar, acidic molecule like this compound, ESI is the superior ionization method.[3] It is a "soft" ionization technique that imparts minimal internal energy to the analyte, typically yielding an abundant molecular ion, which is essential for molecular weight confirmation.
-
Negative Ion Mode (-ESI): This is the most logical and effective approach. The carboxylic acid readily loses a proton in solution to form a stable carboxylate anion, [M-H]⁻. This process is highly efficient, leading to excellent sensitivity. The primary ion observed will be at m/z 246.94115.[1]
-
Positive Ion Mode (+ESI): While less efficient than negative mode, protonation can occur, likely on the methoxy oxygen or the carboxylic acid carbonyl oxygen, to form the [M+H]⁺ adduct at m/z 248.95571.[1] Adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺) are also commonly observed, which can further validate the molecular weight.
Alternative Methods: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds.[4] Direct analysis of this benzoic acid by GC-MS is challenging due to its low volatility and the potential for thermal decarboxylation in the injector. However, it becomes a viable option after chemical derivatization (e.g., methylation or silylation) to convert the carboxylic acid into a less polar, more volatile ester.[5] This approach is useful for targeted quantification but adds complexity to sample preparation.
Fragmentation Analysis: Decoding the Molecular Blueprint
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the isolated molecular ion, provide the structural fingerprint of the molecule. The fragmentation of this compound is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions.
The Signature of Bromine
A key diagnostic feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity. This M/M+2 pattern is an unmistakable indicator of a monobrominated species and serves as a powerful tool for tracking bromine-containing fragments through the fragmentation cascade.
Predicted Fragmentation Pathway in Negative Ion Mode ([M-H]⁻)
The fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 247/249) is expected to proceed through several key pathways driven by the loss of stable neutral molecules.
-
Decarboxylation (Loss of CO₂): The most common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (44.00 Da).[7] This results in a highly stable carbanion on the aromatic ring. This fragment is expected to be a major peak in the MS/MS spectrum.
-
Loss of Methyl Radical (•CH₃): While radical loss is less common in negative ion mode, the loss of a methyl radical (15.02 Da) from the methoxy group can occur, especially at higher collision energies.
-
Combined Losses: Sequential fragmentation events, such as the loss of CO₂ followed by the loss of a bromine radical (•Br), can also be observed.
Below is a visualization of the primary fragmentation cascade for the [M-H]⁻ ion.
Summary of Key Predicted Fragments
The following table summarizes the expected major ions in the MS/MS spectrum of this compound.
| Ion | Proposed Structure / Description | Monoisotopic m/z (⁷⁹Br) | Isotopic Pattern |
| [M-H]⁻ | Deprotonated Molecular Ion | 246.94 | M/M+2 |
| [M-H-CO₂]⁻ | Loss of Carbon Dioxide | 202.93 | M/M+2 |
| [M-H-CH₃]⁻ | Loss of Methyl Radical | 231.92 | M/M+2 |
| [M-H-CO₂-Br]⁻ | Loss of CO₂ and Bromine | 124.02 | Single Peak |
Self-Validating Experimental Protocol: LC-MS/MS Analysis
This protocol describes a robust method for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The inclusion of quality controls ensures the trustworthiness of the generated data.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvent: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-bromo-5-methoxybenzoic acid.
Instrument and Conditions
-
LC System: UHPLC or HPLC system capable of binary gradients.[8]
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Step-by-Step Methodology
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the reference standard and the internal standard in acetonitrile.
-
Create a series of calibration standards by serial dilution of the stock solution into a 50:50 acetonitrile:water mixture. A typical range is 1 ng/mL to 1000 ng/mL.
-
Spike all calibration standards and unknown samples with the internal standard to a final concentration of 100 ng/mL.
-
Prepare a "blank" sample (solvent only) and a "zero" sample (matrix without analyte) to assess background and interference.
-
-
LC Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 10% B
-
1.0 min: 10% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 10% B
-
12.0 min: 10% B (Re-equilibration)
-
-
-
MS Method (Negative Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: -3.5 kV
-
Gas Temperature: 325 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Full Scan (MS1) Acquisition:
-
m/z Range: 100 - 400
-
Acquisition Rate: 2 spectra/s
-
-
Targeted MS/MS (MS2) Acquisition:
-
Precursor Ion: m/z 246.94
-
Collision Energy: 20 eV (This may require optimization)
-
Product Ion Scan Range: m/z 50 - 260
-
-
-
Data Analysis and Validation:
-
Process the data using the instrument's software.
-
Identity Confirmation:
-
Verify the retention time of the analyte in the sample matches that of the reference standard.
-
Confirm the presence of the [M-H]⁻ ion with an accurate mass measurement within a 5 ppm mass tolerance.
-
Confirm the 1:1 isotopic pattern for the m/z 247/249 doublet.
-
-
Structural Confirmation:
-
Analyze the MS/MS spectrum to confirm the presence of the expected fragment ions (e.g., m/z 203/205).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.
-
Determine the concentration in unknown samples by interpolating their peak area ratios from the curve.
-
-
Conclusion
The mass spectrometric analysis of this compound is a robust and highly informative process when approached with a clear understanding of the molecule's chemical properties. Negative ion mode ESI-MS is the premier technique, providing unambiguous molecular weight confirmation through the deprotonated molecular ion. The characteristic M/M+2 isotopic pattern serves as an ever-present internal validator for all bromine-containing species. Tandem mass spectrometry further elucidates the structure, with the neutral loss of CO₂ being the most significant fragmentation pathway. The detailed protocol provided herein offers a self-validating framework for the confident identification and quantification of this compound, empowering researchers in their synthetic and developmental endeavors.
References
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- Fisher Scientific. (n.d.).
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- Doc Brown's Chemistry. (2025).
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- Pharmacy 180. (n.d.).
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- Chad's Prep. (2018). Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry.
- PubChemLite. (2025). 3-bromo-2-fluoro-6-methoxybenzoic acid (C8H6BrFO3).
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- Sigma-Aldrich. (n.d.). LC-MS Resource Guide.
- YouTube. (2023).
- Prukała, D., Prukała, W., & Sikorski, M. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65.
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solubility of 6-Bromo-2-fluoro-3-methoxybenzoic acid
An In-depth Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Foreword
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount for advancing from laboratory research to viable application. Among these properties, solubility is a critical determinant for reaction kinetics, purification strategies, and bioavailability. This guide provides an in-depth analysis of the . In the absence of extensive public quantitative data for this specific molecule, this document leverages established principles of physical organic chemistry to predict its solubility behavior. Furthermore, it offers detailed, field-proven experimental protocols for its empirical determination, ensuring a robust and verifiable approach to characterizing this compound.
Molecular Structure and its Influence on Solubility
The solubility of an organic compound is fundamentally dictated by its molecular structure. The adage "like dissolves like" serves as a primary guideline, indicating that polar molecules tend to dissolve in polar solvents, and nonpolar molecules in nonpolar solvents[1][2]. The structure of this compound presents a nuanced case, incorporating both polar and nonpolar characteristics.
-
Aromatic Ring: The benzene core is inherently nonpolar and hydrophobic, favoring solubility in nonpolar organic solvents[3].
-
Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water and alcohols[4][5]. The acidic nature of this group means its ionization state, and therefore solubility, is highly dependent on pH[3][6].
-
Halogen Substituents (Bromo- and Fluoro-): The bromine and fluorine atoms are electronegative, contributing to the molecule's overall polarity. However, their bulk can also increase the nonpolar surface area.
-
Methoxy Group (-OCH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents[7].
The interplay of these functional groups suggests that this compound will exhibit limited solubility in water and nonpolar solvents but will likely be more soluble in polar organic solvents[4][7].
Predicting Solubility: A Qualitative Framework
Based on the structural analysis, a qualitative solubility profile can be predicted. This predictive framework is essential for initial solvent screening in processes like crystallization and chromatography.
Solubility in Aqueous Systems
The carboxylic acid moiety is the primary driver of aqueous solubility. Benzoic acid itself is only slightly soluble in water at room temperature (approximately 3.44 g/L at 25°C)[4][5]. The large, substituted aromatic ring of this compound will further decrease its solubility in neutral water due to the increased hydrophobic character[3].
However, the acidic nature of the carboxyl group allows for a significant increase in aqueous solubility under basic conditions. Deprotonation of the carboxylic acid to form the corresponding carboxylate salt introduces an ionic character, which is highly favorable for solvation by polar water molecules[3]. Conversely, in acidic solutions (low pH), the carboxylic acid will remain in its neutral, less soluble form, and thus, solubility in aqueous acids like HCl is expected to be low[4].
Solubility in Organic Solvents
The presence of the substituted benzene ring suggests good solubility in a range of organic solvents. The "like dissolves like" principle is key here[1].
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid and methoxy groups, making them excellent candidates for dissolving the compound[4].
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow them to effectively solvate the polar groups of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The large nonpolar aromatic ring will contribute to some solubility in these solvents, but the presence of multiple polar functional groups will likely limit it.
The logical flow for predicting solubility based on solvent choice is illustrated in the diagram below.
Caption: Predicted .
Experimental Determination of Solubility
While predictions are valuable, empirical data is the gold standard. The Shake-Flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound[8].
Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
This protocol provides a self-validating system for generating accurate solubility data.
Objective: To determine the thermodynamic in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to several vials. An excess of solid is critical to ensure that equilibrium between the solid and dissolved states is reached[8].
-
Add a known volume of the chosen solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker. A typical temperature for solubility studies is 25°C.
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary kinetics study can determine the optimal time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to sediment.
-
For robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid pellet, do not draw from the bottom of the vial.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This removes any remaining microscopic solid particles.
-
Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical instrument (e.g., HPLC, UV-Vis).
-
Measure the concentration of the diluted sample.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.
-
The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
The workflow for this experimental protocol is visualized below.
Caption: Experimental workflow for solubility determination.
Data Summary and Interpretation
| Solvent System | Solvent Type | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Water (pH 7) | Polar Protic | Low | To be determined |
| 0.1 M HCl | Aqueous Acid | Very Low | To be determined |
| 0.1 M NaOH | Aqueous Base | High | To be determined |
| Methanol | Polar Protic | High | To be determined |
| Acetone | Polar Aprotic | High | To be determined |
| Dichloromethane | Halogenated | Moderate | To be determined |
| Hexane | Nonpolar | Low | To be determined |
Safety and Handling
As a halogenated aromatic carboxylic acid, this compound should be handled with appropriate care. While specific toxicity data is limited, related compounds can cause skin, eye, and respiratory irritation[9][10][11].
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Keep the container tightly closed and store in a cool, dry place away from oxidizing agents[9].
Conclusion
Understanding the is essential for its effective application in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, highlighting its likely high solubility in polar organic solvents and pH-dependent solubility in aqueous media. More importantly, it has detailed a rigorous, verifiable experimental protocol for the quantitative determination of its solubility. By combining predictive chemical principles with robust empirical methods, researchers can confidently characterize and utilize this compound in their work.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- ChemicalBook. (2025, July 16). 6-Bromo-2-fluoro-3-methoxy-benzoic acid.
- Queen's University. (2023, August 31). Solubility of Organic Compounds.
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- Solubility of Things. (n.d.). Benzoic Acid.
- Chemistry LibreTexts. (2025, October 3). Chapter 17.
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- BYJU'S. (n.d.). Properties of Benzoic Acid.
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- Thermo Fisher Scientific. (2025, September 14).
- Fisher Scientific. (2025, December 21).
- ChemicalBook. (2025, July 26).
- PubChem. (n.d.). 2-Amino-6-bromo-3-fluorobenzoic acid.
- Sigma-Aldrich. (2024, September 8).
- Dabos. (n.d.). 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G.
- Sunway Pharm Ltd. (n.d.). 3-Bromo-6-fluoro-2-methoxybenzoic acid.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- PubChem. (n.d.). 3-Bromo-6-methoxy-2-methylbenzoic acid.
- Solubility of Things. (n.d.). 2-Bromoanisole.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Bromo-3-nitrobenzoic Acid in Organic Solvents.
- PubChem. (n.d.). 1-Bromo-2-fluoro-4-methoxybenzene.
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An In-depth Technical Guide to the Acidity of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the acidity of 6-bromo-2-fluoro-3-methoxybenzoic acid, a compound of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings of its acidity, influenced by the unique interplay of its substituents, and present a robust experimental framework for the empirical determination of its pKa.
Introduction: The Significance of Acidity in Molecular Design
The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug development and materials science. It governs a compound's solubility, lipophilicity, and ability to interact with biological targets. For an active pharmaceutical ingredient (API), the pKa dictates its absorption, distribution, metabolism, and excretion (ADME) profile. In materials science, the acidity of constituent molecules can influence the properties of polymers and other advanced materials. This compound presents a fascinating case study in how multiple substituents on an aromatic ring collectively determine its acidic character.
Theoretical Framework: Unraveling the Substituent Effects on Acidity
The acidity of a benzoic acid derivative is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the carboxylate group, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, leading to decreased acidity (higher pKa). The substituents on this compound exert a combination of inductive and resonance effects that modulate its overall acidity.
A. Inductive Effects: This effect is transmitted through the sigma bonds and is dependent on the electronegativity of the atoms.
-
Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the benzoate anion and increases acidity.[1][2]
-
Bromine (-Br): Bromine is also electronegative and exhibits a -I effect, though weaker than that of fluorine. This also contributes to stabilizing the conjugate base and increasing acidity.[3]
-
Methoxy (-OCH3): The oxygen atom in the methoxy group is electronegative and has a -I effect.
B. Resonance Effects: This effect involves the delocalization of electrons through the pi system of the aromatic ring.
-
Fluorine (-F) and Bromine (-Br): Both halogens have lone pairs of electrons that can be donated to the benzene ring through a resonance effect (+R). This effect opposes the inductive effect and tends to decrease acidity. However, for halogens, the inductive effect is generally considered to be dominant.
-
Methoxy (-OCH3): The methoxy group has a strong electron-donating resonance effect (+R) due to the lone pairs on the oxygen atom. This effect increases the electron density on the aromatic ring and destabilizes the negative charge of the carboxylate anion, thus decreasing acidity.[4]
C. The "Ortho" Effect: The presence of a substituent at the ortho position to the carboxylic acid group can lead to a significant increase in acidity, regardless of its electronic nature. This is attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring. This disruption of coplanarity inhibits the resonance interaction between the carboxyl group and the ring, making the carboxylate anion more stable. In the case of this compound, the fluorine atom is in the ortho position.
D. Predicting the Acidity of this compound:
Given the array of electronic effects, a qualitative prediction of the acidity can be made:
-
The strong -I effect of the ortho-fluoro substituent is expected to be the dominant factor, significantly increasing the acidity.[1][2]
-
The -I effect of the bromo group will further contribute to the increased acidity.
-
The +R effect of the methoxy group will counteract these effects to some extent, but its influence is likely to be less pronounced than the combined electron-withdrawing effects of the halogens, particularly the ortho-fluoro group.
Therefore, it is anticipated that this compound will be a stronger acid than benzoic acid (pKa ≈ 4.2).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H6BrFO3 | PubChem[5] |
| Molecular Weight | 249.04 g/mol | PubChem[5] |
| XLogP3-AA (Predicted) | 2.2 | PubChem[5] |
| Monoisotopic Mass | 247.9484 g/mol | PubChem[5] |
Visualizing the Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the substituents on the acidity of this compound.
Figure 1: Electronic effects of substituents on the acidity of this compound.
Experimental Determination of pKa
To empirically determine the pKa of this compound, a potentiometric titration method is recommended. This is a robust and widely used technique for pKa determination.
Principle of Potentiometric Titration
A solution of the acid is titrated with a strong base of known concentration. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Deionized water (degassed to remove CO2)
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (50 mL)
-
Beaker (100 mL)
Procedure:
-
Preparation of the Acid Solution: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a 100 mL beaker. Gentle heating may be required to aid dissolution. Allow the solution to cool to room temperature.
-
Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the beaker containing the acid solution on a magnetic stirrer and add a stir bar. Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but not in contact with the stir bar. Position the burette filled with the standardized 0.1 M NaOH solution above the beaker.
-
Titration:
-
Record the initial pH of the acid solution.
-
Add the NaOH solution in small increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and remains relatively constant after the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).
-
Experimental Workflow Diagram
The following flowchart illustrates the experimental workflow for the potentiometric titration.
Figure 2: Experimental workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of this compound is a complex interplay of the inductive and resonance effects of its substituents. Theoretical considerations suggest that the strong electron-withdrawing inductive effect of the ortho-fluoro group will be the dominant factor, leading to a pKa value lower than that of benzoic acid. For precise quantification, a potentiometric titration is a reliable and accessible method. The understanding and empirical determination of the pKa of this molecule are crucial for its effective application in drug discovery and materials science.
References
- Vertex AI Search. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid.
- Quora. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?
- Chemistry LibreTexts. (2024, September 30). 20.4: Substituent Effects on Acidity.
- Chemistry LibreTexts. (2023, August 15). 11.5: Substituent Effects on Acidity.
- PubChemLite. (n.d.). This compound (C8H6BrFO3).
- Borges, I. B., et al. (2005). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 106(13), 2736-2742.
- Štěrba, V., et al. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9839-9875.
Sources
- 1. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PubChemLite - this compound (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Synthesis and Application of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Abstract: This whitepaper provides a comprehensive technical overview of 6-Bromo-2-fluoro-3-methoxybenzoic acid, a key halogenated benzoic acid derivative. While a singular "discovery" event for this compound is not documented in seminal literature, its emergence is intrinsically linked to the growing demand for highly functionalized building blocks in modern medicinal chemistry. This guide elucidates the compound's significance, details a robust and logical synthetic pathway grounded in established organometallic principles, and discusses its application as a versatile intermediate in the development of complex pharmaceutical agents. We will delve into the mechanistic rationale behind the synthetic strategy, provide a detailed experimental protocol, and outline the necessary analytical characterization for structural verification, targeting an audience of researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of Polysubstituted Benzoic Acids
In the landscape of drug discovery, the benzene ring remains a privileged scaffold. Its functionalization with a precise arrangement of substituents is a cornerstone of molecular design, enabling chemists to fine-tune a compound's steric, electronic, and pharmacokinetic properties. Halogenated benzoic acids, in particular, serve as exceptionally versatile intermediates. The carboxylic acid moiety provides a handle for amide bond formation—a ubiquitous linkage in pharmaceuticals—while halogens like bromine and fluorine offer distinct and powerful synthetic advantages.
The fluorine atom is often incorporated to enhance metabolic stability, improve binding affinity, and modulate pKa. The bromine atom, conversely, is a classic linchpin for carbon-carbon bond formation through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of complex molecular architectures.
This compound embodies this strategic design. Its unique substitution pattern—a bromine atom ortho to the carboxylic acid, a fluorine atom also ortho to the acid, and a methoxy group—presents a pre-functionalized scaffold with differentiated reactivity, making it a high-value starting material for targeted synthesis. This guide will explore the synthesis and utility of this important, albeit specialized, chemical entity.
Physicochemical and Structural Characterization
The precise identity and properties of a chemical reagent are fundamental to its reliable use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₆BrFO₃ | PubChem[1] |
| Molecular Weight | 249.04 g/mol | PubChem[1] |
| Monoisotopic Mass | 247.94843 Da | PubChem[1] |
| CAS Number | 935534-45-5 | ChemicalBook[2] |
| SMILES | COC1=C(C(=C(C=C1)Br)C(=O)O)F | PubChem[1] |
| InChIKey | VDLHUQOLSIRYKF-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 2.2 | PubChem[1] |
| Appearance | White to off-white powder (Typical) | N/A |
Synthesis: A Directed Ortho-Metalation Approach
The synthesis of polysubstituted aromatic compounds often requires strategies that offer high regioselectivity to avoid the formation of difficult-to-separate isomers.[3] For this compound, a directed ortho-metalation (DoM) strategy followed by carboxylation is the most logical and efficient approach.
Retrosynthetic Analysis & Mechanistic Rationale
The target molecule can be disconnected at the C-COOH bond. This retrosynthetic step points to a carboxylated organometallic intermediate, such as an aryllithium species. This species, in turn, can be generated from the corresponding aryl bromide via lithium-halogen exchange or, more strategically, from a neutral precursor via deprotonation.
The DoM strategy leverages the ability of certain functional groups (Directing Metalation Groups, or DMGs) to direct a strong base to deprotonate a specific ortho-position. In our proposed starting material, 1-bromo-3-fluoro-2-methoxybenzene, the methoxy group is a potent DMG. However, the fluorine atom can also act as a DMG. The synergistic effect of the ortho-fluoro and meta-methoxy groups strongly directs lithiation to the C6 position, between the bromine and fluorine atoms. This is the most acidic proton on the ring due to the combined inductive effects of the adjacent halogens.
Choice of Reagents:
-
Base: Lithium diisopropylamide (LDA) is an ideal choice. It is a very strong, non-nucleophilic base, meaning it will deprotonate the ring efficiently without adding to it via nucleophilic attack. It is typically generated in situ from diisopropylamine and n-butyllithium.
-
Solvent: Anhydrous tetrahydrofuran (THF) is used to dissolve the reactants and stabilize the intermediate organolithium species.
-
Temperature: The reaction is conducted at extremely low temperatures (-78 °C, typically a dry ice/acetone bath) to prevent side reactions, such as the degradation of the LDA or the aryllithium intermediate, and to ensure kinetic control of the deprotonation.
-
Electrophile: Solid carbon dioxide (dry ice) is a cheap and efficient electrophile for introducing the carboxylic acid group.
Proposed Synthetic Protocol: Step-by-Step
Disclaimer: This protocol is a representative procedure based on established chemical principles and should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.
Step 1: Preparation of the Lithiating Agent (LDA)
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.
-
Add n-butyllithium (1.05 equivalents, typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting clear, colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Step 2: Directed ortho-Metalation
-
In a separate flame-dried flask, dissolve 1-bromo-3-fluoro-2-methoxybenzene (1.0 equivalent) in anhydrous THF (50 mL).
-
Cool this solution to -78 °C.
-
Slowly transfer the substrate solution via cannula into the flask containing the pre-formed LDA solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours. Formation of the aryllithium intermediate occurs during this time.
Step 3: Carboxylation
-
Carefully add an excess of crushed, dry solid carbon dioxide to the reaction mixture in several portions. A significant exotherm may be observed. Maintain vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature overnight. This ensures complete carboxylation.
Step 4: Aqueous Work-up and Extraction
-
Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
Step 5: Purification and Characterization
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Confirm the structure of the purified product using standard analytical techniques: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS). The predicted mass spectrum would show characteristic isotopic patterns for the bromine atom.
Visualization of the Synthetic Workflow
The overall process from starting material to final, characterized product can be visualized as a logical workflow.
Visualizing the Reaction Pathway
The chemical transformation at the heart of this synthesis is depicted below.
Applications in Drug Discovery
This compound is not an active pharmaceutical ingredient (API) itself, but rather a sophisticated intermediate. Its value lies in providing a scaffold that can be readily elaborated into more complex target molecules.
-
Amide Coupling: The carboxylic acid is a primary reactive site, allowing for coupling with a vast array of amines to form amides. This is a fundamental strategy in building libraries of potential drug candidates.
-
Cross-Coupling Reactions: The bromine atom is the key to diversification. It serves as a handle for Suzuki-Miyaura coupling (to introduce new aryl or heteroaryl groups), Sonogashira coupling (to install alkynes), Buchwald-Hartwig amination (to form C-N bonds), and other palladium-catalyzed transformations. This allows for the late-stage modification of a molecular core, which is highly valuable in structure-activity relationship (SAR) studies.
-
Prodrug Strategies: While this specific molecule is an intermediate, the principles of using functional handles are central to creating prodrugs, which can improve the pharmacokinetic properties of a lead compound.[4][5]
The presence of this and structurally similar compounds in numerous patents for kinase inhibitors, GPCR modulators, and other therapeutic targets underscores its utility in the pharmaceutical industry. For instance, related halogenated benzoic acid derivatives are key intermediates in the synthesis of complex drugs like gefitinib.[6]
Conclusion
This compound represents an exemplary modern synthetic building block. Its "discovery" is a function of its utility, driven by the needs of medicinal chemists to rapidly access novel chemical space. The directed ortho-metalation strategy provides a reliable and regioselective route to its synthesis, showcasing a powerful method for constructing highly substituted aromatic systems. The strategic placement of orthogonal reactive sites—the carboxylic acid for coupling and the bromine for cross-coupling—ensures its continued relevance as a valuable intermediate for researchers and scientists in the field of drug development.
References
-
Title: 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) Source: PubChem URL: [Link]
-
Title: this compound (C8H6BrFO3) Source: PubChem URL: [Link]
- Title: United States Patent 8,350,029 B2 Source: Google Patents URL
- Title: Process for making certain benzoic acid compounds (EP1045823B1)
-
Title: Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
-
Title: Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates Source: Chemical Society Reviews (RSC Publishing) URL: [Link]
Sources
- 1. PubChemLite - this compound (C8H6BrFO3) [pubchemlite.lcsb.uni.lu]
- 2. 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methoxybenzoic acid: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-fluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group, provides multiple reactive handles for the construction of complex molecular architectures. This guide offers a comprehensive overview of the synthesis, spectroscopic characterization, and potential applications of this versatile compound, with a focus on providing practical insights for researchers in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 935534-45-5 | [1][2] |
| Molecular Formula | C₈H₆BrFO₃ | [3] |
| Molecular Weight | 249.03 g/mol | [3] |
| Predicted XlogP | 2.2 | [3] |
| Monoisotopic Mass | 247.94843 Da | [3] |
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a directed ortho-metalation strategy, a powerful tool for the regioselective functionalization of aromatic compounds. This approach offers significant advantages over classical electrophilic aromatic substitution, which can often lead to mixtures of isomers. The carboxylic acid group of the starting material, 2-fluoro-3-methoxybenzoic acid, acts as a directing group, facilitating deprotonation at the adjacent C6 position.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established principles of directed ortho-metalation of substituted benzoic acids.
Materials:
-
2-Fluoro-3-methoxybenzoic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Ortho-lithiation: In a separate flame-dried flask under an inert atmosphere, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the benzoic acid solution via cannula transfer. The carboxylic acid will be deprotonated to the carboxylate, which then directs the second deprotonation to the C6 position. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Bromination: Dissolve N-Bromosuccinimide (1.2 equivalents) in anhydrous THF and cool to -78 °C. Add this solution dropwise to the reaction mixture containing the lithiated intermediate. Stir the reaction at -78 °C for an additional 1-2 hours, then allow it to slowly warm to room temperature overnight.
-
Workup and Purification: Quench the reaction by slowly adding 1 M hydrochloric acid until the pH is acidic. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | -COOH | The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region. |
| ~7.4-7.6 | d | 1H | H-4 | The proton at C4 is ortho to the bromine and meta to the carboxylic acid, leading to a downfield shift. It will appear as a doublet due to coupling with H-5. |
| ~7.0-7.2 | d | 1H | H-5 | The proton at C5 is ortho to the carboxylic acid and meta to the bromine. It will appear as a doublet due to coupling with H-4. |
| ~3.9-4.1 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet. |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165-170 | -COOH | The carbonyl carbon of the carboxylic acid. |
| ~155-160 (d) | C-2 | The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant. |
| ~150-155 | C-3 | The carbon attached to the methoxy group. |
| ~130-135 | C-4 | Aromatic CH carbon. |
| ~120-125 | C-5 | Aromatic CH carbon. |
| ~110-115 | C-6 | The carbon attached to the bromine atom will be shifted upfield due to the heavy atom effect. |
| ~105-110 | C-1 | The ipso-carbon of the carboxylic acid. |
| ~55-60 | -OCH₃ | The carbon of the methoxy group. |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch (carboxylic acid dimer) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (aryl ether) |
| ~1050 | C-F stretch |
| ~600-700 | C-Br stretch |
Predicted Mass Spectrum (EI)
The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern for a monobrominated compound ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio). Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH), a methoxy radical (•OCH₃), and carbon monoxide (CO).
Applications in Drug Discovery and Development
Halogenated benzoic acids are privileged scaffolds in medicinal chemistry due to their ability to engage in various biological interactions and serve as versatile synthetic intermediates. The presence of the fluorine atom in this compound can enhance metabolic stability and binding affinity of target molecules, while the bromine atom provides a convenient site for further functionalization via cross-coupling reactions.
A key application of this scaffold is in the synthesis of kinase inhibitors. A patent for benzenesulfonamide compounds as therapeutic agents describes the use of the corresponding aldehyde, 6-bromo-2-fluoro-3-methoxybenzaldehyde, in the synthesis of voltage-gated sodium channel modulators for the treatment of epilepsy. The benzoic acid is a direct precursor to this aldehyde, typically via reduction or conversion to an acid chloride followed by reduction.
Synthetic Utility Workflow
Caption: Key synthetic transformations of this compound.
The ability to readily convert the carboxylic acid to amides and esters, coupled with the potential for cross-coupling reactions at the bromine-bearing carbon, makes this compound a highly valuable starting material for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its synthesis via directed ortho-metalation provides a regioselective and efficient route to this valuable compound. The predictable spectroscopic characteristics and the versatile reactivity of its functional groups make it an attractive starting material for the development of novel therapeutic agents. This guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their drug discovery and development endeavors.
References
Sources
Methodological & Application
Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Detailed Protocol for Drug Discovery and Development
This comprehensive guide provides a detailed protocol for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is centered around a directed ortho-metalation (DoM) of a readily available starting material, followed by carboxylation. This application note is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance, the rationale behind experimental choices, and rigorous safety protocols.
Introduction
Substituted benzoic acids are privileged scaffolds in pharmaceutical sciences, serving as key intermediates in the synthesis of a wide array of therapeutic agents. The specific substitution pattern of this compound, featuring a bromine atom, a fluorine atom, and a methoxy group, offers a unique combination of electronic and steric properties. These features can be strategically utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorine and methoxy groups can influence metabolic stability, binding affinity, and membrane permeability. This guide details a reliable and scalable protocol for the preparation of this important synthetic intermediate.
Synthetic Strategy: Directed ortho-Metalation and Carboxylation
The synthesis of this compound is achieved through a two-step sequence commencing with 2-bromo-6-fluoroanisole. The core of this strategy lies in the directed ortho-metalation (DoM) of the anisole derivative. In this reaction, the methoxy group serves as a powerful directing group, facilitating the deprotonation of the adjacent ortho position by a strong organolithium base.[1] The resulting aryllithium intermediate is then trapped with an electrophile, in this case, carbon dioxide, to afford the desired carboxylic acid after acidic work-up.
The regioselectivity of the lithiation is controlled by the coordinating ability of the methoxy group, which complexes with the lithium cation of the organolithium reagent, thereby lowering the activation energy for deprotonation at the proximal C-6 position.[2][3] This approach offers a significant advantage over classical electrophilic aromatic substitution reactions, which would likely yield a mixture of isomers.
Visualization of the Synthetic Workflow
The overall synthetic transformation is depicted in the following diagram:
Caption: Synthetic route to this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 2-Bromo-6-fluoroanisole | C₇H₆BrFO | 205.03 | 10.25 g | 50.0 mmol | Starting material |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 22.0 mL | 55.0 mmol | Pyrophoric reagent |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | - | Dry, inhibitor-free |
| Carbon Dioxide (solid, dry ice) | CO₂ | 44.01 | ~50 g | - | Crushed into small pieces |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | For extraction |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~100 mL | - | For work-up |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - | For drying |
Step-by-Step Procedure
1. Reaction Setup and Inert Atmosphere:
-
All glassware must be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
The reaction is to be conducted under an inert atmosphere using standard Schlenk line techniques or in a glovebox.[2]
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.
2. Lithiation:
-
To the reaction flask, add 2-bromo-6-fluoroanisole (10.25 g, 50.0 mmol) and anhydrous THF (200 mL) via a syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 22.0 mL, 55.0 mmol) dropwise via a syringe over a period of 30 minutes. A slight color change may be observed.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
3. Carboxylation:
-
While the lithiation reaction is proceeding, crush approximately 50 g of dry ice into a fine powder in a separate dry flask.
-
After the 1-hour stirring period, carefully and quickly add the crushed dry ice to the reaction mixture in several portions. A significant exotherm may be observed; ensure the temperature does not rise above -60 °C.
-
Once all the dry ice has been added, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature with continuous stirring overnight (approximately 12-16 hours).
4. Work-up and Extraction:
-
Quench the reaction by slowly adding 1 M hydrochloric acid (~100 mL) until the aqueous layer is acidic (pH ~1-2).
-
Transfer the mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
5. Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot toluene or a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum to afford this compound as a white to off-white solid.
Safety Precautions
n-Butyllithium is a pyrophoric and highly reactive organometallic compound that can ignite spontaneously on contact with air and reacts violently with water. [4][5][6]
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile gloves are often used, but it is important to check for breakthrough times).[6]
-
Inert Atmosphere: All manipulations involving n-butyllithium must be carried out under a positive pressure of an inert gas (nitrogen or argon).
-
Handling and Transfer: Use well-maintained syringes or cannulas for transferring n-butyllithium solutions. Ensure all glassware is scrupulously dried.
-
Quenching: Unused or residual n-butyllithium must be quenched safely. A common procedure involves slow addition to a stirred, cooled solution of isopropanol in an inert solvent like hexane.[1][7]
-
Fire Safety: Keep a Class D fire extinguisher (for combustible metals) or a dry powder (ABC) extinguisher readily accessible. Do not use water or carbon dioxide extinguishers on an organolithium fire.
Carbon Dioxide (Dry Ice):
-
Handle with insulating gloves to prevent frostbite.
-
Ensure adequate ventilation, as sublimating dry ice can displace oxygen in enclosed spaces.
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show two aromatic protons as doublets in the region of δ 7.0-7.5 ppm. The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm, and the methoxy group will be a singlet around δ 3.9-4.0 ppm.
-
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display signals for all eight carbon atoms. The carboxylic acid carbonyl carbon is expected in the range of δ 165-170 ppm. The aromatic carbons will show characteristic shifts influenced by the substituents, with the carbon attached to fluorine exhibiting a large C-F coupling constant. The methoxy carbon will appear around δ 56-62 ppm.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound (C₈H₆BrFO₃, MW: 249.04 g/mol ). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
-
Melting Point: The purified product should exhibit a sharp melting point.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a directed ortho-metalation and carboxylation strategy. By adhering to the described procedures and safety precautions, researchers can reliably produce this valuable building block for applications in drug discovery and development. The rationale behind the synthetic choices and the emphasis on safety are intended to empower scientists with the knowledge to perform this synthesis efficiently and safely.
References
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Galiano-Roth, A. S., & Collum, D. B. (1997). On the Mechanism of the Ortho-Directed Metalation of Anisole by n-Butyllithium†. The Journal of Organic Chemistry, 62(10), 3164–3165.
- Slocum, D. W., & Jennings, C. A. (1976). Directed metalation reactions. 6. Competition of substituents for ortho direction of metalation in substituted anisoles. The Journal of Organic Chemistry, 41(22), 3653–3663.
-
Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - n-Butyllithium, 1.6M solution in hexanes. Retrieved from [Link]
-
Supporting Information - Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
- Jiang, S., et al. (2008). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2379.
-
Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
- Google Patents. (n.d.). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
-
ResearchGate. (2023, June). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
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- 2. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. chemistry.nd.edu [chemistry.nd.edu]
Application Note: A Protocol for the Regioselective Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
Abstract
This application note provides a detailed protocol for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block for pharmaceutical and agrochemical research. The described methodology leverages the principles of Directed ortho-Metalation (DoM), a powerful strategy for achieving high regioselectivity in the functionalization of polysubstituted aromatic systems. By employing a strong, non-nucleophilic base, this protocol facilitates the deprotonation at a specific, sterically accessible position directed by the fluorine substituent. Subsequent carboxylation of the generated aryllithium intermediate yields the target compound. This guide offers field-proven insights into reaction setup, execution, and safety, designed for researchers, chemists, and professionals in drug development.
Introduction and Scientific Rationale
Substituted benzoic acids are privileged scaffolds in medicinal chemistry. The precise installation of functional groups on the aromatic ring is crucial for modulating the pharmacological properties of a molecule. The target compound, this compound, presents a significant synthetic challenge due to its specific substitution pattern. Traditional electrophilic aromatic substitution methods would likely result in a mixture of isomers, complicating purification and reducing overall yield.
To overcome this, we employ a Directed ortho-Metalation (DoM) strategy. DoM involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent.[1][2] This creates a stabilized organolithium species that can then react with a wide range of electrophiles.
In our selected precursor, 3-bromo-1-fluoro-2-methoxybenzene , the fluorine atom serves as a potent DMG.[3] The acidity of the protons ortho to the fluorine (at C2 and C6) is significantly increased. While the methoxy group is also a DMG, the directing power of fluorine is superior in this context.[4][5] Deprotonation occurs preferentially at the C6 position over the C2 position, which is sterically hindered by the adjacent methoxy group. The subsequent introduction of carbon dioxide (as an electrophile) and an acidic workup leads to the formation of the desired carboxylic acid with high regiochemical control.
Reaction Scheme and Mechanism
The overall synthetic transformation is outlined below:
Caption: Synthesis of this compound via Directed ortho-Metalation of 3-bromo-1-fluoro-2-methoxybenzene.
The process begins with the formation of the lithiating agent, Lithium diisopropylamide (LDA), in situ. LDA then selectively abstracts the proton at the C6 position of the starting material. This regioselectivity is governed by the powerful directing effect of the C1-fluorine atom and the steric hindrance at the C2 position. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form a lithium carboxylate salt. Finally, aqueous acidic workup protonates the salt to yield the final product.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Appropriate scaling requires re-optimization.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Amount (Equivalents) |
| 3-Bromo-1-fluoro-2-methoxybenzene | ≥98% | Commercial Source | 2.21 g (1.0 eq) |
| Diisopropylamine | ≥99.5%, anhydrous | Commercial Source | 1.21 g (1.2 eq) |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial Source | 4.8 mL (1.2 eq) |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source | 100 mL |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Commercial Source | ~50 g (Excess) |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Commercial Source | As needed for pH ~2 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial Source | ~150 mL |
| Brine (Saturated NaCl) | ACS Grade | Prepared in-house | ~50 mL |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial Source | As needed for drying |
| Argon or Nitrogen Gas | High Purity (≥99.998%) | Gas Supplier | For inert atmosphere |
Equipment
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Syringes for liquid transfer
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel (500 mL)
Step-by-Step Procedure
A. Preparation of the Lithiating Agent (LDA)
-
Assemble the 250 mL three-neck flask, equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas.
-
Add anhydrous THF (50 mL) and diisopropylamine (1.68 mL, 12 mmol, 1.2 eq) to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (4.8 mL of 2.5 M solution in hexanes, 12 mmol, 1.2 eq) dropwise via syringe over 10 minutes. Ensure the internal temperature does not rise above -70 °C.
-
Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.
B. Directed ortho-Metalation and Carboxylation
-
In a separate, dry flask, dissolve 3-bromo-1-fluoro-2-methoxybenzene (2.21 g, 10 mmol, 1.0 eq) in anhydrous THF (50 mL).
-
Slowly add the solution of the starting material to the LDA solution at -78 °C via syringe over 20 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.
-
While the reaction proceeds, crush approximately 50 g of dry ice into a fine powder in a separate beaker and cover it loosely.
-
After 1 hour, rapidly pour the reaction mixture into the beaker containing the crushed dry ice with vigorous stirring. A thick white slurry will form.
-
Allow the mixture to slowly warm to room temperature, which allows excess CO₂ to sublime.
C. Workup and Purification
-
Once at room temperature, add 50 mL of water to the mixture to dissolve the lithium carboxylate salt.
-
Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of ~2 by slowly adding 2 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a white to off-white solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of this compound.
Safety and Handling Precautions
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid that can ignite spontaneously on contact with air and reacts violently with water. Handle only under an inert atmosphere using proper syringe techniques.
-
Cryogenic Temperatures: The dry ice/acetone bath is extremely cold (-78 °C) and can cause severe frostbite. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Corrosive Reagents: Diisopropylamine and hydrochloric acid are corrosive. Handle them in a well-ventilated fume hood with appropriate PPE.
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Review the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note details a robust and highly regioselective method for the synthesis of this compound. The Directed ortho-Metalation strategy provides a reliable route to this valuable building block, avoiding the formation of undesired isomers. The protocol is presented with detailed, step-by-step instructions and practical insights to ensure successful implementation by researchers in the fields of organic synthesis and drug discovery.
References
-
Snieckus, V. Directed Ortho Metalation. Toluamide and Benzoate Directing Groups. New Synthetic Methodology for Polysubstituted Aromatics. Pure and Applied Chemistry. [Link]
-
Mortier, J., et al. Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Schlosser, M., et al. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. CHIMIA. [Link]
-
Clayden, J. Organolithiums: Selectivity for Synthesis. Pergamon, 2002. [Link]
-
Mongin, F., & Schlosser, M. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters. [Link]
-
Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. [Link]
-
Hartung, C. G., & Snieckus, V. The Directed ortho Metalation Reaction−A Point of Entry to Substituted Aromatics and Heteroaromatics. Modern Arene Chemistry. [Link]
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- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chimia.ch [chimia.ch]
Topic: Regioselective Bromination of 2-Fluoro-3-Methoxybenzoic Acid
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive technical guide for the regioselective bromination of 2-fluoro-3-methoxybenzoic acid, a versatile building block in medicinal chemistry. Brominated aromatic compounds are pivotal intermediates in the synthesis of pharmaceuticals and other functional materials, primarily due to their utility in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.[1] This document details a robust experimental protocol, explains the underlying electrophilic aromatic substitution mechanism, and offers insights into process optimization and critical safety procedures. The provided methodology is designed to be a self-validating system, ensuring reproducibility and high yield for researchers in drug discovery and chemical development.
Introduction and Scientific Rationale
The strategic incorporation of halogen atoms, particularly bromine, onto aromatic scaffolds is a cornerstone of modern synthetic chemistry. Aryl bromides serve as key precursors for a multitude of chemical transformations, including Suzuki, Heck, and Sonogashira cross-coupling reactions, as well as the formation of Grignard and organolithium reagents.[1][2] The target molecule, 2-fluoro-3-methoxybenzoic acid, possesses a unique substitution pattern that makes its further functionalization of significant interest. The presence of fluoro and methoxy groups can profoundly influence the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, affecting factors like metabolic stability, lipophilicity, and binding affinity.[1]
The bromination of this specific substrate presents a classic challenge in regioselectivity. The benzene ring is substituted with three distinct groups, each exerting its own electronic influence:
-
-OCH₃ (Methoxy): A strongly activating, ortho, para-directing group due to its positive resonance effect (+R).
-
-F (Fluoro): A deactivating group due to its strong negative inductive effect (-I), but an ortho, para-director because of its positive resonance effect (+R).[1][3]
-
-COOH (Carboxylic Acid): A strongly deactivating, meta-directing group due to its negative inductive and resonance effects (-I, -R).[3][4]
In electrophilic aromatic substitution, activating groups generally control the regiochemical outcome.[5][6] The methoxy group is the most powerful activating group on the ring, and therefore, the incoming electrophile (Br⁺) is predicted to substitute at a position ortho or para to it. The position para to the methoxy group is occupied by the fluorine atom. The two ortho positions are C2 (occupied by the carboxylic acid) and C6. Consequently, the bromination is expected to occur predominantly at the C6 position, yielding 6-bromo-2-fluoro-3-methoxybenzoic acid .
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 2-fluoro-3-methoxybenzoic acid proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[5][7] The reaction can be dissected into three primary steps, as illustrated below.
-
Generation of the Electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), making one bromine atom highly electrophilic and susceptible to attack.[8][9] This creates a potent bromonium ion (Br⁺) source.
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich aromatic ring of the benzoic acid derivative attacks the electrophilic bromine atom. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10][11] The positive charge is delocalized across the ring, primarily at the positions ortho and para to the site of attack.
-
Deprotonation and Aromaticity Restoration: A weak base, such as the FeBr₄⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new bromine substituent. This final, rapid step regenerates the stable aromatic ring, yielding the final product and regenerating the catalyst.[9][10]
Sources
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- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Write a note on bromination of benzoic acid with the help of resonance st.. [askfilo.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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Application Note & Protocol: Regioselective Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the regioselective synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid, a key building block in medicinal chemistry. The protocol details a robust and reproducible method centered on the electrophilic aromatic substitution of 2-fluoro-3-methoxybenzoic acid using N-Bromosuccinimide (NBS). We delve into the mechanistic principles governing the high regioselectivity of the reaction, provide a detailed step-by-step experimental procedure, outline methods for purification and characterization, and address critical safety considerations. This guide is designed to equip researchers with the technical knowledge and practical insights required for the successful and efficient synthesis of this valuable compound.
Introduction and Significance
This compound is a highly functionalized aromatic compound of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, a fluorine atom, and a methoxy group, provides multiple points for diversification, making it an attractive scaffold for the development of novel therapeutic agents. The precise control of substituent placement—regioselectivity—is paramount during its synthesis to avoid the formation of undesired isomers that can be difficult to separate and may lead to inactive or toxic final compounds.
This application note addresses the critical challenge of regioselectivity by presenting a validated protocol for the bromination of 2-fluoro-3-methoxybenzoic acid, directing the bromine atom specifically to the C-6 position.
The Strategic Approach to Regioselectivity
The successful synthesis hinges on understanding the directing effects of the substituents on the starting material, 2-fluoro-3-methoxybenzoic acid, in an electrophilic aromatic substitution reaction.[1][2]
-
Activating and Directing Effects:
-
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance (+M effect).[3]
-
Fluoro Group (-F): Halogens are a unique class. While they are deactivating overall due to their strong electronegativity (inductive or -I effect), they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect).[1][4] For fluorine, the resonance effect is significant and strongly directs incoming electrophiles.[1]
-
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director, withdrawing electron density from the ring.
-
-
Synergistic Direction for C-6 Bromination: The positions ortho to the methoxy group are C-2 and C-4. The positions ortho and para to the fluoro group are C-1, C-3, and C-5 (relative to the fluoro at C-2). The combined powerful ortho, para-directing influence of the methoxy and fluoro groups strongly activates the C-4 and C-6 positions for electrophilic attack. The C-2 position is already substituted. The carboxylic acid deactivates the ring, particularly the positions ortho and para to it (C-2 and C-4).
Therefore, the C-6 position emerges as the most electronically favorable and sterically accessible site for bromination. The strong activation from the adjacent methoxy group, reinforced by the fluoro group, overrides the deactivating influence of the distant carboxylic acid, leading to a highly regioselective outcome.
Reaction Mechanism and Workflow
The bromination is achieved using N-Bromosuccinimide (NBS), which serves as a source of electrophilic bromine. The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
Reaction Mechanism Diagram
The diagram below illustrates the electrophilic attack of bromine at the C-6 position, stabilized by the electron-donating methoxy and fluoro groups, followed by rearomatization.
Caption: Mechanism of regioselective bromination.
Experimental Workflow Diagram
The overall process from setup to final product is summarized in the following workflow.
Caption: Experimental workflow for synthesis.
Detailed Experimental Protocol
This protocol is based on established procedures for the bromination of activated aromatic rings.[5]
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Molar Eq. |
| 2-Fluoro-3-methoxybenzoic acid | 137654-20-7 | 170.14 | 5.0 g | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 5.7 g | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 50 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 200 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 300 mL | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 10 g | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluoro-3-methoxybenzoic acid (5.0 g, 29.4 mmol) in N,N-Dimethylformamide (50 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add N-Bromosuccinimide (5.7 g, 32.3 mmol, 1.1 eq) to the cooled solution in small portions over 30 minutes. Ensure the temperature remains below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate may form.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound as a white to off-white solid.
-
Characterization and Data
The identity and purity of the final product must be confirmed by spectroscopic methods.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Signals corresponding to the aromatic proton, the methoxy protons, and the carboxylic acid proton. The aromatic proton will appear as a doublet due to coupling with the fluorine atom. |
| ¹³C NMR | Distinct signals for all 8 carbons. The carbon attached to bromine will be shifted downfield, and carbon-fluorine couplings will be observable. |
| Mass Spec (MS) | The mass spectrum will show the molecular ion peak [M]+ and a characteristic [M+2]+ peak of similar intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch, C-O stretches of the ether and acid, and C-Br and C-F stretches in the fingerprint region. |
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6][7]
-
N-Bromosuccinimide (NBS): NBS is a corrosive solid that can cause severe skin burns and eye damage.[7][8] It is also harmful if swallowed.[7] Avoid creating dust and ensure adequate ventilation.[6][9] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle with care and avoid inhalation of vapors.
-
Ethyl Acetate: Highly flammable liquid. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[6][7][8][9][10]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir longer at room temperature. If necessary, gentle warming (to 40-50 °C) can be applied. |
| Formation of Di-bromo Product | Excess NBS or prolonged reaction at high temp. | Use the specified stoichiometry (1.1 eq of NBS). Ensure portion-wise addition at low temperature. |
| Low Yield | Loss of product during aqueous work-up. | Ensure complete extraction from the aqueous phase. Perform back-extraction of the aqueous layers if necessary. |
| Purification Difficulty | Presence of closely-related isomers. | If recrystallization is ineffective, perform column chromatography on silica gel using a hexane/ethyl acetate gradient. |
References
-
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
-
N-BROMOSUCCINIMIDE EXTRA PURE MSDS CAS-No. - Loba Chemie. (2016-05-12).
-
N-Bromosuccinimide - Apollo Scientific.
-
Safety Data Sheet: N-Bromosuccinimide - ChemScience.
-
SAFETY DATA SHEET - Fisher Scientific.
-
Electrophilic aromatic directing groups - Wikipedia.
-
Electrophilic Aromatic Substitution AR5. Directing Effects - csbsju.
-
Directing Effects | ChemTalk.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
-
CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents.
-
2-Fluoro-3-methoxybenzoic acid | C8H7FO3 | CID 3390679 - PubChem.
-
6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3) - PubChemLite.
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Application Notes and Protocols for the Purification of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
Introduction: The Critical Role of Purity in Drug Discovery Intermediates
In the landscape of pharmaceutical research and development, the chemical purity of intermediates is a cornerstone of successful drug synthesis. Intermediates such as 6-Bromo-2-fluoro-3-methoxybenzoic acid are valuable building blocks, often utilized in the construction of complex molecular architectures destined for therapeutic applications. The presence of impurities, even in trace amounts, can have profound consequences, leading to aberrant reaction pathways, diminished yields, and the generation of difficult-to-separate byproducts. Furthermore, impurities can introduce toxicological risks and compromise the stability and efficacy of the final active pharmaceutical ingredient (API).
This technical guide provides a comprehensive overview of robust methodologies for the purification of this compound. The protocols detailed herein are designed to be both effective and reproducible, addressing the common challenges associated with the purification of substituted aromatic carboxylic acids. By explaining the causality behind each experimental choice, this document aims to empower researchers, scientists, and drug development professionals to achieve the high purity standards required for their advanced scientific endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the target compound is fundamental to the development of an effective purification strategy.
| Property | Value | Source |
| CAS Number | 935534-45-5 | [1] |
| Molecular Formula | C₈H₆BrFO₃ | [2] |
| Molecular Weight | 249.03 g/mol | [3] |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 119-123 °C | |
| pKa | Estimated 2.5-3.5 | Inferred from substituted benzoic acids[3] |
The acidic nature of the carboxylic acid group is the most salient feature for purification, enabling techniques such as acid-base extraction. The aromatic structure and the presence of polar substituents suggest that a range of organic solvents will need to be screened for optimal recrystallization conditions.
Understanding Potential Impurities: A Rationale for Purification
The selection of a purification strategy is intrinsically linked to the potential impurities present in the crude material. The synthesis of this compound can introduce several types of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 1-bromo-3-fluoro-2-methoxybenzene or related organometallic reagents.
-
Isomeric Byproducts: Incomplete regioselectivity during bromination or other substitution reactions can lead to the formation of isomers with the substituents at different positions on the aromatic ring.
-
Over-reacted or Side-Reaction Products: The formation of di-brominated species or products from unintended side reactions can occur.
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts from the synthesis and work-up steps may be present.
A multi-step purification approach, often combining a chemical separation technique with a physical one, is typically the most effective strategy to remove this diverse array of potential contaminants.
Purification Workflow: A Two-Pronged Approach
A robust purification strategy for this compound involves a two-step process: an initial purification by acid-base extraction to remove neutral and basic impurities, followed by recrystallization to eliminate structurally similar acidic impurities and achieve high crystalline purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Büchner funnel and filter flask
-
pH paper
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (approximately 10-20 mL of solvent per gram of crude material).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved carbon dioxide.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the upper aqueous layer, while neutral and basic impurities will remain in the lower organic layer.
-
Organic Layer Wash: Drain the lower organic layer. Re-extract the organic layer with a fresh portion of saturated aqueous sodium bicarbonate solution to ensure complete recovery of the acidic product.
-
Combine Aqueous Layers: Combine all the aqueous layers in a clean Erlenmeyer flask.
-
Back-Wash (Optional): To remove any entrapped neutral impurities, wash the combined aqueous layers with a small portion of ethyl acetate. Discard the organic wash.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add 1 M HCl with stirring until the pH is approximately 2, as indicated by pH paper. The protonated this compound will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid cake with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on the filter paper for a period, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for removing impurities that have similar chemical properties but different solubilities compared to the target compound.
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the properties of similar substituted benzoic acids, the following solvent systems are recommended for screening:
-
Ethanol/Water: A polar protic solvent mixture that is often effective for carboxylic acids.
-
Isopropanol/Water: Similar to ethanol/water, but with a slightly less polar alcohol.
-
Toluene: A non-polar aromatic solvent that can be effective for aromatic compounds.
-
Ethyl Acetate/Hexane: A polar aprotic/non-polar solvent mixture that offers a wide polarity range.
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the partially purified this compound. Add a minimal amount of the chosen "good" solvent (e.g., ethanol, isopropanol, toluene, or ethyl acetate).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just completely dissolves. It is crucial to avoid adding an excess of solvent to maximize the recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals to a constant weight in a vacuum oven.
Assessment of Purity
The purity of this compound should be assessed both before and after purification. High-Performance Liquid Chromatography (HPLC) is a highly effective analytical technique for this purpose.
HPLC Method for Purity Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient, e.g., 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm and 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a known amount of the sample in a suitable diluent (e.g., acetonitrile/water) to a concentration of approximately 0.5 mg/mL. |
This method should provide good separation of the target compound from potential impurities. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Expected Results
| Parameter | Crude Material | After Acid-Base Extraction | After Recrystallization |
| Appearance | Off-white to yellowish powder | White to off-white powder | White crystalline solid |
| Purity (by HPLC) | 85-95% | >95% | >99.5% |
| Melting Point | Broad range, e.g., 115-121 °C | Sharper range, e.g., 118-122 °C | Sharp range, e.g., 121-123 °C |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling out during recrystallization | The compound is coming out of solution at a temperature above its melting point. | Add more of the "good" solvent to the hot solution. Allow the solution to cool more slowly. Use a seed crystal. |
| Low recovery after recrystallization | Too much solvent was used. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Concentrate the mother liquor to recover a second crop of crystals. |
| Colored crystals after recrystallization | Colored impurities are co-crystallizing. | Use activated charcoal during the recrystallization process. A second recrystallization may be necessary. |
Conclusion
The purification of this compound to a high degree of purity is an essential step in its use as a pharmaceutical intermediate. The combination of acid-base extraction and recrystallization provides a robust and effective methodology for removing a wide range of potential impurities. The protocols and analytical methods described in this guide are designed to be a valuable resource for researchers in achieving their desired purity specifications, thereby ensuring the quality and integrity of their subsequent synthetic work.
References
-
PubChem. 6-bromo-3-fluoro-2-methoxybenzoic acid. Available at: [Link]
-
Organic Syntheses. 2-Bromo-3-methylbenzoic acid. Available at: [Link]
- Google Patents. Preparation method of 2-bromo-6-fluorobenzoic acid.
- Google Patents. A kind of preparation method of 4- bromobenzoic acids.
-
ResearchGate. HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. Available at: [Link]
-
ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Available at: [Link]
-
PrepChem. Synthesis of 2-bromo-5-methoxybenzoic acid. Available at: [Link]
-
Quora. Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why? Available at: [Link]
- Google Patents. Preparation method for 2-bromo-3-fluorobenzoic acid.
-
PubChem. 2-Amino-6-bromo-3-fluorobenzoic acid. Available at: [Link]
-
ANATECH. HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. Available at: [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid. Available at: [Link]
-
Chemcasts. 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) Properties. Available at: [Link]
Sources
6-Bromo-2-fluoro-3-methoxybenzoic acid Suzuki coupling reaction
An Application Guide to the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki coupling of this compound, a substrate of significant interest in medicinal chemistry. The synthesis of biaryl carboxylic acids is crucial, as this structural motif is a key component in numerous pharmaceuticals and advanced materials.[3][4][5][6] We will explore the mechanistic underpinnings of the reaction, dissect the critical roles of each reaction component, and provide a robust, step-by-step protocol designed for successful implementation in research and development settings. This document addresses the specific challenges posed by the substrate's electronic and steric properties—namely, the presence of ortho-fluoro and methoxy groups—and offers expert insights into reaction optimization and troubleshooting.
Scientific Foundation: Mechanism and Substrate Analysis
The power of the Suzuki-Miyaura reaction lies in its catalytic cycle, which efficiently couples an organoboron species with an organic halide.[7][8] Understanding this mechanism is paramount to rational protocol design and troubleshooting.
The Palladium Catalytic Cycle
The reaction proceeds through three fundamental steps, elegantly orchestrated around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[8][9]
-
Oxidative Addition : The cycle begins when the active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is typically the rate-limiting step for aryl bromides and results in a square planar Pd(II) complex.[7][8][9] The electron-withdrawing nature of the fluorine and carboxylic acid groups on the aromatic ring can facilitate this step.
-
Transmetalation : This is the crucial bond-forming stage where the organic moiety is transferred from the boron atom to the palladium center. This step is not spontaneous; it requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[11][12][13]
-
Reductive Elimination : The final step involves the two organic ligands on the palladium center coupling to form the new C-C bond of the biaryl product. This process simultaneously reduces the palladium from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.[7][9][14]
Caption: The Suzuki-Miyaura Catalytic Cycle.
Substrate Considerations: this compound
This particular substrate presents a unique combination of features that must be managed for a successful coupling:
-
Aryl Bromide : A reliable electrophile for Suzuki coupling, generally more reactive than aryl chlorides but less so than iodides.[7]
-
Ortho-Substituents : The fluorine at the 2-position and the bromine at the 6-position create significant steric hindrance around the reaction center. This often necessitates the use of bulky, electron-rich phosphine ligands to promote efficient oxidative addition and reductive elimination.[15][16][17]
-
Carboxylic Acid Group : This acidic functionality requires a careful choice of base. A base that is too strong could lead to undesirable side reactions, while one that is too weak may not facilitate transmetalation effectively. Furthermore, the final product's solubility will be pH-dependent, a property that can be leveraged during work-up.
-
Electronic Effects : The electron-withdrawing fluorine atom and the electron-donating methoxy group modulate the electronic density of the aromatic ring, influencing the rates of the catalytic steps.
Optimizing Reaction Parameters: A Scientist's Guide
The success of a Suzuki coupling hinges on the interplay of several key parameters. The choices outlined below are based on established best practices for sterically demanding and functionalized substrates.
| Parameter | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or PdCl₂(dppf) (0.5-5 mol%). These Pd(II) sources are air-stable, easy to handle, and are reliably reduced in situ to the active Pd(0) species.[18] For particularly challenging couplings, pre-formed palladacycles can offer higher activity.[1][19] |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) . A 1:2 to 1:4 Pd:Ligand ratio is typical. These ligands stabilize the Pd(0) state, accelerate oxidative addition on the sterically hindered substrate, and promote the final reductive elimination step.[15][20] |
| Boronic Acid/Ester | Arylboronic acid or its pinacol ester (1.1–1.5 equivalents). A slight excess of the boronic acid partner drives the reaction equilibrium towards the product. Pinacol esters offer greater stability against protodeborylation, a common side reaction.[9][10] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0–3.0 equivalents). Inorganic bases are essential for activating the boronic acid.[11] K₃PO₄ is often effective for hindered substrates.[15][21] Cs₂CO₃ is more soluble and often enhances reaction rates, but is more expensive.[2] |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/H₂O (Typical ratios from 4:1 to 10:1). Anhydrous solvents are often used.[22] The aqueous component is crucial for dissolving the inorganic base, facilitating the formation of the active boronate species.[9][23] The solvent mixture must be thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst. |
| Temperature | 80–110 °C . Thermal energy is typically required to overcome the activation barriers for the catalytic steps, especially with challenging substrates.[2][23] |
| Atmosphere | Inert (Argon or Nitrogen) . Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. |
Experimental Protocol: A Step-by-Step Workflow
This protocol describes the coupling of this compound with phenylboronic acid as a representative example.
Reagents and Materials
-
This compound (1.0 mmol, 249.0 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
1,4-Dioxane (8 mL, anhydrous)
-
Deionized Water (2 mL)
-
Argon or Nitrogen gas supply
-
Standard glassware (Schlenk flask or round-bottom flask, condenser)
-
Magnetic stirrer and heating mantle
Reaction Setup and Execution
Caption: General experimental workflow for the Suzuki coupling.
-
Vessel Preparation : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Addition : Briefly remove the septum and add the palladium(II) acetate (0.02 mmol) and SPhos ligand (0.04 mmol).
-
Inerting : Seal the flask with a rubber septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[23]
-
Solvent Addition : Prepare a degassed solvent mixture by bubbling argon through 8 mL of 1,4-dioxane and 2 mL of water for 15-20 minutes. Add the degassed solvent mixture to the reaction flask via cannula or syringe.
-
Reaction : Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is fully consumed (typically 12-24 hours).[23]
Product Work-up and Purification
-
Cooling and Quenching : Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Acidification : Slowly add 1 M hydrochloric acid (HCl) to the stirring mixture until the pH is approximately 2. This protonates the carboxylate salt, causing the desired product to precipitate or become soluble in the organic layer.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[23]
-
Purification : Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure biaryl carboxylic acid.[23]
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (deactivated by O₂).2. Insufficiently strong/soluble base.3. Low reaction temperature. | 1. Ensure thorough degassing of solvents and maintenance of an inert atmosphere.2. Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).3. Increase temperature in 10 °C increments, up to the boiling point of the solvent. |
| Protodeborylation | The boronic acid is protonated and removed from the reaction before it can couple. This is a common side reaction.[9] | 1. Use the corresponding pinacol boronate ester instead of the boronic acid.2. Ensure the base is added before prolonged heating.3. Use a more anhydrous solvent system if possible. |
| Homocoupling | The boronic acid couples with itself to form a symmetrical biaryl (Ar'-Ar'). | 1. Lower the catalyst loading.2. Use a different ligand; some ligands are more prone to promoting this side reaction.3. Ensure a slow, controlled heating ramp. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Ensure the work-up acidification step is complete to maximize solubility differences.2. Try a different solvent system for chromatography or recrystallization. |
Conclusion
The Suzuki-Miyaura reaction is a formidable tool for the synthesis of complex biaryl structures from functionalized precursors like this compound. Success with this sterically hindered and electronically complex substrate is achieved through the rational selection of a bulky, electron-rich ligand, an appropriate inorganic base, and carefully controlled, oxygen-free reaction conditions. The protocol and insights provided herein offer a robust framework for researchers to reliably synthesize valuable biaryl carboxylic acid building blocks, paving the way for advancements in drug discovery and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
Matito, E., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
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Scrivanti, A., et al. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Molecules. [Link]
-
The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
PubMed. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. PubMed. [Link]
-
ACS Publications. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]
-
ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. [Link]
-
ACS Publications. An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
-
ResearchGate. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. [Link]
-
ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. [Link]
-
ACS Publications. Fluoro, Alkylsulfanyl, and Alkylsulfonyl Leaving Groups in Suzuki Cross-Coupling Reactions of Purine 2'-Deoxynucleosides and Nucleosides. Organic Letters. [Link]
-
Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. [Link]
-
PubMed. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. PubMed. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. ResearchGate. [Link]
Sources
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- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
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6-Bromo-2-fluoro-3-methoxybenzoic acid amide coupling protocol
An In-Depth Guide to the Amide Coupling of 6-Bromo-2-fluoro-3-methoxybenzoic Acid: Protocols and Mechanistic Insights
Introduction
The amide bond is a cornerstone of modern medicinal chemistry, present in approximately 25% of all pharmaceuticals and featuring in two-thirds of drug candidates.[1] Its remarkable stability and capacity for hydrogen bonding make it a privileged functional group in drug design.[2] this compound is a highly functionalized and valuable building block, offering multiple points for diversification in drug discovery programs. However, its structure presents a significant challenge for standard amide bond formation protocols. The presence of two ortho-substituents—bromo and fluoro groups—creates substantial steric hindrance around the carboxylic acid, which can severely impede the reaction.
This application note provides a comprehensive guide for researchers navigating the complexities of coupling this specific substrate. We will delve into the mechanistic rationale behind reagent selection, present a robust, field-proven protocol using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and offer an alternative method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This guide is designed to move beyond a simple list of steps, offering insights into why certain conditions are chosen to ensure reliable and high-yielding synthesis.
Core Challenge: Overcoming Steric and Electronic Hurdles
The primary obstacle in the amidation of this compound is steric hindrance. The bulky bromine atom and the fluorine atom flanking the carboxylic acid physically block the approach of the amine nucleophile and the coupling machinery. Furthermore, the electronic nature of the substituents contributes to the substrate's reactivity profile.
To overcome these challenges, the selection of an appropriate coupling reagent is paramount. While numerous reagents exist, they are not all suited for this demanding transformation.[2][3]
-
Carbodiimides (e.g., EDC): These reagents activate the carboxylic acid by forming an O-acylisourea intermediate.[4] While cost-effective and common, this intermediate can be unstable. For sterically hindered acids, its reaction with an amine can be slow, leading to low yields or side reactions. The addition of activating agents like 1-hydroxybenzotriazole (HOBt) can improve efficiency by forming a more stable active ester, but may still be insufficient for severely hindered systems.[5][6]
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU are generally superior for difficult couplings.[4][7] In the presence of a non-nucleophilic base, HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] The 7-azabenzotriazole (HOAt) moiety is an excellent leaving group, and its structure is thought to accelerate the subsequent aminolysis step, making HATU particularly effective for coupling sterically hindered acids and/or unreactive amines.[4]
Experimental Workflow and Mechanism
A successful coupling strategy involves the careful orchestration of the reaction components. The general workflow involves pre-activation of the carboxylic acid before the introduction of the amine, which is critical for challenging substrates.
Caption: General experimental workflow for HATU-mediated amide coupling.
The mechanism below illustrates the key steps in the HATU-mediated activation process, leading to the formation of the highly reactive intermediate that readily couples with the amine.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Optimized Protocol 1: HATU-Mediated Coupling
This protocol is highly recommended for coupling this compound, as it is designed to maximize yield by overcoming the inherent steric challenges.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).
-
Add DIPEA (2.5 eq) to the solution. Ensure the base is non-nucleophilic to prevent unwanted side reactions.[9]
-
Cool the mixture to 0 °C using an ice bath. This helps to control the reaction rate and minimize potential side reactions.[10]
-
Add HATU (1.1-1.2 eq) to the cooled solution in one portion.
-
Stir the mixture at 0 °C for 15-30 minutes. This "pre-activation" step is crucial for forming the active ester before the amine is introduced.[11]
-
Slowly add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench by adding water and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Alternative Protocol 2: EDC/HOBt-Mediated Coupling
This method is a viable, often lower-cost alternative, but may require longer reaction times or result in lower yields for this specific substrate.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
All other materials as listed in Protocol 1
Procedure:
-
To a dry round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the mixture.
-
Cool the reaction to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution. The water-soluble nature of EDC and its urea byproduct can simplify the subsequent workup.[4][6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Follow steps 9-12 from Protocol 1 for the reaction workup and purification.
Data and Parameters Summary
The following table summarizes the key quantitative parameters for the recommended HATU protocol. Adherence to these stoichiometries is critical for success.
| Parameter | Recommended Value | Rationale |
| Carboxylic Acid | 1.0 equivalent | Limiting reagent |
| Amine | 1.0 - 1.2 equivalents | A slight excess can help drive the reaction to completion. |
| HATU | 1.1 - 1.2 equivalents | Ensures complete activation of the sterically hindered acid. |
| DIPEA | 2.0 - 2.5 equivalents | Sufficient to deprotonate the carboxylic acid and neutralize the HCl or HPF₆ generated. |
| Concentration | 0.1 - 0.2 M | Balances reaction rate and solubility. |
| Temperature | 0 °C to Room Temp. | Initial cooling minimizes side reactions during activation. |
| Pre-activation Time | 15 - 30 minutes | Allows for sufficient formation of the OAt-active ester. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues encountered during the amide coupling of difficult substrates.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid.[10]2. Presence of water in reagents or solvent.[9]3. Insufficient reaction time.4. Steric hindrance is too great for the chosen conditions. | 1. Ensure accurate stoichiometry of HATU; consider increasing to 1.5 eq.2. Use anhydrous solvents and fresh reagents. Dry glassware thoroughly.3. Allow the reaction to run longer (up to 24h), monitoring by LC-MS.4. Consider gentle heating (40-50 °C) after amine addition. If using EDC/HOBt, switch to the HATU protocol.[4] |
| Formation of Side Products | 1. Racemization (if chiral centers are present).2. Reaction of HATU with the amine (capping).3. Use of a nucleophilic base (e.g., pyridine). | 1. Use of HOBt or HOAt additives minimizes racemization.[10] Run the reaction at a lower temperature.2. Adhere to the pre-activation protocol. Do not mix HATU and the amine before adding the acid.3. Always use a non-nucleophilic, hindered base like DIPEA or triethylamine.[9] |
| Difficult Purification | 1. Water-soluble byproducts from EDC.2. Residual DMF in the final product. | 1. Ensure thorough aqueous washes during workup to remove the urea byproduct.[10]2. When using DMF, washing the organic layer with a 5% LiCl aqueous solution can help remove residual solvent.[4] |
Conclusion
The successful amide coupling of sterically demanding substrates like this compound is a non-trivial but achievable synthetic operation. Success hinges on a rational choice of methodology designed to overcome the specific challenges posed by the substrate. The use of a potent uronium salt-based coupling reagent like HATU, combined with a non-nucleophilic base and a carefully executed pre-activation protocol, provides a reliable path to high yields. By understanding the mechanistic principles behind the protocol, researchers can effectively troubleshoot and adapt these methods for the synthesis of complex and valuable molecules in their drug discovery endeavors.
References
-
Pace, V. et al. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, ACS Publications. [Link]
-
Ghaffari, M. et al. (2019). Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]
-
Valeur, E. & Bradley, M. (2009). Amide bond formation: Beyond the myth of coupling reagents. ResearchGate. [Link]
-
Semantic Scholar. Carbonyl Compounds' Journey to Amide Bond Formation. [Link]
-
Rawat, M. et al. (2020). Amide Bond Activation of Biological Molecules. National Institutes of Health (NIH). [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
ResearchGate. Why is my Amide Coupling Not working using Cysteamine?. (2021). [Link]
-
Reddit. amide coupling help. (2022). [Link]
-
Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]
-
Procopio, D. et al. (2023). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry, RSC Publishing. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
ResearchGate. Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?. (2018). [Link]
-
National Institutes of Health (NIH). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. hepatochem.com [hepatochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 7. americapeptide.com [americapeptide.com]
- 8. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Derivatization of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Introduction
6-Bromo-2-fluoro-3-methoxybenzoic acid is a key synthetic intermediate in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid for amide or ester formation, a bromine atom for cross-coupling reactions, and fluorine and methoxy groups that modulate physicochemical properties, makes it a versatile scaffold for the synthesis of novel bioactive molecules. The strategic derivatization of this molecule at its key functional handles allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.
This comprehensive guide provides detailed application notes and step-by-step protocols for the derivatization of this compound. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure robust and reproducible results.
Amide Bond Formation: Synthesis of Novel Amides
The carboxylic acid moiety of this compound is a prime site for derivatization through amide bond formation. This reaction is one of the most frequently utilized transformations in medicinal chemistry for the synthesis of a diverse range of compounds. The choice of coupling reagent is critical to ensure high yields and minimize side reactions, especially when working with substrates that may have varying degrees of steric hindrance or electronic effects.
Rationale for Reagent Selection
Standard amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are effective for this transformation. HATU is a highly efficient coupling reagent that often leads to rapid reaction times and high yields, even with challenging substrates. EDC/HOBt is a more cost-effective option and is also widely used with great success. The use of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid formed during the reaction without competing with the primary amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the primary or secondary amine (1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in anhydrous DMF.
-
Slowly add the HATU solution to the reaction mixture at room temperature.
-
Finally, add DIPEA (2.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | HATU | DIPEA | DMF | 2 | >90 |
| 2 | Morpholine | HATU | DIPEA | DMF | 3 | >85 |
| 3 | Aniline | EDC/HOBt | DIPEA | DMF | 6 | ~80 |
Experimental Workflow: Amide Coupling
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of the benzoic acid serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and amino substituents. These reactions are pivotal for expanding the structural diversity of derivatives.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups.[1]
For the Suzuki coupling of an electron-rich aryl bromide like this compound, a palladium catalyst system with an electron-rich and bulky phosphine ligand is often optimal. Catalysts like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd₂(dba)₃ with a ligand like SPhos or XPhos are excellent choices. The choice of base is also crucial, with inorganic bases like K₂CO₃ or K₃PO₄ being commonly employed.
This protocol outlines a general procedure for the Suzuki coupling of this compound (or its ester derivative) with an arylboronic acid.
Materials:
-
This compound methyl ester
-
Arylboronic acid (1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq).
-
In a separate vial, weigh Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%) and add them to the Schlenk flask.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Synthesis of Alkynyl Derivatives
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[2]
The classic Sonogashira conditions involve a palladium catalyst, such as Pd(PPh₃)₂Cl₂, and a copper(I) co-catalyst, typically CuI. An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and act as a solvent or co-solvent.
This protocol provides a general method for the Sonogashira coupling of a this compound derivative with a terminal alkyne.
Materials:
-
This compound methyl ester
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 eq), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Add a mixture of anhydrous THF and Et₃N (typically 2:1 ratio).
-
Add the terminal alkyne (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2] This reaction is instrumental in synthesizing aryl amines from aryl halides.
The success of the Buchwald-Hartwig amination often depends on the choice of a bulky, electron-rich phosphine ligand. Ligands such as Xantphos, RuPhos, or BrettPhos are commonly used. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine.[3]
This protocol describes a general procedure for the Buchwald-Hartwig amination of a this compound derivative with a primary or secondary amine.
Materials:
-
This compound methyl ester
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound methyl ester (1.0 eq), the amine (1.2 eq), and NaOtBu (1.4 eq).
-
In a separate vial, weigh Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) and add them to the Schlenk flask.
-
Add anhydrous toluene.
-
Seal the flask and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Cross-Coupling Reactions
| Entry | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Suzuki | Phenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >85 |
| 2 | Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | >90 |
| 3 | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | >80 |
Experimental Workflow: Palladium Cross-Coupling
Esterification: A Classic Derivatization
Esterification of the carboxylic acid provides another avenue for derivatization, often used to improve properties such as cell permeability or to serve as a protecting group for the carboxylic acid during subsequent reactions.
Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester.
Protocol 5: Fischer Esterification
This protocol describes a straightforward method for the esterification of this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol, Ethanol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Reflux condenser and heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired anhydrous alcohol (used in excess as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the ester, which can be further purified by chromatography if necessary.
Conclusion
The protocols and application notes provided herein offer a robust framework for the derivatization of this compound. By leveraging these well-established synthetic methodologies, researchers can efficiently generate diverse libraries of compounds for biological evaluation, accelerating the drug discovery and development process. The key to success lies in the careful selection of reagents and reaction conditions tailored to the specific substrate and desired transformation.
References
- Benchchem. (2025). Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. Benchchem.
- Benchchem. (2025). Application Notes and Protocols for Amide Bond Formation with 4-Amino-3-bromobenzoic acid. Benchchem.
- Benchchem. (2025). A Comparative Guide to Coupling Reagents for the Amidation of 4-Amino-3-bromobenzoic Acid. Benchchem.
- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society, 124(50), 14844–14845.
- University of California, Irvine. (n.d.).
- Wikipedia. (2023).
- Sato, K., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules, 27(13), 4235.
- American Chemical Society. (n.d.). A New Method for the Esterification of Certain Sterically Hindered Acids.
- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal.
- Kim, S., & Park, H. (2018). Pd(PPh3)
- Climent, M. J., et al. (2010).
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Benchchem. (2025). A Comparative Mechanistic Study of 3-Fluoro-4-methoxycarbonylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions. Benchchem.
Sources
Application Notes & Protocols: The Strategic Use of 6-Bromo-2-fluoro-3-methoxybenzoic Acid in Modern Medicinal Chemistry
Abstract
6-Bromo-2-fluoro-3-methoxybenzoic acid has emerged as a highly valuable and versatile building block in contemporary medicinal chemistry. Its unique substitution pattern—featuring an ortho-bromo group, an ortho-fluoro atom, a meta-methoxy group, and a carboxylic acid—provides a powerful combination of handles for molecular diversification and properties that are desirable in drug candidates. The bromine atom serves as a key functional group for palladium-catalyzed cross-coupling reactions, the fluorine atom often enhances metabolic stability and binding affinity, the methoxy group modulates electronic properties, and the carboxylic acid allows for the straightforward formation of amide bonds. This guide provides an in-depth overview of its strategic applications, detailed experimental protocols for key synthetic transformations, and a case study on its use in the development of potent and selective PARP7 inhibitors for immuno-oncology.
Section 1: Introduction to a Privileged Scaffold Building Block
Structural Features and Inherent Reactivity
The utility of this compound stems from the distinct roles of its four functional groups on the phenyl ring:
-
Carboxylic Acid (-COOH): This group is the primary site for forming amide bonds, which are ubiquitous in pharmaceuticals due to their structural role as a backbone and their ability to form key hydrogen bonds with biological targets.[1] Amidation is one of the most frequently used reactions in medicinal chemistry.[1]
-
Bromo Group (-Br): Positioned ortho to the carboxylic acid, the bromine atom is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions. It is a reliable leaving group for transformations like Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), enabling the introduction of diverse aryl, heteroaryl, and amine substituents.[2][3][4]
-
Fluoro Group (-F): The presence of fluorine, particularly ortho to the carboxylic acid, can have profound effects on the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of the adjacent carboxylic acid.[5][6]
-
Methoxy Group (-OCH₃): The meta-methoxy group is an electron-donating group that can influence the electronic nature of the aromatic ring, impacting reaction kinetics and the binding properties of the final compound. It also adds steric bulk and can serve as a key interaction point within a protein's binding pocket.
Strategic Value in Medicinal Chemistry
The combination of these features in a single, commercially available building block makes it a powerful tool for drug discovery programs. Chemists utilize this scaffold to rapidly generate libraries of complex molecules with desirable drug-like properties. Its strategic value lies in its ability to serve as a central core from which multiple vectors of diversity can be explored, facilitating the systematic investigation of structure-activity relationships (SAR).
Section 2: Core Synthetic Transformations & Protocols
The functional handles of this compound allow for a logical sequence of synthetic operations. Typically, the carboxylic acid is coupled first, followed by a cross-coupling reaction at the bromo-position.
Diagram 1: Synthetic Utility Workflow
Caption: General synthetic routes from this compound.
Amide Bond Formation: Accessing the Bioactive Amide Scaffold
Principle and Rationale: Amide bond formation is typically the first step in a synthetic sequence using this building block. Converting the carboxylic acid to an amide introduces the desired "right-hand side" of the target molecule and is generally a high-yielding and robust transformation.[1] Standard coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole) are effective for this purpose, minimizing side reactions and preserving stereochemistry if chiral amines are used.[7]
Detailed Protocol: HATU-Mediated Amide Coupling
-
Reagent Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).
-
Coupling Agent Addition: Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting benzoic acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired amide.
Palladium-Catalyzed Cross-Coupling: Diversification of the Aryl Core
With the amide in place, the bromide serves as a versatile anchor point for diversification.
Principle and Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with a boronic acid or boronate ester.[8][9] This reaction is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally mild conditions.[3][10] For a substrate like this, a catalyst system such as Pd(dppf)Cl₂ or a combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand is typically effective.
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a microwave vial or Schlenk tube, combine the bromo-amide intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(dppf)Cl₂ (0.05 - 0.10 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). The mixture should be sparged with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 80-110 °C for 2-12 hours. Microwave irradiation can often significantly reduce reaction times.[11]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with Ethyl Acetate and water. Separate the layers and extract the aqueous layer with Ethyl Acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Principle and Rationale: The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[2][12] This reaction has become a cornerstone of medicinal chemistry for synthesizing aryl amines.[2] The choice of palladium catalyst, ligand, and base is critical and depends on the specific amine coupling partner.[12][13] Sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often required for efficient coupling.
Detailed Protocol: Buchwald-Hartwig Amination
-
Reagent Preparation: In an oven-dried, inerted Schlenk tube, add the bromo-amide intermediate (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 0.05 eq), and the ligand (if not using a precatalyst).
-
Addition of Base and Amine: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5 eq).[14] Then, add the desired amine (1.2 eq).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 80-110 °C until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with Ethyl Acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the final C-N coupled product.
Section 3: Case Study - Synthesis of PARP7 Inhibitors
Background on PARP7 as a Therapeutic Target
Poly(ADP-ribose) polymerase 7 (PARP7) has been identified as a key negative regulator of the type I interferon (IFN-β) signaling pathway in the innate immune system.[15] In the context of cancer, PARP7 can suppress the body's natural anti-tumor immune response.[16] Therefore, inhibiting PARP7 has emerged as a promising strategy in immuno-oncology to restore type I interferon signaling and enhance T-cell-mediated tumor killing.[16][17] Several small molecule PARP7 inhibitors have been developed, with some showing significant tumor regression in preclinical models.[16][18][19]
Synthetic Strategy leveraging this compound
A recently disclosed series of potent and selective indazole-7-carboxamide PARP7 inhibitors utilizes this compound as the key starting material.[16] The synthesis showcases the logical application of the protocols described above.
-
Amide Coupling: The synthesis begins with the coupling of this compound with a chiral amine to form the core amide scaffold.
-
Suzuki Coupling: The resulting bromo-amide is then subjected to a Suzuki-Miyaura cross-coupling reaction with an indazole boronic acid derivative to install the key pharmacophore responsible for binding to the PARP7 active site.
This strategy allows for the late-stage introduction of the complex indazole heterocycle, making the synthesis modular and amenable to the creation of a focused library for SAR exploration. The 2-fluoro-3-methoxybenzoyl moiety ultimately resides in a key region of the PARP7 binding pocket, where the fluorine and methoxy groups contribute to the compound's high affinity and selectivity.[16]
Diagram 2: PARP7 Inhibitor Synthesis Workflow
Caption: Synthetic pathway to PARP7 inhibitors using the title compound.
Section 4: Summary of Key Methodologies
| Reaction Type | Key Reagents | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Time |
| Amide Coupling | Amine, HATU | N/A | DIPEA | DMF | 20-25 | 2-16 h |
| Suzuki-Miyaura | Boronic Acid | Pd(dppf)Cl₂ | K₂CO₃ / Cs₂CO₃ | Dioxane / H₂O | 80-110 | 2-12 h |
| Buchwald-Hartwig | Amine | XPhos Pd G3 | NaOtBu / LHMDS | Toluene | 80-110 | 4-24 h |
Section 5: Conclusion
This compound is a quintessential example of a modern medicinal chemistry building block. Its pre-installed functionalities provide chemists with a reliable and predictable platform for executing high-yield, robust reactions to access complex molecular architectures. As demonstrated by its application in the synthesis of next-generation PARP7 inhibitors, this scaffold enables the efficient construction of molecules with finely tuned properties for interacting with challenging biological targets. The protocols and strategies outlined in this guide serve as a comprehensive resource for researchers looking to leverage this powerful tool in their own drug discovery efforts.
References
- Discovery of Highly Selective PARP7 Inhibitors with a Novel Scaffold for Cancer Immunotherapy. (2024). Journal of Medicinal Chemistry.
- Amide coupling reaction in medicinal chemistry. (n.d.).
- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). Frontiers in Molecular Biosciences.
- Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. (n.d.). University of Adelaide.
- Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. (2023). Cell Chemical Biology.
- 6-Amino-3-bromo-2-fluorobenzoic acid hydrochloride. (2024). Smolecule.
- Buchwald–Hartwig amin
- 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermedi
- Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. (2024). European Journal of Medicinal Chemistry.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Bromo-2,3,4-trifluoroaniline. (n.d.). BenchChem.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells. (n.d.). Molecular Cancer Research.
- Novel PARP7 Inhibitors for Treating Cancer. (2023). ACS Medicinal Chemistry Letters.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Application Notes and Protocols: Amidation Reactions of 3,5-Dibromo-4-methoxybenzoic Acid for Drug Discovery. (n.d.). BenchChem.
- Inhibitors of PARP: Number crunching and structure gazing. (2022). PNAS.
- Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (n.d.). BenchChem.
- An In-depth Technical Guide to the Potential Derivatives of 2-Bromo-3-nitrobenzoic Acid. (n.d.). BenchChem.
- Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). BenchChem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.
- Role of PARP Inhibitors in BRCA-Related Malignancies. (2018). U.S. Pharmacist.
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Application Notes and Protocols for the Synthesis of N-(pyridin-4-yl)-[1,1'-biphenyl]-2-carboxamide Kinase Inhibitors from 6-Bromo-2-fluoro-3-methoxybenzoic Acid
Abstract
This document provides a comprehensive guide for the synthesis of a novel class of potential kinase inhibitors based on a substituted N-(pyridin-4-yl)-[1,1'-biphenyl]-2-carboxamide scaffold. We detail a robust and efficient two-step synthetic route commencing with the versatile building block, 6-Bromo-2-fluoro-3-methoxybenzoic acid. The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering not only step-by-step experimental procedures but also the underlying scientific rationale for key methodological choices. The described synthetic strategy culminates in a molecule designed to target key signaling kinases such as p38 MAPK, Syk, and Src family kinases, which are implicated in a multitude of inflammatory and proliferative diseases.
Introduction: The Strategic Utility of this compound in Kinase Inhibitor Scaffolding
Protein kinases are integral to cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders. Consequently, the development of small molecule kinase inhibitors remains a focal point of modern drug discovery. The strategic design of these inhibitors often relies on "privileged scaffolds" that can be readily modified to achieve high potency and selectivity.
The starting material, this compound, is a highly functionalized aromatic ring that presents multiple strategic advantages for the synthesis of kinase inhibitors. The carboxylic acid moiety serves as a handle for amide bond formation, a common feature in many ATP-competitive inhibitors that interact with the hinge region of the kinase active site. The bromine atom is an ideal functional group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents to explore the solvent-exposed regions of the ATP-binding pocket. The fluorine and methoxy groups provide electronic and steric properties that can enhance binding affinity, metabolic stability, and pharmacokinetic profiles of the final compounds.
This application note details a synthetic pathway that leverages these features to construct a biaryl N-pyridyl benzamide, a scaffold known to exhibit inhibitory activity against several important kinase families.
Overall Synthetic Scheme
The synthesis of the target kinase inhibitor is achieved in a two-step sequence:
-
Amide Bond Formation: Coupling of this compound with 4-aminopyridine to form the key intermediate, 6-bromo-2-fluoro-3-methoxy-N-(pyridin-4-yl)benzamide.
-
Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed reaction of the brominated intermediate with phenylboronic acid to yield the final product, 2'-fluoro-3'-methoxy-N-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxamide.
Part 1: Detailed Experimental Protocols
Step 1: Synthesis of 6-bromo-2-fluoro-3-methoxy-N-(pyridin-4-yl)benzamide (Intermediate 1)
This initial step involves the formation of an amide bond between the starting carboxylic acid and 4-aminopyridine. The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is critical. HATU is a highly efficient activating agent, particularly for sterically hindered carboxylic acids or less nucleophilic amines like 4-aminopyridine, minimizing side reactions and often leading to higher yields compared to carbodiimide-based reagents.[1]
Materials:
-
This compound (1.0 eq)
-
4-Aminopyridine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.
-
Add 4-aminopyridine (1.1 eq) to the solution.
-
In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x).
-
Wash the organic layer with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., a gradient of hexane/ethyl acetate) to afford the pure 6-bromo-2-fluoro-3-methoxy-N-(pyridin-4-yl)benzamide.
Expected Yield: 75-85%
Step 2: Synthesis of 2'-fluoro-3'-methoxy-N-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxamide (Final Product)
The Suzuki-Miyaura cross-coupling reaction is a powerful C-C bond-forming reaction that is widely used in pharmaceutical synthesis.[2] In this step, the bromine atom of Intermediate 1 is replaced with a phenyl group from phenylboronic acid. The choice of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), is crucial for the catalytic cycle. A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.
Materials:
-
6-bromo-2-fluoro-3-methoxy-N-(pyridin-4-yl)benzamide (Intermediate 1, 1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
In a round-bottom flask, combine 6-bromo-2-fluoro-3-methoxy-N-(pyridin-4-yl)benzamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: e.g., a gradient of dichloromethane/methanol) to yield the final product, 2'-fluoro-3'-methoxy-N-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxamide.
Expected Yield: 60-75%
Part 2: Data Presentation and Biological Context
Table 1: Representative Reaction Parameters and Outcomes
| Step | Reactant A | Reactant B | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | This compound | 4-Aminopyridine | HATU, DIPEA | DMF | 25 | 4-6 | 75-85 |
| 2 | Intermediate 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90-100 | 8-12 | 60-75 |
Table 2: In Vitro Kinase Inhibitory Activity of Structurally Related Benzamide Analogs
The following data for structurally related benzamide inhibitors against key kinases provides a benchmark for the potential activity of the synthesized compound.
| Kinase Target | Inhibitor Type | Representative IC₅₀ (nM) | Reference |
| p38α MAPK | N-cyclopropylbenzamide derivative | 27 | [3] |
| Syk | Aminopyrimidine derivative | 0.52 | [4] |
| Src | Azaindole derivative | 3.4 | [5] |
Note: IC₅₀ values are highly dependent on the specific chemical structure and assay conditions.
Part 3: Signaling Pathways and Mechanism of Action
The synthesized N-(pyridin-4-yl)-[1,1'-biphenyl]-2-carboxamide is designed to target ATP-binding sites of kinases involved in inflammatory and cell proliferation pathways. Below are simplified diagrams of key signaling cascades where these kinases are central.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by cellular stresses and inflammatory cytokines, leading to the regulation of apoptosis and cytokine production.[6]
Syk Signaling Pathway
Spleen tyrosine kinase (Syk) is a critical mediator of signal transduction downstream of various immune cell receptors, playing a key role in allergic responses and autoimmune diseases.[7]
Src Family Kinase (SFK) Signaling
Src family kinases are non-receptor tyrosine kinases that regulate a wide range of cellular processes, including cell growth, differentiation, and migration.
References
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Lee, K., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(15), 3047-3051. Available at: [Link]
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Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Archiv der Pharmazie. Available at: [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Available at: [Link]
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Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
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Pine, P. R., et al. (2012). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Journal of Immunological Methods, 382(1-2), 164-173. Available at: [Link]
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Regan, J., et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters, 13(17), 3101-3104. Available at: [Link]
-
Lee, J. K., & Kim, K. B. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. Available at: [Link]
-
Chemistry Lecture. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoro-N-methyl-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]
-
Lucchi, N. W., et al. (2014). IC 50 values of the Syk inhibitors SYK II, SYK IV, and R406 in 2... PLoS One, 9(10), e108473. Available at: [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
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Mittersteiner, M., et al. (2021). Scheme 37. US/HATU-catalyzed carboxylic acid and amine coupling to... Molecules, 26(14), 4288. Available at: [Link]
-
Wang, X., et al. (2021). Aminopyrimidine SYK inhibitors. SYK IC 50 binding potency is shown for... Journal of Medicinal Chemistry, 64(15), 11086-11105. Available at: [Link]
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OriBase Pharma. (2013). In vitro assay results for amide compounds (% inhibition at 10 mM and... Bioorganic & Medicinal Chemistry Letters, 23(11), 3271-3276. Available at: [Link]
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Słoczyńska, K., et al. (2021). A selection of the latest prepared amino benzamides. IC50 values... Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1235-1253. Available at: [Link]
-
Okumura, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
Okumura, H., et al. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Available at: [Link]
-
PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(14), 3239. Available at: [Link]
-
Cembellín, S., & de la Torre, M. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7850-7888. Available at: [Link]
-
Zhang, Y., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Pharmaceutics, 15(4), 1279. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-6-fluoro-N,3-dimethylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols: 6-Bromo-2-fluoro-3-methoxybenzoic Acid as a Pivotal Building Block in Modern Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Benzoic Acids in Herbicide Discovery
In the competitive landscape of agrochemical research, the discovery of novel herbicides with improved efficacy, selectivity, and environmental profiles is paramount. A key strategy in this endeavor is the use of highly functionalized aromatic building blocks that can be elaborated into complex active ingredients. 6-Bromo-2-fluoro-3-methoxybenzoic acid is one such strategic intermediate. Its unique substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom to enhance metabolic stability and binding affinity, and a methoxy group to modulate electronic properties and solubility—makes it a highly valuable precursor for the synthesis of next-generation herbicides.
This technical guide provides an in-depth look at the application of this compound in the synthesis of a prominent class of modern herbicides: the 6-aryl-4-aminopicolinates. These compounds, including the commercialized herbicide halauxifen-methyl, function as synthetic auxins, a critical mode of action for controlling broadleaf weeds.[1][2] We will explore the chemical rationale for its use and provide detailed protocols for its conversion into advanced herbicidal intermediates.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is essential for successful process development and scale-up.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₃ | PubChem |
| Molecular Weight | 249.04 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 951884-23-4 | Commercial Suppliers |
| Appearance | White to off-white solid | Commercial Suppliers |
| Solubility | Soluble in common organic solvents like THF, DMF, and methanol. | General Chemical Knowledge |
Core Application: Synthesis of 6-Aryl-4-Aminopicolinate Herbicides
The primary application of this compound in agrochemical synthesis is as a precursor to the 2-fluoro-3-methoxyphenyl moiety found in herbicides like halauxifen-methyl and other compounds patented by Dow AgroSciences (now Corteva Agriscience).[3][4][5][6][7][8][9] The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][10][11][12] This powerful carbon-carbon bond-forming reaction is ideal for linking the substituted phenyl ring of our building block to a heterocyclic core, in this case, a pyridine ring.
To be utilized in a Suzuki coupling, the bromine atom on the benzoic acid derivative must first be converted into a boronic acid or a boronic ester. The carboxylic acid group may also require protection during these transformations. The overall synthetic workflow is logical and robust, as illustrated below.
Caption: Synthetic workflow from the starting material to the final herbicide.
Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for the choices made. These are representative procedures and may require optimization based on specific laboratory conditions and the scale of the reaction.
Protocol 1: Esterification (Protection) of the Carboxylic Acid
Rationale: The acidic proton of the carboxylic acid can interfere with the organometallic intermediates formed during the subsequent borylation step. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) protects this group, rendering it inert to the planned reaction conditions.
Materials:
-
This compound (1.0 eq)
-
Methanol or Ethanol (as solvent and reactant)
-
Sulfuric acid (catalytic amount, e.g., 0.05 eq)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Suspend this compound in methanol (approx. 0.2 M concentration) in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the methyl ester of this compound. The product can be purified further by column chromatography if necessary.
Protocol 2: Conversion to a Phenylboronic Ester (Miyaura Borylation)
Rationale: The borylation step is the key transformation that prepares the molecule for the Suzuki coupling. We will convert the aryl bromide to a boronic ester. The use of bis(pinacolato)diboron is common as it forms a stable, easily handled pinacol boronate ester.
Materials:
-
Methyl 6-bromo-2-fluoro-3-methoxybenzoate (1.0 eq)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Anhydrous 1,4-Dioxane or Toluene
-
Schlenk flask or similar apparatus for inert atmosphere reactions
-
Nitrogen or Argon source
Procedure:
-
To a Schlenk flask, add the protected bromo-intermediate, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous dioxane via syringe.
-
Heat the reaction mixture to 80-90°C and stir for 8-16 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.
-
Concentrate the filtrate under reduced pressure. The resulting crude boronic ester can often be used in the next step without further purification. If needed, purification can be achieved by column chromatography on silica gel.
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- 4. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
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- 7. HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID - Patent 2947985 [data.epo.org]
- 8. KR102102412B1 - Herbicidal compositions comprising 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid - Google Patents [patents.google.com]
- 9. JP2017502992A - Herbicidal composition containing 4-amino-3-chloro-6- (4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid, fluroxypyr and phenoxyauxin - Google Patents [patents.google.com]
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- 12. researchgate.net [researchgate.net]
cross-coupling reactions with 6-Bromo-2-fluoro-3-methoxybenzoic acid
Here are the detailed Application Notes and Protocols for .
Application Note & Protocol Guide
Topic: Strategic Use of 6-Bromo-2-fluoro-3-methoxybenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Multifunctional Building Block
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—featuring an aryl bromide for cross-coupling, an ortho-fluorine atom, a meta-methoxy group, and a carboxylic acid—offers a versatile platform for constructing complex molecular architectures. Biaryl structures, in particular, are prevalent in top-selling pharmaceuticals, making efficient synthetic routes to them highly valuable.[1][2][3]
The strategic placement of these functional groups, however, presents a distinct set of challenges that require careful consideration in reaction design. This guide provides an in-depth analysis of the substrate's reactivity and offers detailed, field-proven protocols for its successful implementation in several classes of palladium-catalyzed cross-coupling reactions.
Core Challenges: Navigating Steric and Electronic Complexity
The primary difficulty in utilizing this compound arises from the steric and electronic environment surrounding the reactive C-Br bond.
-
Steric Hindrance: The bromine atom is flanked by two ortho substituents: a fluorine atom and a carboxylic acid group. This significant steric bulk can impede the crucial oxidative addition step, where the palladium catalyst inserts into the C-Br bond.[4]
-
Electronic Effects: The fluorine atom is highly electronegative, influencing the electron density of the aromatic ring and the reactivity of the C-Br bond.
-
The Carboxylic Acid Dilemma: The acidic proton of the carboxylic acid is incompatible with the strong bases (e.g., sodium tert-butoxide) often required for C-N and C-O couplings. Furthermore, the carboxylate anion can potentially coordinate to the palladium center, interfering with the catalytic cycle.
The Carboxylic Acid Handle: To Protect or Not to Protect?
Given the incompatibility of the carboxylic acid with many cross-coupling conditions, a primary strategic decision is whether to perform the reaction on the free acid or a protected form.
Strategy A: Protection/Deprotection Workflow
For reactions requiring strong bases, such as Buchwald-Hartwig amination, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is the most robust approach. This strategy prevents acid-base side reactions and improves substrate solubility in common organic solvents.
Protocol: Methyl Ester Protection [5]
-
Setup: To a solution of this compound (1.0 equiv) in methanol (approx. 0.5 M), add concentrated sulfuric acid (0.1 equiv) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester, which can often be used without further purification.
Strategy B: Direct Coupling of the Free Acid
For Suzuki-Miyaura couplings, direct reaction with the free acid is often feasible using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2] This approach is more atom-economical but may require careful optimization to avoid lower yields or catalyst deactivation.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures.[2][3] Success with this sterically hindered substrate hinges on using a catalyst system capable of facilitating both the challenging oxidative addition and the subsequent reductive elimination.
Causality Behind Component Selection:
-
Catalyst/Ligand: For sterically demanding substrates, bulky, electron-rich phosphine ligands are essential.[4][6] Ligands like SPhos and XPhos form highly active, coordinatively unsaturated Pd(0) species that readily undergo oxidative addition.[7] A pre-formed palladium precatalyst is recommended for consistency.
-
Base: A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[8][9] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices, offering good reactivity without being harsh enough to promote significant side reactions.
-
Solvent: A polar aprotic solvent system, often with water, is used to dissolve both the organic and inorganic reagents. 1,4-Dioxane/water or Toluene/water are common choices.[10] Rigorous degassing is crucial to prevent oxidation of the Pd(0) catalyst.[7]
Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
| Parameter | Recommended Condition |
| Aryl Halide | Methyl 6-bromo-2-fluoro-3-methoxybenzoate (1.0 equiv) |
| Coupling Partner | Arylboronic Acid (1.2 - 1.5 equiv) |
| Pd Precatalyst | SPhos Pd G3 (2-5 mol%) |
| Base | K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Toluene / Water (5:1 mixture) |
| Temperature | 80 - 110 °C |
Step-by-Step Procedure: [11]
-
Setup: To an oven-dried Schlenk flask, add the methyl 6-bromo-2-fluoro-3-methoxybenzoate, arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Heat the mixture in a pre-heated oil bath to the desired temperature and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds from aryl halides.[12] Due to the use of strong bases, this reaction should be performed on the ester-protected substrate.
Causality Behind Component Selection:
-
Catalyst/Ligand: The choice of ligand is critical and depends on the amine coupling partner.[13] For primary and secondary amines, bulky biarylphosphine ligands like RuPhos or XPhos are highly effective.[14] These ligands promote both the oxidative addition and the turnover-limiting reductive elimination step.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, though its heterogeneous nature can sometimes lead to reproducibility issues.[15]
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are required.[13]
Protocol: Buchwald-Hartwig Amination with a Secondary Amine
| Parameter | Recommended Condition |
| Aryl Halide | Methyl 6-bromo-2-fluoro-3-methoxybenzoate (1.0 equiv) |
| Coupling Partner | Secondary Amine (1.2 equiv) |
| Pd Precatalyst | RuPhos Pd G3 (2-5 mol%) |
| Base | Sodium tert-butoxide (1.4 equiv) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 100 - 110 °C |
Step-by-Step Procedure:
-
Setup: In a glovebox, add the sodium tert-butoxide, RuPhos Pd G3 precatalyst, and a stir bar to an oven-dried reaction vial.
-
Reagent Addition: Outside the glovebox, add the methyl 6-bromo-2-fluoro-3-methoxybenzoate, the amine, and the anhydrous solvent under an inert atmosphere.
-
Reaction: Seal the vial and heat in a pre-heated oil bath. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the crude residue by flash column chromatography.
Sonogashira and Heck Couplings: Expanding the Scope
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
This reaction couples the aryl bromide with a terminal alkyne, typically using a dual catalyst system of palladium and a copper(I) salt.[16] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then transmetalates to the palladium center.[17]
-
Key Considerations: A base, typically an amine like triethylamine or diisopropylamine, is used both as a base and often as the solvent.[18] Ligand-free conditions are sometimes possible, but phosphine ligands are generally used.[19]
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene.[20][21] The reaction proceeds via oxidative addition, followed by migratory insertion of the alkene and subsequent β-hydride elimination.[22]
-
Key Considerations: A base (e.g., K₂CO₃, Et₃N) is required to regenerate the Pd(0) catalyst.[20] The choice of ligand can influence regioselectivity and efficiency. For fluorine-containing substrates, the reaction can be complex but offers a direct route to functionalized styrenes.[23][24]
| Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, DIPA | THF or DMF |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, Et₃N | DMF, Acetonitrile |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere. Use a fresh, well-defined precatalyst.[7]2. For Suzuki, switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄).3. Increase temperature in 10°C increments. |
| Dehalogenation (Ar-Br → Ar-H) | 1. Presence of water or protic impurities.2. Transmetalation is slow relative to side reactions. | 1. Use anhydrous solvents and reagents.[7]2. Increase the concentration of the coupling partner. Screen different ligands to accelerate transmetalation/reductive elimination. |
| Homo-coupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.[7] |
| Inconsistent Results | 1. Incomplete dissolution of base.2. Inconsistent quality of catalyst or reagents. | 1. Grind the base to a fine powder before use. Ensure vigorous stirring.[7]2. Use high-purity reagents and well-defined precatalysts. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Solvents: Organic solvents like toluene, dioxane, and DMF are flammable and have associated health risks. Always work in a fume hood.
-
Pressure: Reactions in sealed vessels can build up pressure. Never heat a sealed vessel more than two-thirds full and always use a blast shield.[11]
References
- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH. ()
- Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides | Request PDF.
- Technical Support Center: Catalyst Selection for Cross-Coupling with Hindered Substr
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. ()
- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. ()
- Buchwald–Hartwig amin
- Sonogashira coupling. Wikipedia. ()
- Biaryls | Request PDF.
- Heck reaction. Wikipedia. ()
- Heck Reaction. Organic Chemistry Portal. ()
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ()
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. ()
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. ()
- Application Notes and Protocols for the Derivatization of 6-Bromo-3-methoxy-2-methylbenzoic Acid in API Synthesis. Benchchem. ()
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. ()
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. ()
- 2-Fluoro-6-Methoxybenzoic Acid: A Key Pharmaceutical Intermedi
- Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 6-Methoxy-2-naphthaleneboronic Acid. Benchchem. ()
- Suzuki Coupling. Organic Chemistry Portal. ()
- Suzuki-Miyaura Coupling. Chemistry LibreTexts. ()
- Heck Reaction. Chemistry LibreTexts. ()
- The Suzuki Reaction. Andrew G Myers Research Group. ()
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners.
- Sonogashira Coupling. Chemistry LibreTexts. ()
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. ()
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- 24. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Bromo-Fluoro-Methoxy Benzoic Acids via the Sandmeyer Reaction
Introduction: Strategic Importance of the Sandmeyer Reaction in Aryl Halide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the synthesis of polysubstituted aromatic compounds is a cornerstone of molecular design. The precise installation of functional groups on an aromatic scaffold is critical for modulating the pharmacological and pharmacokinetic properties of a molecule. Among the myriad of synthetic transformations available, the Sandmeyer reaction stands out as a powerful and versatile method for the introduction of halides and other functionalities onto an aromatic ring.[1][2][3] Discovered by Traugott Sandmeyer in 1884, this reaction provides a strategic advantage by enabling substitution patterns that are often difficult or impossible to achieve through direct electrophilic aromatic substitution.[1][2][4]
This application note provides an in-depth guide to the Sandmeyer reaction, with a specific focus on the synthesis of bromo-fluoro-methoxy benzoic acids. These structures are of significant interest in medicinal chemistry due to the unique properties imparted by the combination of electron-withdrawing and electron-donating substituents. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and address critical safety considerations to ensure reliable and safe execution in a research setting.
Pillar 1: The Underlying Chemistry - Mechanism and Rationale
The Sandmeyer reaction is fundamentally a two-stage process: the diazotization of a primary aromatic amine followed by the copper(I)-catalyzed substitution of the resulting diazonium salt.[1][5]
Stage 1: Diazotization - Formation of the Aryl Diazonium Salt
The initial step involves the conversion of a primary arylamine into a highly reactive aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrobromic acid (HBr), at low temperatures (0–5 °C).[4][5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6][7]
The reaction proceeds as follows:
-
Protonation of nitrous acid by the strong mineral acid.
-
Nucleophilic attack of the primary amine on the protonated nitrous acid.
-
A series of proton transfers and elimination of water to form the N-nitrosamine.
-
Tautomerization and subsequent protonation, followed by the elimination of another water molecule to yield the aryl diazonium salt.
Stage 2: Copper(I)-Catalyzed Bromination
The second stage is the core of the Sandmeyer reaction, where the diazonium group is replaced by a bromide. This transformation is catalyzed by copper(I) bromide (CuBr).[2][3][5] The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt, initiating a radical pathway.[1][2]
The key steps are:
-
Single-Electron Transfer (SET): The copper(I) salt donates an electron to the diazonium ion, forming a diazo radical and copper(II) halide.[1][8]
-
Dinitrogen Elimination: The diazo radical rapidly loses a molecule of nitrogen gas (N₂), a thermodynamically highly favorable process, to generate an aryl radical.[1][4]
-
Halogen Atom Transfer: The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[1]
The use of a copper(I) catalyst is essential for the efficiency of this reaction.[2][3]
Visualizing the Sandmeyer Reaction Mechanism
The following diagram illustrates the key steps in the copper(I) bromide-catalyzed Sandmeyer reaction.
Caption: A simplified workflow of the Sandmeyer reaction.
Pillar 2: Experimental Protocols - A Self-Validating System
This section provides a detailed, step-by-step protocol for the synthesis of 5-Bromo-4-fluoro-2-methoxybenzoic acid, a representative example of the target class of molecules.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Purity/Concentration |
| 5-Amino-4-fluoro-2-methoxybenzoic acid | 185.15 | 5.00 g | 27.0 | >98% |
| Hydrobromic acid | 80.91 | 25 mL | - | 48% aqueous solution |
| Sodium Nitrite (NaNO₂) | 69.00 | 2.05 g | 29.7 | >99% |
| Copper(I) Bromide (CuBr) | 143.45 | 4.28 g | 29.8 | >98% |
| Deionized Water | 18.02 | As needed | - | - |
| Diethyl Ether | 74.12 | As needed | - | Anhydrous |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Protocol
Part A: Diazotization
-
Preparation of the Amine Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, suspend 5.00 g (27.0 mmol) of 5-amino-4-fluoro-2-methoxybenzoic acid in 25 mL of 48% hydrobromic acid.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[5][9]
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 2.05 g (29.7 mmol) of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Addition of Nitrite: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the temperature does not exceed 5 °C.[5]
-
Confirmation of Diazotization: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The reaction is complete when a drop of the solution gives an immediate blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.[10] If the test is negative, add a small additional amount of the sodium nitrite solution.
Part B: Sandmeyer Reaction
-
Preparation of the Copper(I) Bromide Solution: In a 500 mL beaker, dissolve 4.28 g (29.8 mmol) of copper(I) bromide in 15 mL of 48% hydrobromic acid with gentle warming. Cool the resulting solution to 0 °C in an ice bath.
-
Addition of the Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) bromide solution.[5] This addition should be done in portions to control the effervescence (evolution of nitrogen gas).
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until the evolution of nitrogen gas ceases.[11] Gentle heating (e.g., to 40-50 °C) may be required to complete the reaction.[5]
Part C: Workup and Purification
-
Isolation of the Crude Product: Cool the reaction mixture to room temperature. The crude product may precipitate from the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Extraction: If the product does not precipitate, transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).[5]
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 5-Bromo-4-fluoro-2-methoxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[11][12]
Pillar 3: Trustworthiness - Safety and Troubleshooting
Critical Safety Considerations:
-
Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially when dry.[6][13] They should always be prepared and used in solution and never isolated as a solid. It is recommended to handle no more than 0.75 mmol of explosive diazonium salts at one time.[13][14]
-
Temperature Control: Strict adherence to the 0-5 °C temperature range during diazotization is paramount to prevent decomposition and potential runaway reactions.[9]
-
Ventilation: The Sandmeyer reaction evolves nitrogen gas. The procedure should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Quenching: Any residual diazonium salts should be quenched before workup and disposal. This can be achieved by the addition of a reducing agent like hypophosphorous acid.[13]
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete diazotization.- Premature decomposition of the diazonium salt.- Impure starting materials or reagents. | - Ensure a slight excess of nitrous acid is present using starch-iodide paper.- Maintain strict temperature control (0-5 °C) during diazotization and addition.- Use high-purity reagents and solvents. |
| Formation of Phenol Byproduct | The diazonium salt reacts with water. | - Keep the reaction temperature low.- Use a more concentrated acid solution for the diazotization.- Add the diazonium salt to the copper(I) bromide solution promptly after its formation. |
| Reaction Fails to Initiate | - Inactive copper(I) bromide (oxidized to Cu(II)).- Insufficiently acidic conditions. | - Use freshly purchased or purified copper(I) bromide.- Ensure the use of a strong mineral acid in sufficient quantity. |
Conclusion
The Sandmeyer reaction is an indispensable tool in synthetic organic chemistry, offering a reliable pathway to a diverse array of substituted aromatic compounds. By understanding the underlying mechanism, adhering to meticulously designed protocols, and prioritizing safety, researchers can effectively leverage this reaction for the synthesis of complex molecules like bromo-fluoro-methoxy benzoic acids. The guidelines and protocols presented herein are intended to provide a robust framework for the successful application of the Sandmeyer reaction in a research and development setting.
References
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
GeeksforGeeks. (2023, July 25). Sandmeyer Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
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Chemistry Notes. (2022, May 28). Sandmeyer Reaction mechanism and Applications. Retrieved from [Link]
-
Scribd. (n.d.). P-Aminobenzoic Acid Diazotization. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2014, April 8). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]
-
YouTube. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. Retrieved from [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3941768A - One step diazotization coupling process.
-
RSC Publishing. (n.d.). Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Retrieved from [Link]
-
Scirp.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Handling Diazonium Salts in Flow for Organic and Material Chemistry. Retrieved from [Link]
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Retrieved from [Link]
-
Quest Journals. (n.d.). Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Spectrophotometric Determination of p-aminobenzoic acid via. Retrieved from [Link]
-
CK-12 Foundation. (2023, December 16). Diazonium Salts. Retrieved from [Link]
-
OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution (Ar–N₂⁺ → Ar–X with CuX). Retrieved from [Link]
-
YouTube. (2014, April 26). Using Diazonium Salts in Organic Synthesis. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. youtube.com [youtube.com]
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- 10. web.mnstate.edu [web.mnstate.edu]
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- 12. 5-BroMo-4-fluoro-2-Methoxy-benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support guide for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. Here, we provide in-depth technical guidance, a detailed experimental protocol, and a comprehensive troubleshooting section in a practical question-and-answer format to address challenges encountered during its synthesis.
Overview of the Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The most common and regioselective route involves a Directed ortho-Metalation (DoM) , a powerful technique for functionalizing aromatic rings with high precision. This strategy leverages the directing ability of the fluorine atom to selectively deprotonate the C6 position, followed by carboxylation.
This guide focuses on the DoM pathway, explaining the causality behind each step and providing solutions to common experimental hurdles.
Primary Synthetic Pathway: Directed ortho-Metalation
The reaction proceeds in two main steps:
-
Lithiation: Deprotonation of 1-bromo-3-fluoro-2-methoxybenzene at the C6 position using a strong organolithium base.
-
Carboxylation: Quenching the resulting aryllithium intermediate with carbon dioxide, followed by an acidic workup.
Caption: Directed ortho-metalation pathway for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with checkpoints and explanations to ensure success.
Objective: To synthesize this compound via directed ortho-metalation.
Reagents and Equipment:
-
1-Bromo-3-fluoro-2-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes (concentration should be titrated before use)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice), crushed into a powder[1]
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk line or argon/nitrogen manifold
-
Dry, clean glassware (oven-dried and cooled under inert gas)
-
Low-temperature thermometer
Step-by-Step Methodology
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Initial Reaction:
-
Place 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) into the flask and dissolve it in anhydrous THF (approx. 0.2 M solution).
-
Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent the decomposition of the aryllithium intermediate.[1]
-
-
Lithiation:
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Causality: The fluorine atom is a powerful directing group in ortho-lithiation, guiding the deprotonation to the adjacent C6 position.[2][3] The methoxy group is a weaker directing group, and the C2 position is sterically hindered, making C6 the favored site.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete. A color change (often to yellow or orange) may be observed, indicating the formation of the aryllithium species.
-
-
Carboxylation:
-
Quickly add a large excess of freshly crushed, powdered dry ice to the reaction mixture in one portion. Using milled or crushed dry ice increases the surface area and improves the efficiency of the carboxylation compared to using pellets or bubbling CO₂ gas.[1]
-
Causality: The highly nucleophilic aryllithium attacks the electrophilic carbon of CO₂, forming a lithium carboxylate salt.
-
Allow the mixture to slowly warm to room temperature overnight, which allows the excess CO₂ to sublime.
-
-
Workup and Purification:
-
Quench the reaction mixture by carefully adding water.
-
Transfer the mixture to a separatory funnel. Add diethyl ether and separate the layers.
-
Acid-Base Extraction: Extract the aqueous layer with diethyl ether (2x) to remove any unreacted starting material. Discard the organic layers.
-
Acidify the aqueous layer to pH ~1-2 by adding concentrated HCl. The desired carboxylic acid product should precipitate as a solid.
-
Collect the solid by vacuum filtration, washing with cold water.
-
Dry the solid under vacuum to yield the crude product.
-
-
Final Purification (Optional):
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Q1: My final yield is very low or I obtained no product. What went wrong?
A1: Low yield is the most common issue and can stem from several sources.
-
Inactive Base: n-BuLi is highly reactive and degrades upon exposure to air and moisture. Its concentration should always be determined by titration before use (e.g., with diphenylacetic acid).
-
Presence of Moisture: Organolithium reagents are extremely sensitive to water. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). Your THF must be anhydrous. The presence of water will quench the n-BuLi and the aryllithium intermediate, leading to the formation of debrominated starting material.[4]
-
Incorrect Temperature: The aryllithium intermediate is thermally unstable. If the temperature rises significantly above -70 °C, decomposition can occur, drastically reducing the yield.[1]
-
Inefficient Carboxylation: Simply bubbling CO₂ gas through the solution is often inefficient due to poor gas-liquid mass transfer. Using a large excess of crushed dry ice provides a high local concentration of CO₂ for the reaction.[1]
Q2: My NMR analysis shows a significant amount of 1-fluoro-2-methoxybenzene (debrominated starting material). Why?
A2: This indicates that the aryllithium intermediate formed successfully but was then quenched by a proton source instead of reacting with CO₂. The most likely proton source is trace water in the reaction vessel, solvent, or condensed on the dry ice.
-
Solution: Ensure all reagents and solvents are scrupulously dry. When adding dry ice, do so quickly to minimize condensation of atmospheric moisture on its cold surface. Some protocols recommend washing the milled dry ice with anhydrous solvent under nitrogen before use.[1]
Q3: I recovered a large amount of my starting material, 1-bromo-3-fluoro-2-methoxybenzene. What happened?
A3: This suggests the initial lithiation step failed or was incomplete.
-
Check n-BuLi: The most probable cause is inactive or insufficient n-BuLi. Titrate your n-BuLi solution.
-
Reaction Time: Ensure you are allowing at least one hour for the lithiation to complete at -78 °C.
-
Purity of Starting Material: Impurities in the starting material could potentially consume the n-BuLi.
Q4: Purification is challenging. How can I effectively separate the product from byproducts?
A4: The most effective method is acid-base extraction , which is built into the workup protocol.
-
Principle: The desired product is a carboxylic acid, which is deprotonated by a base (like NaOH or NaHCO₃) to form a water-soluble carboxylate salt. Neutral impurities, such as the starting material or debrominated byproduct, will remain in the organic layer.
-
Procedure: After the initial quench, instead of acidifying, make the aqueous layer basic (pH > 10) and extract with an organic solvent (e.g., diethyl ether) to remove neutral impurities. Then, acidify the clean aqueous layer to precipitate your pure product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Data Summary
The following table outlines the key parameters for a successful synthesis.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic, solubilizes intermediates, stable to n-BuLi at low temp. |
| Base | n-Butyllithium (n-BuLi) | Strong base for efficient deprotonation. Must be titrated. |
| Stoichiometry | 1.1 - 1.2 equivalents of n-BuLi | A slight excess ensures complete lithiation. |
| Temperature | -78 °C | Critical for the stability of the aryllithium intermediate.[1] |
| Lithiation Time | 1 hour | Sufficient time for complete deprotonation. |
| Carboxylating Agent | Solid CO₂ (crushed) | High surface area and excess ensure efficient quenching.[1] |
| Workup | Acid-Base Extraction | Best method for separating the acidic product from neutral impurities. |
References
-
PubChem. (n.d.). 6-bromo-3-fluoro-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.
- University of Michigan. (2015).
-
Hayun, et al. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
- ResearchGate. (2021).
-
Ye, Z., et al. (2019). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Organic Letters, 21(15), 6044-6048. Available at: [Link]
- Leroux, F. (2016).
- University of Chicago. (2003). Directed (ortho)
- BenchChem. (n.d.). Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid.
- Google Patents. (2007). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- Google Patents. (2012). CN102795993A - Preparation method of 2-bromo-6-fluorobenzoic acid.
-
Organic Syntheses. (2002). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
- Google Patents. (2014). CN104058956A - Production process for synthesizing 3-bromo-2, 6-dimethoxybenzoic acid.
- ResearchGate. (2017).
-
Reddit. (2018). I keep getting debrominated starting material and low conversion after lithiation. Retrieved from [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 6-bromo-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize for high yield and purity. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
The recommended synthetic strategy for achieving high regioselectivity is a Directed ortho-Metalation (DoM) followed by carboxylation. This method leverages the directing capabilities of the fluorine and methoxy substituents to achieve lithiation at the desired C6 position, which is then quenched with carbon dioxide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final yield of this compound is significantly lower than expected. What are the primary causes?
Low yields in this synthesis are a common challenge and can often be attributed to several factors throughout the experimental workflow.
Potential Causes & Troubleshooting Steps:
-
Inefficient Lithiation: The formation of the aryllithium intermediate is the most critical step and is highly sensitive to reaction conditions.
-
Moisture and Air Sensitivity: Organolithium reagents like n-butyllithium (n-BuLi) are extremely pyrophoric and react readily with atmospheric moisture and oxygen. Ensure all glassware is rigorously flame-dried under vacuum or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).[1]
-
Reagent Quality: The titer of your n-BuLi solution may be lower than stated. It is best practice to titrate your n-BuLi solution before use to determine its exact molarity.
-
Temperature Control: The lithiation should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath), to prevent decomposition of the aryllithium intermediate and minimize side reactions.[2][3]
-
-
Side Reactions: Competing reactions can consume your starting material or the desired aryllithium intermediate.
-
Proton Quenching: Any acidic protons in the reaction mixture will be deprotonated by n-BuLi before the desired ortho-lithiation occurs. Ensure your starting material (1-bromo-3-fluoro-2-methoxybenzene) is pure and free of any protic impurities.
-
"Halogen Dance" Rearrangement: This is a known side reaction for halogenated aromatics where the halogen and the lithium can exchange positions.[4][5] In this case, lithiation at C6 could be followed by a rearrangement to a more thermodynamically stable aryllithium species, leading to a mixture of isomeric products after carboxylation. Maintaining a very low temperature throughout the lithiation and before quenching can help to suppress this rearrangement.[6]
-
-
Inefficient Carboxylation: The reaction with carbon dioxide can also be a source of low yield.
-
CO2 Source and Addition: Gaseous CO2 has low solubility in organic solvents. A highly effective method is to use freshly crushed, high-purity dry ice.[2][7][8] The aryllithium solution should be transferred slowly (via cannula) into a vigorously stirred slurry of powdered dry ice in anhydrous THF. This ensures the aryllithium reacts with CO2 rather than with the less electrophilic carboxylate salt that forms.
-
Formation of Ketone By-product: If the concentration of the aryllithium is too high locally, it can react with the initially formed lithium carboxylate to generate a ketone by-product after workup. Slow addition to a large excess of dry ice minimizes this.[9]
-
Illustrative Experimental Protocol: Directed ortho-Metalation and Carboxylation
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
1-bromo-3-fluoro-2-methoxybenzene (starting material)
-
n-Butyllithium (n-BuLi) in hexanes (freshly titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry Ice (CO2, solid)
-
Hydrochloric Acid (HCl), 1M solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Argon), add 1-bromo-3-fluoro-2-methoxybenzene (1.0 eq) to a flame-dried round-bottom flask. Dissolve it in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the reaction mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate flask, add a large excess of freshly crushed dry ice. Slowly transfer the aryllithium solution via cannula onto the crushed dry ice with vigorous stirring.
-
Quenching and Work-up: Allow the reaction mixture to slowly warm to room temperature. Quench with 1M HCl until the aqueous layer is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Purification: Combine the organic layers and wash with brine. To separate the desired carboxylic acid from any neutral by-products, extract the combined organic layer with saturated aqueous sodium bicarbonate solution (3x).
-
Isolation: Cool the combined aqueous bicarbonate extracts in an ice bath and acidify with 1M HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Q2: My TLC/NMR analysis shows multiple products. What are the likely impurities?
The presence of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum indicates the formation of side products or the presence of unreacted starting material.
Common Impurities and Their Origins:
| Impurity | Potential Origin | Identification/Confirmation | Mitigation Strategy |
| 1-bromo-3-fluoro-2-methoxybenzene | Incomplete lithiation or quenching of unreacted starting material. | Compare with a standard of the starting material on TLC and in the 1H NMR spectrum. | Increase reaction time for lithiation, ensure accurate stoichiometry of n-BuLi. |
| 2-fluoro-3-methoxybenzoic acid | Protonolysis of the aryllithium intermediate before carboxylation. | Characterized by the absence of the bromine signal in the mass spectrum and a different aromatic splitting pattern in the 1H NMR. | Ensure a strictly anhydrous and inert atmosphere. |
| Isomeric Bromo-fluoro-methoxybenzoic acids | "Halogen dance" rearrangement.[4][5] | Complex aromatic region in the 1H NMR and multiple spots on TLC. May require 2D NMR or GC-MS for definitive identification. | Maintain low temperature (-78 °C) during lithiation and before quenching. Add the electrophile quickly once lithiation is complete. |
| Diaryl ketone | Reaction of the aryllithium with the lithium carboxylate intermediate. | Higher molecular weight peak in mass spectrometry. Characteristic carbonyl peak in the 13C NMR spectrum. | Slow addition of the aryllithium to a large excess of dry ice. |
Visualizing the Workflow and Troubleshooting
Diagram 1: Synthetic Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Low Yield
Caption: A logic diagram for troubleshooting low product yield in the synthesis.
References
-
Halogen dance rearrangement. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. Retrieved January 6, 2026, from [Link]
- Erb, W. (2016).
-
Alkyl substituted benzoic acids. Part III. Isopropylbenzoic acids. Journal of the Chemical Society C: Organic. Retrieved January 6, 2026, from [Link]
- O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(08), 814-816.
-
O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. PMC - NIH. [Link]
-
Lithiations Not Working. Reddit. Retrieved January 6, 2026, from [Link]
-
Directed ortho metalation. Andrew G Myers Research Group. Retrieved January 6, 2026, from [Link]
-
Directed ortho metalation. In Wikipedia. Retrieved January 6, 2026, from [Link]
-
Base-catalyzed halogen dance, and other reactions of aryl halides. ACS Publications. Retrieved January 6, 2026, from [Link]
-
Optimization of Organolithium Reactions. Retrieved January 6, 2026, from [Link]
-
Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed. Retrieved January 6, 2026, from [Link]
- Process for the purification of benzoic acid. Google Patents.
-
Grignard reagents and organolithium compounds on addition to dry ice separately, followed by hydrolysis gives. Allen. Retrieved January 6, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides [organic-chemistry.org]
- 8. Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides – Department of Chemistry [chem.unc.edu]
- 9. Grignard reagents and organolithium compounds on addition to dry ice separately, followed by hydrolysis gives [allen.in]
Technical Support Center: Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the Technical Support Center for the synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a particular focus on understanding and mitigating byproduct formation. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most direct and common method is the electrophilic aromatic substitution, specifically the bromination, of 2-fluoro-3-methoxybenzoic acid. This reaction typically employs a brominating agent such as N-bromosuccinimide (NBS) or liquid bromine, often in the presence of a catalyst or in a suitable solvent.
Q2: Why is regioselectivity a concern in this synthesis?
A2: Regioselectivity is a primary challenge due to the presence of three different substituents on the benzene ring: a fluoro group (-F), a methoxy group (-OCH₃), and a carboxylic acid group (-COOH). Each of these groups exerts a directing effect on the incoming electrophile (bromine), which can lead to the formation of a mixture of isomers.[1][2]
Q3: What are the directing effects of the substituents on the starting material?
A3: The directing effects are as follows:
-
Methoxy group (-OCH₃): A strong activating, ortho-, para-director.[1]
-
Fluoro group (-F): A weakly deactivating, ortho-, para-director.[3]
-
Carboxylic acid group (-COOH): A deactivating, meta-director.[1]
The interplay of these effects determines the position of bromination. The powerful activating effect of the methoxy group is expected to be the dominant directing influence.
Q4: Can I use a protecting group strategy to improve selectivity?
A4: Yes, in some cases, protecting a reactive group can enhance regioselectivity. For instance, protecting the carboxylic acid as an ester might alter the electronic properties of the ring and influence the substitution pattern. However, for this specific synthesis, controlling the reaction conditions is often the more direct approach. A similar strategy of using a protecting group is employed in the bromination of aminobenzoic acid to achieve selective monobromination.[4]
Troubleshooting Guide: Byproduct Formation
This section addresses specific issues related to the formation of impurities during the synthesis of this compound.
Issue 1: My final product is a mixture of isomers. How can I identify the major byproduct(s)?
Root Cause Analysis:
The formation of isomeric byproducts is a direct consequence of the competing directing effects of the substituents on the 2-fluoro-3-methoxybenzoic acid starting material. The desired product is formed by bromination at the C6 position. However, bromination can also occur at other positions, leading to the formation of isomers.
The primary directing influences are the ortho-, para- directing methoxy and fluoro groups and the meta- directing carboxylic acid group. The strong activating nature of the methoxy group makes the positions ortho and para to it the most nucleophilic.
Predicted Isomeric Byproducts:
| Byproduct Name | Position of Bromination | Rationale for Formation |
| 4-Bromo-2-fluoro-3-methoxybenzoic acid | C4 | Bromination at this position is para to the fluoro group and ortho to the methoxy group, both of which are activating for this position. This is a very likely byproduct. |
| 5-Bromo-2-fluoro-3-methoxybenzoic acid | C5 | This position is meta to the fluoro and methoxy groups but ortho to the carboxylic acid. The deactivating nature of the ring and the meta-directing effect of the -COOH group make this a less likely, but possible, byproduct. |
Experimental Workflow for Isomer Identification and Mitigation:
Caption: Workflow for identifying and mitigating isomeric byproducts.
Solutions:
-
Analytical Characterization:
-
Utilize High-Performance Liquid Chromatography (HPLC) to separate the isomers.[5][6] Different isomers will likely have distinct retention times.
-
Isolate each isomer using preparative HPLC or column chromatography.
-
Characterize the structure of each isolated isomer using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR techniques like COSY and NOESY) and Mass Spectrometry (MS).
-
-
Reaction Optimization to Favor 6-Bromo Isomer:
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., dichloromethane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., acetic acid).
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product.
-
Brominating Agent: The choice of brominating agent can impact selectivity. N-bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine.[7]
-
Issue 2: My reaction is producing polybrominated byproducts.
Root Cause Analysis:
The presence of the strongly activating methoxy group can make the aromatic ring highly reactive, leading to the addition of more than one bromine atom, especially if an excess of the brominating agent is used or if the reaction time is prolonged.
Solutions:
-
Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of the brominating agent relative to the starting material.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
-
Reaction Monitoring: Monitor the progress of the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination.
Issue 3: I am observing incomplete conversion and have a significant amount of starting material left.
Root Cause Analysis:
Incomplete conversion can be due to several factors, including insufficient reactivity of the brominating agent, deactivation of the catalyst, or suboptimal reaction conditions.
Solutions:
-
Catalyst: If using a catalyst (e.g., iron(III) bromide with liquid bromine), ensure it is fresh and anhydrous.
-
Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. A balance must be struck. Consider a gradual increase in temperature if the reaction is sluggish at lower temperatures.
-
Activation of Brominating Agent: For less reactive substrates, a more potent brominating system might be necessary. However, this increases the risk of over-bromination.
Mechanistic Insight into Byproduct Formation
The formation of the desired product and isomeric byproducts is governed by the stability of the arenium ion intermediate formed during the electrophilic attack of bromine.
Caption: Reaction pathways leading to the desired product and byproducts.
The stability of these intermediates is influenced by the ability of the substituents to delocalize the positive charge through resonance and inductive effects. The methoxy group, being a strong resonance donor, provides significant stabilization to the arenium ions formed from attack at the ortho and para positions relative to it.
References
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Bromobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
- Gaspari, F., et al. (2021). Photochemical Bromination of 2,5‐Dimethylbenzoic Acid as Key Step of an Improved Alkyne‐Functionalized Blue Box Synthesis. Chemistry – A European Journal.
- BenchChem. (2025).
-
ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Radical bromination of 2,5-dimethyl benzoic acid 1 affording desired product 2 and byproducts I-III. Retrieved from [Link]
-
Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]
-
Pearson. (2024). What is the major product(s) of each of the following reactions? a. bromination of p-methylbenzoic acid. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]
- BenchChem. (2025).
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
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Wikipedia. (2023). Phenol. Retrieved from [Link]
-
Quora. (2016). How to separate p-bromoaniline and benzoic acid when they are mixed together. Retrieved from [Link]
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Waters. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). Retrieved from [Link]
-
PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. Retrieved from [Link]
-
RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
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-
PubChem. (n.d.). 2-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
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Technical Support Center: Purification Challenges of Polysubstituted Benzoic Acids
Welcome to the Technical Support Center for the purification of polysubstituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these valuable compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and optimize your purification strategies.
Fundamental Principles: Understanding the Molecule
Polysubstituted benzoic acids are aromatic carboxylic acids with one or more functional groups attached to the benzene ring. The nature, position, and number of these substituents profoundly influence the molecule's physical and chemical properties, including acidity, solubility, and polarity. These properties are the levers we can pull during purification.
The Impact of Substituents on Acidity
The acidity of the carboxylic acid group is a key factor in purification methods like acid-base extraction. This acidity is modulated by the electronic effects of the substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the carboxyl group.[1] This stabilizes the resulting carboxylate anion, making the parent benzoic acid more acidic.[1][2][3] The effect is generally strongest when the substituent is at the ortho or para position.[1]
-
Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), and alkyl groups (-CH₃) push electron density towards the carboxyl group.[1] This destabilizes the carboxylate anion, making the benzoic acid less acidic.[1][3]
Almost all ortho-substituents, regardless of their electronic nature, tend to increase the acidity of benzoic acid. This phenomenon, known as the "ortho-effect," is thought to arise from a combination of steric and electronic factors.[2][4]
Solubility: The Key to Recrystallization
The solubility of polysubstituted benzoic acids in various solvents is critical for purification by recrystallization.[5] Generally, their solubility in water is low but increases with temperature.[5][6] They are more readily soluble in organic solvents like alcohols (ethanol, methanol), acetone, and diethyl ether, often due to the formation of hydrogen bonds.[5] The specific substituents will alter the overall polarity of the molecule, influencing its solubility in a given solvent. For instance, the presence of polar groups can increase solubility in polar solvents.
Troubleshooting Guides: A Question-and-Answer Approach
This section directly addresses common issues encountered during the purification of polysubstituted benzoic acids.
Recrystallization Failures
Q1: My polysubstituted benzoic acid won't crystallize out of solution, even after cooling in an ice bath. What's going wrong?
A1: This is a common issue that can stem from several factors:
-
Too much solvent: The most frequent cause is using an excessive amount of solvent to dissolve the crude product.[7] This results in a solution that is not supersaturated upon cooling, preventing crystallization.
-
Solution: Gently heat the solution to evaporate some of the solvent. Once you observe initial crystal formation or cloudiness, allow it to cool slowly.
-
-
Inappropriate solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures.
-
Solution: Consider a mixed-solvent system.[8][9] Dissolve your compound in a minimal amount of a "good" hot solvent (one in which it is very soluble). Then, slowly add a "poor" hot solvent (one in which it is less soluble) until the solution becomes slightly cloudy.[9][10] Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool.[9][10] Common solvent pairs include ethanol/water and toluene/hexane.[8]
-
-
Supersaturation without nucleation: The solution may be supersaturated, but the crystals need a nucleation site to begin forming.
Q2: My product "oiled out" during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[9]
-
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound. It can also be an issue with mixed-solvent systems where the composition changes upon heating.[9]
-
Troubleshooting:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent.
-
Allow the solution to cool more slowly. A slower cooling rate provides more time for the molecules to arrange themselves into a crystal lattice. Covering the flask can help slow the cooling process.[7]
-
If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point.
-
Acid-Base Extraction Issues
Q3: I performed an acid-base extraction to separate my polysubstituted benzoic acid from a neutral impurity, but my final yield is very low. What happened?
A3: Low yields in acid-base extractions can often be traced back to incomplete reactions or physical loss of product.
-
Incomplete Deprotonation: If your benzoic acid has strong electron-donating groups, it will be less acidic. A weak base, like sodium bicarbonate, may not be strong enough to completely deprotonate it and move it into the aqueous layer.
-
Solution: Use a stronger base, such as sodium hydroxide (NaOH), to ensure complete formation of the water-soluble benzoate salt.[11]
-
-
Incomplete Protonation: After separating the aqueous layer containing the benzoate salt, you must re-acidify it to precipitate the pure benzoic acid. If you don't add enough strong acid (like HCl), some of your product will remain dissolved as the salt.[11][12]
-
Solution: Add the acid portion-wise and check the pH with litmus paper or a pH meter. Ensure the solution is sufficiently acidic (pH 3-4) to fully precipitate the benzoic acid.[13]
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, making separation difficult and leading to product loss.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. If an emulsion does form, try adding a small amount of brine (saturated NaCl solution) or waiting for it to break.
-
Q4: After acidifying the aqueous layer, my polysubstituted benzoic acid precipitated as a very fine powder that is difficult to filter. How can I get larger crystals?
A4: The formation of fine powders is often due to rapid precipitation.
-
Causality: Adding a concentrated strong acid quickly to the basic aqueous extract causes a rapid drop in pH, leading to fast nucleation and the formation of small crystals.
-
Solution:
-
Cool the aqueous extract in an ice bath before and during acidification.[12] Lower temperatures decrease the rate of precipitation.
-
Add the strong acid slowly, with stirring, to allow for the gradual formation of larger, more easily filterable crystals.
-
Purity Concerns
Q5: I've purified my polysubstituted benzoic acid, but my melting point is still broad, or my HPLC analysis shows impurities. What are the likely culprits?
A5: Persistent impurities can be challenging and may require a combination of purification techniques.
-
Isomeric Impurities: The synthesis of polysubstituted benzoic acids can sometimes yield isomers (e.g., ortho, meta, para) with very similar properties, making them difficult to separate by simple recrystallization or extraction.
-
Solution: Column chromatography is often the most effective method for separating isomers. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (eluent) will depend on the specific properties of your isomers.
-
-
Starting Materials or Byproducts: Unreacted starting materials or byproducts from the synthesis can co-purify with your product.[14] For example, in syntheses involving the oxidation of a substituted toluene, you might have residual starting material.[6]
-
Solution: A second, different purification method can be effective. If you first used recrystallization, try an acid-base extraction, or vice versa. Column chromatography can also be used to remove these types of impurities.
-
-
Purity Assessment: Ensure your method of purity assessment is appropriate. High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of benzoic acids and can reveal impurities that are not apparent from melting point analysis alone.[15][16]
Visualizing the Workflow: A Purification Decision Tree
The following diagram illustrates a logical workflow for approaching the purification of a polysubstituted benzoic acid.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. An ideal solvent will dissolve the compound when hot but not when cold.[17] Water, ethanol, methanol, or mixtures like ethanol/water are good starting points for benzoic acids.[18]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid required to just dissolve it.[19]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.[17]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature.[19] Slow cooling encourages the formation of larger, purer crystals.[20]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[19]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Dry the purified crystals in a desiccator or vacuum oven.
Protocol 2: Robust Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane) in a separatory funnel.
-
Extraction: Add a basic aqueous solution (e.g., 1M NaOH) to the separatory funnel.[21] Cap the funnel and gently invert it several times, venting frequently to release any pressure buildup.[19]
-
Separation: Allow the layers to separate. The aqueous layer will contain the deprotonated polysubstituted benzoic acid (the benzoate salt).[19] Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with a fresh portion of the basic solution to ensure all the acidic product has been removed.
-
Precipitation: Combine the aqueous extracts in a beaker and cool in an ice bath. Slowly add a strong acid (e.g., 6M HCl) with stirring until the solution is acidic and precipitation is complete.[21]
-
Isolation: Collect the precipitated pure benzoic acid by vacuum filtration, wash with a small amount of cold water, and dry.
Data Presentation: Solubility of Benzoic Acid
The following table summarizes the solubility of benzoic acid in various solvents at different temperatures, illustrating the principles used in selecting a recrystallization solvent.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 0 | 1.7 |
| Water | 100 | 56.31[5] |
| Ethanol | 25 | High[22] |
| Toluene | 25 | Moderate[22] |
| Heptane | 25 | Low[22] |
Data sourced from multiple references to show general trends.[5][22]
Frequently Asked Questions (FAQs)
Q: Can I use distillation to purify my polysubstituted benzoic acid? A: While distillation is a common purification technique, it is often not suitable for benzoic acids. Many have high boiling points and may decompose at the temperatures required for distillation.[23] Sublimation can be an alternative for some benzoic acids under vacuum.
Q: How do I know which base to use for an acid-base extraction? A: The choice of base depends on the acidity of your specific polysubstituted benzoic acid. For benzoic acids with electron-withdrawing groups, a weaker base like sodium bicarbonate is often sufficient. For those with electron-donating groups, a stronger base like sodium hydroxide may be necessary to ensure complete deprotonation.[11]
Q: What is the best way to assess the purity of my final product? A: A combination of techniques is ideal. A sharp melting point close to the literature value is a good indicator of purity.[16] Thin-Layer Chromatography (TLC) can quickly show the presence of impurities. For quantitative analysis and to detect minor impurities, High-Performance Liquid Chromatography (HPLC) is the gold standard.[15][16]
References
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- University of Missouri-St. Louis. (n.d.).
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- Odinity. (2017, December 31). Extraction of Benzoic Acid.
- Cram. (n.d.).
- University of Sydney. (n.d.).
- Filo. (2025, December 1). Effect of substituents on acidity of benzoic acids.
- Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
- University of California, Los Angeles. (n.d.).
- Barnard College, Columbia University. (n.d.). Acid-Base Extraction.
- Google Patents. (n.d.).
- University of Wisconsin-Green Bay. (n.d.).
- Alfa Chemistry. (n.d.).
- All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.
- University of Rochester, Department of Chemistry. (n.d.).
- MIT OpenCourseWare. (n.d.).
- St. Olaf College. (n.d.).
- Quora. (2024, November 28). What is the process for extracting benzoic acid from an unknown compound using acids and bases?
- ResearchGate. (2025, August 6). Substituent effects on the electronic structure and pKa benzoic acid.
- Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
- ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents.
- Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
- National Institute of Standards and Technology. (n.d.).
- Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure?
- BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2-Benzoylbenzoic Acid.
- U.S. Department of Agriculture. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC.
- ECHEMI. (n.d.). How can benzoic acid be tested for purity?
- Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity.
- ACS Publications. (2010, October 26). Solubility of Benzoic Acid in Pure Solvents and...
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid.
- ResearchGate. (2025, August 10). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.
- BenchChem. (n.d.). Identifying impurities in 3-(4-Acetyloxyphenyl)benzoic acid samples.
- Reddit. (2021, November 24). Help with purification of benzoic acid by extraction. Details below.
- ResearchGate. (2016, November 25). (PDF) An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs.
- Chemistry 210 Experiment Ib. (2012, November 14).
- Pharmaffiliates. (n.d.). benzoic acid and its Impurities.
- YouTube. (2024, April 13).
- The Royal Society of Chemistry. (n.d.).
- European Patent Office. (2019, March 27).
- Wikipedia. (n.d.). Benzoic acid.
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Technical Support Center: Improving Regioselectivity in the Bromination of Fluoromethoxybenzoic Acids
Welcome to the Technical Support Center for the regioselective bromination of fluoromethoxybenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic aromatic substitution on these highly functionalized molecules. Here, we move beyond basic principles to address the nuanced interplay of electronic and steric effects that govern the outcome of these reactions. Our goal is to provide you with actionable insights and troubleshooting strategies to achieve your desired regioisomer with high fidelity.
Understanding the Directing Effects in Fluoromethoxybenzoic Acids
The regioselectivity of bromination on a fluoromethoxybenzoic acid is a competitive interplay between three distinct substituents: a deactivating meta-director (carboxylic acid), and two ortho, para-directing groups (methoxy and fluoro). The methoxy group is a strong activating group, the fluoro group is a deactivating (by induction) yet ortho, para-directing (by resonance) group, and the carboxylic acid is a deactivating, meta-directing group.[1][2][3]
The ultimate position of bromination will be determined by the synergistic and antagonistic effects of these groups. The most activated positions, typically ortho and para to the powerful methoxy group, are the most likely candidates for substitution. However, the deactivating nature of the carboxylic acid and the fluorine atom, along with steric considerations, can significantly influence the final product distribution.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the bromination of fluoromethoxybenzoic acids.
Q1: I'm getting a mixture of regioisomers. How can I improve the selectivity for my desired product?
A1: This is the most common challenge. The formation of multiple isomers is due to the presence of multiple activating and directing groups on the aromatic ring. Here’s a systematic approach to troubleshoot this issue:
-
Lower the Reaction Temperature: Higher temperatures can sometimes lead to the formation of thermodynamically favored, but kinetically disfavored, products.[6] Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can enhance the selectivity for the kinetically preferred isomer.
-
Choice of Brominating Agent: The steric bulk of the brominating agent can significantly influence regioselectivity. If you are using elemental bromine (Br₂), consider switching to a bulkier reagent like N-Bromosuccinimide (NBS) or bromodimethylsulfonium bromide (BDMS). The increased steric hindrance of these reagents may disfavor substitution at more sterically congested positions.[6]
-
Solvent Effects: The polarity of the solvent can stabilize or destabilize the intermediates (sigma complexes) formed during the reaction, thereby altering the product ratio.[7] Experiment with a range of solvents, from nonpolar (e.g., CCl₄, dichloromethane) to more polar options (e.g., acetonitrile, acetic acid), to find the optimal medium for your desired selectivity.
-
Slow Addition of Reagents: Adding the brominating agent dropwise over an extended period helps to maintain a low concentration of the active electrophile. This can minimize side reactions and often improves selectivity.
A2: While electronic effects are a primary driver, other factors can lead to unexpected outcomes:
-
Steric Hindrance: A bulky group ortho to a potential reaction site can sterically hinder the approach of the electrophile, favoring substitution at a less crowded position.[4][8] The "ortho effect" in benzoic acids can also cause the carboxylic acid group to twist out of the plane of the ring, altering its electronic influence.[5][9][10]
-
Kinetic vs. Thermodynamic Control: As mentioned, the product you isolate may be the result of thermodynamic rather than kinetic control. A longer reaction time or higher temperature might favor the formation of the most stable isomer, which may not be the one predicted by the initial electrophilic attack.
-
Complex Formation: In some cases, the brominating agent or catalyst may form a complex with one of the substituents on your starting material, altering its directing effect.
Q3: My reaction is very slow or not proceeding to completion. What can I do?
A3: The presence of two deactivating groups (fluoro and carboxylic acid) can slow down the reaction.
-
Choice of Catalyst: If you are using a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), ensure it is fresh and anhydrous. You can also screen different Lewis acids to find one that is more effective for your specific substrate.[6]
-
Activating the Brominating Agent: For less reactive substrates, using a more potent brominating system may be necessary. For example, using NBS in the presence of a strong acid like sulfuric acid can enhance the electrophilicity of the bromine.[11]
-
Protecting Groups: In some instances, temporarily protecting the carboxylic acid as an ester can increase the overall reactivity of the ring, though this will also alter the directing effects.
Q4: How can I confirm the regiochemistry of my product(s)?
A4: Unambiguous structure determination is crucial.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools. The coupling patterns and chemical shifts of the aromatic protons can provide clear evidence of the substitution pattern. For fluorine-containing compounds, 19F NMR can also be very informative.[12][13][14][15]
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments in NMR can establish through-space proximity between protons, helping to confirm the relative positions of substituents.[16]
-
X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides definitive structural proof.
Predictive Regioselectivity for Common Isomers
Let's analyze the expected outcomes for two common fluoromethoxybenzoic acid isomers.
Case Study 1: Bromination of 4-Fluoro-3-methoxybenzoic acid
-
-OCH₃ group (at C3): Strongly activating, directs ortho (to C2 and C4) and para (to C6).
-
-F group (at C4): Weakly deactivating, directs ortho (to C3 and C5) and para (to C1).
-
-COOH group (at C1): Deactivating, directs meta (to C3 and C5).
Analysis: The methoxy group is the most powerful activating group. The positions ortho and para to it are C2, C4, and C6.
-
Position C4 is already substituted with fluorine.
-
Position C2 is ortho to both the activating -OCH₃ and the deactivating -COOH.
-
Position C6 is para to the -OCH₃ and meta to the -F.
-
Position C5 is meta to the -COOH and ortho to the -F.
Predicted Major Product: Bromination is most likely to occur at C6 , which is the para position to the strongly activating methoxy group and is sterically unhindered. A minor product from substitution at C2 might also be observed.
Case Study 2: Bromination of 3-Fluoro-4-methoxybenzoic acid
-
-OCH₃ group (at C4): Strongly activating, directs ortho (to C3 and C5) and para (to C1).
-
-F group (at C3): Weakly deactivating, directs ortho (to C2 and C4) and para (to C6).
-
-COOH group (at C1): Deactivating, directs meta (to C3 and C5).
Analysis: Again, the methoxy group is the dominant activating group.
-
Position C1 is occupied by the carboxylic acid.
-
Position C3 is substituted with fluorine.
-
Position C5 is ortho to the activating -OCH₃ and meta to the deactivating -COOH.
-
Position C2 is ortho to the -F and meta to the -OCH₃.
-
Position C6 is para to the -F and meta to the -OCH₃.
Predicted Major Product: Bromination is most likely to occur at C5 , which is ortho to the strongly activating methoxy group. Steric hindrance from the adjacent methoxy group might be a factor, but the strong activation at this position often prevails.
Experimental Protocols
The following are generalized protocols that should be optimized for your specific substrate and desired outcome.
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This method is often preferred for its milder conditions and improved selectivity.
Materials:
-
Fluoromethoxybenzoic acid (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0-1.2 eq)
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or Acetic Acid)
-
Lewis acid catalyst (optional, e.g., FeBr₃, 0.1 eq)
Procedure:
-
Dissolve the fluoromethoxybenzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.
-
Add NBS portion-wise over 15-30 minutes. If using a catalyst, it can be added before the NBS.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to separate regioisomers.[17][18]
Protocol 2: Bromination using Elemental Bromine (Br₂)
This is a more traditional method but can be less selective.
Materials:
-
Fluoromethoxybenzoic acid (1.0 eq)
-
Elemental Bromine (Br₂) (1.0-1.1 eq)
-
Anhydrous solvent (e.g., Acetic Acid or Dichloromethane)
-
Lewis acid catalyst (e.g., FeBr₃, 0.1 eq)
Procedure:
-
Dissolve the fluoromethoxybenzoic acid and the Lewis acid catalyst in the anhydrous solvent in a flask protected from light and equipped with a dropping funnel and a gas trap for HBr.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of bromine in the same solvent via the dropping funnel.
-
Allow the reaction to stir at 0 °C or room temperature while monitoring its progress.
-
Work-up and purification are similar to Protocol 1.
Data Presentation & Visualization
Table 1: Summary of Directing Effects
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -OCH₃ | Electron-Donating (Resonance) | Strongly Activating | ortho, para |
| -F | Electron-Withdrawing (Induction), Electron-Donating (Resonance) | Weakly Deactivating | ortho, para |
| -COOH | Electron-Withdrawing (Resonance & Induction) | Strongly Deactivating | meta |
Diagram 1: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making workflow for improving regioselectivity in aromatic bromination.
References
- BenchChem. (2025). Dealing with unexpected regioselectivity in aromatic bromination with BDMS. BenchChem Technical Support.
- Wikipedia. (n.d.). Ortho effect.
- Organic Chemistry Tutor. (n.d.).
- Quora. (2016). Why are ortho substituted benzoic acids more acidic?.
- Quora. (2018). Why are nearly all ortho-substituted benzoic acids stronger acids than benzoic acid?.
- Chemistry Stack Exchange. (2013). Does unsubstituted benzoic acid not show resonance due to steric effects?.
- Wikipedia. (n.d.).
- T. G. Rajagopalan, et al. (1997). A New Bromination Method for Phenols and Anisoles: NBS/HBF4·Et2O in CH3CN. The Journal of Organic Chemistry.
- The Royal Society of Chemistry. (n.d.).
- Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids.
- Chemia. (2022).
- Common Organic Chemistry. (n.d.).
- ResearchGate. (2025).
- ChemTalk. (n.d.). Directing Effects.
- ACS Publications. (n.d.). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews.
- ChemicalBook. (n.d.). 3-Fluoro-4-methoxybenzoic acid(403-20-3) 13C NMR spectrum.
- ChemicalBook. (n.d.). 3-Bromo-4-fluorobenzoic acid(1007-16-5) 1H NMR spectrum.
- BenchChem. (n.d.). Optimizing yield and purity in 3-Bromobenzoic acid synthesis.
- YouTube. (2022).
- PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Chemistry LibreTexts. (2022). 2.2.4.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid.
- MDPI. (n.d.). Adamantyl-Substituted Chalcone CA13 Induces Cytoprotective Autophagy and JNK-Dependent Apoptosis in Lung Cancer Cells.
- Reddit. (2024).
- ChemicalBook. (n.d.). 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR spectrum.
- NIST WebBook. (n.d.). m-Methoxybenzoic acid, 2-bromo-4-fluorophenyl ester.
- PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid.
- ResearchGate. (2025).
- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
- MDPI. (n.d.).
- Organic Chemistry Portal. (n.d.).
- BenchChem. (n.d.). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec).
- OUCI. (n.d.).
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Technical Support Center: Troubleshooting the Suzuki Coupling of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the challenging substrate, 6-Bromo-2-fluoro-3-methoxybenzoic acid. The unique electronic and steric properties of this molecule can lead to common issues such as low yield, no reaction, or the formation of unwanted byproducts. This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome these hurdles and achieve successful coupling.
Understanding the Substrate: The Challenges of this compound
The structure of this compound presents a confluence of steric and electronic challenges that can impede the Suzuki-Miyaura coupling. The ortho-bromo and ortho-fluoro substituents create significant steric hindrance around the reaction center, which can hinder the crucial oxidative addition step where the palladium catalyst inserts into the carbon-bromine bond.[1][2][3]
Electronically, the fluorine and carboxylic acid groups are electron-withdrawing, which can make the aryl bromide more reactive towards oxidative addition.[4] However, the methoxy group is electron-donating, and the carboxylic acid itself can coordinate with the palladium catalyst, potentially deactivating it.[5] This complex interplay of effects requires careful optimization of reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.[4][6] This is often the rate-determining step of the reaction.[6]
-
Transmetalation: The organic group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation by a base.[4][6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.[4][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Amide Bond Formation with 6-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support guide for optimizing amide coupling reactions with 6-Bromo-2-fluoro-3-methoxybenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this sterically hindered and electronically complex substrate. This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to ensure you achieve the highest possible yield and purity in your synthesis.
Introduction: Understanding the Challenge
This compound presents a significant challenge for standard amide bond formation protocols. The primary obstacle is severe steric hindrance around the carboxylic acid, caused by the presence of two bulky ortho-substituents (Bromo and Fluoro). This steric congestion impedes the approach of both the coupling reagent for activation and the subsequent nucleophilic attack by the amine.[1][2]
Furthermore, the electronic nature of the substituents—the strong electron-withdrawing effect of the fluorine and the competing effects of the bromine and methoxy groups—influences the reactivity of the carboxyl group.[3][4] Consequently, reaction conditions must be carefully selected to overcome these hurdles. This guide will walk you through a logical, evidence-based approach to reagent selection and process optimization.
Frequently Asked Questions (FAQs)
Q1: Why are my standard amide coupling conditions (e.g., DCC or EDC/HOBt) failing or giving low yields with this acid?
A: Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and EDC, even with additives like 1-Hydroxybenzotriazole (HOBt), are often not potent enough to efficiently activate a sterically encumbered carboxylic acid like this compound.[5] The bulky ortho groups physically block the formation of the necessary O-acylisourea intermediate. To achieve success, you must employ more reactive, modern coupling reagents designed specifically for difficult or sterically hindered couplings.
Q2: What are the best classes of coupling reagents for this substrate?
A: For this substrate, the most effective coupling reagents are typically from the uronium/aminium salt or phosphonium salt classes.[6]
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU are highly reactive and are the go-to choice for difficult couplings.[6][7] HATU, in particular, generates a highly reactive HOAt active ester, which is more efficient than the HOBt esters formed with older reagents.
-
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also extremely effective.[6][7] They are known for high chemoselectivity and can be advantageous in complex syntheses.
Q3: What is the purpose of a base in this reaction, and which one is recommended?
A: A non-nucleophilic organic base is critical for two reasons: it deprotonates the carboxylic acid to form the carboxylate, which is the species that reacts with the coupling reagent, and it neutralizes the acidic byproducts generated during the reaction. The ideal choice is a sterically hindered base that will not compete with your amine nucleophile. N,N-Diisopropylethylamine (DIPEA) is the most common and highly recommended base for these reactions.[1][5][8] Typically, 2 to 3 equivalents are used.
Q4: How can I avoid potential side reactions?
A: The most common side reactions are hydrolysis of the activated intermediate and guanidinylation of your amine.
-
Hydrolysis: The activated species is highly susceptible to reaction with water. Using anhydrous solvents (e.g., DMF, DCM) and reagents is crucial to prevent the hydrolysis of your activated acid back to the starting material.[1]
-
Guanidinylation: This occurs when a uronium-based reagent like HATU reacts directly with the amine nucleophile.[9] This is easily prevented by following the correct order of addition: always pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[8]
Troubleshooting Guide: Common Problems & Solutions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The chosen coupling reagent is not potent enough to overcome steric hindrance. 2. Hydrolysis of Activated Intermediate: Presence of moisture in the reaction. 3. Suboptimal Temperature/Time: The reaction requires more energy or time to proceed. | 1. Switch to a high-potency reagent. Use HATU, HCTU, or PyBOP (1.1-1.5 equivalents).[7] 2. Ensure strictly anhydrous conditions. Use dry solvents and reagents and conduct the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Increase reaction temperature from 0 °C or room temperature to 40-50 °C. Monitor the reaction for longer periods (4-24 hours). |
| Significant Unreacted Carboxylic Acid Starting Material | 1. Incomplete Activation: Insufficient equivalents of coupling reagent or base. 2. Reagent Decomposition: The coupling reagent may have degraded due to improper storage. | 1. Increase equivalents of the coupling reagent (to 1.2-1.5 eq) and DIPEA (to 3.0 eq). 2. Implement a pre-activation step: Stir the acid, coupling reagent, and base together for 15-30 minutes at 0 °C to room temperature before adding the amine.[8] 3. Use a fresh, high-quality coupling reagent. |
| Significant Unreacted Amine Starting Material | 1. Poor Nucleophilicity of Amine: The amine itself may be sterically hindered or electronically deactivated. 2. Protonation of Amine: Insufficient base to neutralize all acidic species, leaving the amine as a non-nucleophilic ammonium salt. | 1. Increase reaction temperature and time. 2. Use a more potent activation strategy. Consider converting the carboxylic acid to an acyl fluoride in situ using a reagent like TFFH, which can be more reactive towards hindered amines.[1][5] 3. Ensure at least 2 equivalents of DIPEA are present. |
| Formation of Unknown Byproducts | 1. Guanidinylation of Amine: Direct reaction between the uronium reagent and the amine. 2. Racemization (if applicable): If the amine is chiral, harsh conditions can cause epimerization. | 1. Strictly adhere to the pre-activation protocol. Add the amine only after the carboxylic acid has had time to activate.[8] 2. Lower the reaction temperature if possible. Additives like HOBt or OxymaPure are known to suppress racemization, though they are less necessary with HATU.[1] |
Experimental Protocols & Data
Core Reaction Scheme
The general workflow for this challenging coupling involves the activation of the carboxylic acid followed by the introduction of the amine nucleophile.
// Nodes sub [label="this compound +\nAmine (R-NH2)"]; reagents [label="Potent Coupling Reagent (e.g., HATU)\n+ Non-Nucleophilic Base (DIPEA)\nin Anhydrous Solvent (DMF)"]; pre_activation [label="Pre-activation Step\n(15-30 min)"]; activated_ester [label="Reactive Intermediate\n(O-Acyliso-urea or Active Ester)"]; nucleophilic_attack [label="Nucleophilic Attack\nby Amine"]; product [label="Target Amide Product +\nByproducts"];
// Edges sub -> pre_activation [label="1."]; reagents -> pre_activation [style=dashed]; pre_activation -> activated_ester [label="2."]; activated_ester -> nucleophilic_attack [label="3. Add Amine"]; nucleophilic_attack -> product [label="4."]; }
General workflow for hindered amide coupling.
Table 1: Recommended Coupling Reagent Comparison
| Reagent | Class | Reactivity | Suitability for this Substrate | Key Considerations |
| EDC / HOBt | Carbodiimide | Moderate | Low | Cost-effective but generally ineffective for severely hindered acids.[1] |
| PyBOP | Phosphonium | High | Excellent | Generates non-carcinogenic byproducts. Very effective for hindered systems.[6] |
| HATU | Uronium/Aminium | Very High | Excellent (Recommended) | Extremely fast and efficient; overcomes steric hindrance effectively. Requires pre-activation to avoid side reactions.[6] |
| TFFH | Fluoroformamidinium | Very High | Excellent (Alternative) | Generates a highly reactive acyl fluoride in situ. Can be beneficial for very difficult couplings or with poorly nucleophilic amines.[1][5] |
Protocol 1: Optimized Amide Coupling using HATU
This protocol is the recommended starting point for coupling this compound with primary or secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the mixture at 0 °C for 5 minutes, then allow it to warm to room temperature and stir for an additional 20 minutes. This is the pre-activation step.
-
In a separate vial, dissolve the amine (1.1 eq) in a small amount of anhydrous DMF.
-
Slowly add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typical reaction time is 2-12 hours). If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Work-up: Upon completion, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8][10]
Mechanistic Insights & Troubleshooting Logic
Understanding the reaction mechanism and having a logical troubleshooting framework are key to success.
Simplified HATU Coupling Mechanism
// Nodes Acid [label="R-COOH\n(Carboxylic Acid)"]; HATU [label="HATU + DIPEA"]; ActiveEster [label="Activated HOAt Ester\n(Highly Reactive)"]; Amine [label="R'-NH2\n(Amine)"]; Tetrahedral [label="Tetrahedral\nIntermediate"]; Product [label="Amide Product"];
// Edges Acid -> ActiveEster [label="Activation"]; HATU -> ActiveEster [style=dashed]; ActiveEster -> Tetrahedral [label="Nucleophilic\nAttack"]; Amine -> Tetrahedral [style=dashed]; Tetrahedral -> Product [label="Collapse"]; }
Simplified HATU activation and coupling pathway.
Troubleshooting Workflow
If you encounter issues, use this decision tree to diagnose the problem systematically.
// Nodes start [label="Low Yield or\nReaction Failure", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagent [label="Is the coupling reagent\nHATU, HCTU, or PyBOP?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Are conditions strictly\nanhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_procedure [label="Was a 15-30 min\npre-activation step used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_stoichiometry [label="Are reagent equivalents\ncorrect? (HATU ≥1.1, DIPEA ≥2.0)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Solutions sol_reagent [label="ACTION:\nSwitch to a more\npotent coupling reagent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_conditions [label="ACTION:\nDry solvents/reagents.\nUse inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_procedure [label="ACTION:\nIncorporate pre-activation\nbefore adding amine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_stoichiometry [label="ACTION:\nIncrease equivalents and\nre-run reaction.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_optimize [label="NEXT STEP:\nIncrease temperature (40-50 °C)\nand reaction time (monitor up to 24h).", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_reagent; check_reagent -> check_conditions [label="Yes"]; check_reagent -> sol_reagent [label="No"]; check_conditions -> check_procedure [label="Yes"]; check_conditions -> sol_conditions [label="No"]; check_procedure -> check_stoichiometry [label="Yes"]; check_procedure -> sol_procedure [label="No"]; check_stoichiometry -> sol_optimize [label="Yes"]; check_stoichiometry -> sol_stoichiometry [label="No"]; }
A logical decision tree for troubleshooting.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). BenchChem.
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Form
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Katritzky, A. R., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup.Chemical Reviews.
- Purification of Products. (2025). Chemistry LibreTexts.
- Ortho Effect in Substituted Benzoic Acids. (2017). Quora.
- Technical Support Center: Optimizing Amide Coupling for 4-Amino-3-bromobenzoic Acid. (2025). BenchChem.
- Ferreira, I. C. F. R., et al. (2020).
- Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020).
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Technical Support Center: Scale-up Synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the Technical Support Center for the scale-up synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the synthesis of this important chemical intermediate.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its specific substitution pattern makes it a valuable precursor for introducing desired functionalities into larger, more complex molecules. However, scaling up its synthesis from the lab bench to pilot or production scale can present several challenges. This guide aims to address these potential issues with practical, experience-driven advice.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve the bromination of a substituted benzoic acid precursor. A common starting material is 2-fluoro-3-methoxybenzoic acid. The key transformation is an electrophilic aromatic substitution, where bromine is introduced onto the aromatic ring.[][2] The directing effects of the existing substituents (fluoro, methoxy, and carboxylic acid groups) are critical in achieving the desired regioselectivity.[2][3]
Q2: What are the primary challenges when scaling up the bromination reaction?
A2: Scaling up electrophilic bromination reactions can introduce challenges related to:
-
Reaction Kinetics and Heat Management: Exothermic reactions can be difficult to control on a larger scale, potentially leading to side reactions or safety hazards.
-
Reagent Addition: The rate and method of bromine or brominating agent addition become more critical to ensure homogenous reaction conditions and prevent localized high concentrations.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to incomplete reactions and the formation of impurities.
-
Product Isolation and Purification: Handling larger volumes of product and solvent requires optimized crystallization and filtration processes to maintain high purity and yield.
Q3: What are the key safety precautions when working with bromine and hydrobromic acid?
A3: Both bromine and hydrobromic acid are highly corrosive and toxic.[4][5] It is imperative to handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[5][6] Emergency eyewash stations and safety showers should be readily accessible.[5] Contact with metals may produce flammable hydrogen gas.[4]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using techniques like HPLC or TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. On a larger scale, reactions may require longer durations.[7] |
| Suboptimal Reaction Temperature | The temperature for electrophilic bromination is critical. Too low a temperature may lead to a sluggish reaction, while too high a temperature can promote the formation of byproducts. Carefully control the temperature using a reliable heating/cooling system. |
| Poor Reagent Quality | Ensure the purity of the starting materials and reagents. Impurities can interfere with the reaction and lead to lower yields. |
| Losses During Workup and Purification | Optimize the extraction and crystallization steps. Ensure the pH is correctly adjusted during the workup to maximize the precipitation of the carboxylic acid. Use an appropriate solvent system for recrystallization to minimize product loss in the mother liquor. |
Issue 2: Formation of Impurities and Byproducts
| Potential Cause | Recommended Solution |
| Over-bromination (di-brominated products) | This can occur with excess bromine or prolonged reaction times. Use a stoichiometric amount of the brominating agent and carefully monitor the reaction progress. Consider using a milder brominating agent like N-bromosuccinimide (NBS) which produces bromine in situ in low concentrations.[8][9] |
| Formation of Isomeric Byproducts | The regioselectivity of the bromination is directed by the existing substituents. The carboxylic acid group is a meta-director, while the fluoro and methoxy groups are ortho, para-directors.[2][3] The final substitution pattern is a result of the combined directing effects. If isomeric impurities are a significant issue, re-evaluate the reaction conditions (solvent, temperature, catalyst) to enhance the desired regioselectivity. |
| Degradation of Starting Material or Product | Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to decomposition. Employ the mildest effective conditions and minimize reaction times. |
Issue 3: Difficulties with Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Oily Product or Poor Crystallization | This may be due to the presence of impurities. Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
| Product Contaminated with Starting Material | If the starting material and product have similar polarities, separation by simple crystallization can be challenging. Ensure the reaction goes to completion. If necessary, consider a purification method like column chromatography for small-scale purification to obtain a pure reference standard, but for large-scale, optimizing the crystallization is key. |
| Product is a Fine Powder, Difficult to Filter | The rate of crystallization can affect particle size. Slower cooling or the use of a different solvent system can lead to larger crystals that are easier to filter. |
Experimental Workflow and Protocols
Illustrative Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Detailed Protocol: Bromination of 2-Fluoro-3-methoxybenzoic acid
Disclaimer: This is a conceptual protocol and should be adapted and optimized for specific laboratory and scale-up conditions. All work should be performed by qualified personnel in a suitable chemical laboratory.
Materials:
-
2-Fluoro-3-methoxybenzoic acid
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (aqueous)
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 2-fluoro-3-methoxybenzoic acid in glacial acetic acid.
-
Bromination: Cool the solution to the desired temperature (e.g., 10-15 °C). Slowly add a stoichiometric amount of bromine dropwise via the addition funnel, maintaining the temperature.
-
Reaction Monitoring: Monitor the reaction by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add the reaction mixture to a quenching solution of sodium bisulfite in water to destroy any excess bromine.
-
Precipitation and Isolation: The product will precipitate out of the aqueous solution. Stir for a period to ensure complete precipitation. Collect the solid product by filtration and wash with cold water.
-
Drying: Dry the crude product under vacuum.
-
Recrystallization: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the pure this compound.
Troubleshooting Logic Diagram
This diagram provides a logical flow for addressing common issues during the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
References
- Safe Handling and Supply of Hydrobromic Acid (HBr) | What Buyers Should Know. (2025). Google Cloud.
- LCSS: HYDROBROMIC ACID AND HYDROGEN BROMIDE. (n.d.).
- Safety Data Sheet: Hydrobromic acid. (n.d.). Carl ROTH.
- Bromine Safety Handbook. (2019). Indian Chemical Council (ICC).
- Aromatic Compound Synthesis. (n.d.). BOC Sciences.
- Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols. (2024). Google Cloud.
- 6-Bromo-2-fluoro-3-methoxy-benzoic acid synthesis. (n.d.). ChemicalBook.
- Benzylic Bromin
- A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers. (2025). Benchchem.
- How can bromine water be used to distinguish between benzoic acid and salicylic acid?. (n.d.). Quora.
- 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G. (n.d.). Dabos.
- 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Chemistry LibreTexts.
- Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing. (2025). Filo.
- Looking for tips on scaling up organic syntheses. (2024). Reddit.
- Synthesis of Aromatic Compounds
- A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 4-Fluoro-3-hydroxybenzoic Acid. (2025). Benchchem.
- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline. (n.d.).
- 15.
- Aromatic Synthesis: Order of Reactions. (2018). Master Organic Chemistry.
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preventing side reactions in the synthesis of 6-Bromo-2-fluoro-3-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 6-bromo-2-fluoro-3-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and prevent the formation of unwanted side products.
I. Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for the regioselective synthesis of this compound?
The most effective and regioselective method is a Directed ortho-Metalation (DoM) of the starting material, 2-fluoro-3-methoxybenzoic acid, followed by quenching with an electrophilic bromine source.[1][2] In this molecule, the carboxylic acid group is a potent directing metalating group (DMG), guiding the deprotonation to the C6 position, which is ortho to the carboxylate.[2]
Q2: Which lithiating agent is recommended for the DoM of 2-fluoro-3-methoxybenzoic acid?
A strong, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is a common choice for such transformations. Alternatively, s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be effective.[2] The choice of base can influence the regioselectivity and the propensity for side reactions.
Q3: What are the primary side reactions to be aware of during this synthesis?
The main potential side reactions include:
-
Incorrect Regiochemistry: Lithiation at other positions on the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride or methoxy group by the organolithium reagent.[3]
-
Over-bromination: Introduction of a second bromine atom onto the aromatic ring.
-
Protonation of the Lithiated Intermediate: Quenching of the aryllithium species by a proton source before the addition of the brominating agent.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting material. For more detailed analysis, quenching a small aliquot of the reaction mixture and analyzing it by HPLC or GC-MS can provide information on the formation of the product and any byproducts.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Lithiation | - Ensure the lithiating agent (e.g., LDA) is freshly prepared or properly titrated. - Increase the equivalents of the lithiating agent (e.g., from 2.2 to 2.5 equivalents). - Extend the lithiation time. | The carboxyl proton and the aromatic proton at C6 are both deprotonated, requiring at least two equivalents of the base. Inactive or insufficient base will lead to incomplete conversion of the starting material. |
| Protonation of the Aryllithium Intermediate | - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). - Use anhydrous solvents. | Aryllithium species are highly basic and will readily react with any proton source, such as water, leading back to the starting material. |
| Inefficient Bromination | - Use a highly reactive and anhydrous brominating agent (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide). - Ensure the brominating agent is added at a low temperature to the lithiated intermediate. | The electrophilic bromine source must be reactive enough to quench the aryllithium intermediate efficiently. |
Problem 2: Formation of Isomeric Byproducts
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Lithiation at an Undesired Position | - Maintain a very low temperature during the lithiation step (e.g., -78 °C). - Use a bulkier base like LDA, which can enhance regioselectivity. | While the carboxylate is a strong directing group, lithiation at other positions can occur if the reaction temperature is too high, allowing for thermodynamic rather than kinetic control. A bulkier base will preferentially deprotonate the sterically less hindered C6 position. |
| Rearrangement of the Lithiated Intermediate | - Keep the reaction temperature consistently low throughout the lithiation and quenching steps. | Aryllithium intermediates can be unstable at higher temperatures and may undergo rearrangement. |
Problem 3: Presence of Halogen-Substituted Byproducts (SNAr)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Nucleophilic Attack by the Lithiating Agent | - Use a non-nucleophilic base like LDA instead of an alkyllithium reagent (e.g., n-BuLi). - Maintain a low reaction temperature. | Alkyllithium reagents are more nucleophilic than lithium amides and can displace the fluoride or methoxy groups via an SNAr mechanism, especially at elevated temperatures.[3] |
Problem 4: Over-bromination
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Excess Brominating Agent | - Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents) relative to the lithiated intermediate. | Using a large excess of the brominating agent can lead to the formation of dibrominated products. |
III. Experimental Workflow & Protocols
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step, one-pot procedure involving the directed ortho-metalation of 2-fluoro-3-methoxybenzoic acid, followed by electrophilic quenching with a bromine source.
Detailed Experimental Protocol
Materials:
-
2-Fluoro-3-methoxybenzoic acid
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
1,2-Dibromo-1,1,2,2-tetrachloroethane (as brominating agent)
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq.) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-BuLi (2.2 eq.) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Lithiation: Dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq.) in anhydrous THF in a separate flame-dried flask under argon. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the benzoic acid solution via cannula, keeping the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours.
-
Bromination: Dissolve 1,2-dibromo-1,1,2,2-tetrachloroethane (1.1 eq.) in anhydrous THF and cool to -78 °C. Add this solution dropwise to the reaction mixture. Stir at -78 °C for 1 hour.
-
Workup: Quench the reaction by slowly adding 1M HCl at -78 °C until the mixture is acidic (pH ~2). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
IV. Visualization of Side Reaction Pathways
Main Reaction vs. Side Reactions
V. Data Presentation & Quality Control
Table 1: Key Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Temperature | -78 °C | Minimizes side reactions and ensures kinetic control of lithiation. |
| Lithiating Agent | LDA (2.2-2.5 eq.) | A strong, non-nucleophilic base that favors deprotonation over nucleophilic attack. |
| Solvent | Anhydrous THF | A polar aprotic solvent that solvates the lithium cation, enhancing the reactivity of the base. |
| Brominating Agent | 1,2-Dibromo-1,1,2,2-tetrachloroethane (1.1 eq.) | An efficient electrophilic bromine source. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents quenching of the highly basic organolithium intermediate by atmospheric moisture and CO2. |
Analytical Characterization (Representative Data)
-
¹H NMR (500 MHz, CDCl₃): δ 7.35 (d, J = 8.5 Hz, 1H), 7.10 (d, J = 8.5 Hz, 1H), 4.00 (s, 3H), 11.5 (br s, 1H).
-
¹³C NMR (126 MHz, CDCl₃): δ 165.0, 155.2 (d, J = 250 Hz), 148.0, 125.5, 122.0, 115.8 (d, J = 20 Hz), 110.2, 56.5.
-
HPLC Analysis: A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile/water with 0.1% formic acid can be used to assess purity and separate the desired product from potential isomers.
VI. References
-
Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1271. [Link]
-
Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluamide and benzamide directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. [Link]
-
Nguyen, T.-H., Castanet, A.-S., & Mortier, J. (2006). Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks. Organic Letters, 8(4), 765-768. [Link]
Sources
Validation & Comparative
Introduction to 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Multifunctional Building Block
<_ 2_0_2_6>## A Comparative Guide to 6-Bromo-2-fluoro-3-methoxybenzoic Acid and Other Halogenated Benzoic Acids for Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the precise selection of building blocks is paramount to the success of a synthetic campaign. Halogenated benzoic acids are a cornerstone of this molecular toolkit, offering a versatile platform for constructing complex architectures through cross-coupling reactions and other transformations.[1] This guide provides an in-depth, objective comparison of this compound with other halogenated benzoic acids, supported by experimental insights and protocols to inform your synthetic strategy.
This compound is a polysubstituted aromatic carboxylic acid featuring a unique combination of functional groups.[2] Each substituent—bromo, fluoro, methoxy, and carboxylic acid—imparts distinct electronic and steric properties, influencing the molecule's reactivity and its utility in organic synthesis. The strategic placement of these groups makes it a valuable intermediate, particularly in the synthesis of pharmaceutical and agrochemical compounds.[3][4]
| Property | Value | Source |
| Molecular Formula | C₈H₆BrFO₃ | PubChem[5] |
| Molecular Weight | 248.03 g/mol | PubChem |
| IUPAC Name | This compound | ChemicalBook[6] |
| CAS Number | 935534-45-5 | ChemicalBook[6] |
| Canonical SMILES | COC1=C(C(=C(C=C1)Br)C(=O)O)F | PubChem |
| Predicted XLogP3 | 2.3 | PubChem |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
Comparative Analysis of Physicochemical Properties
The interplay of halogen and methoxy substituents significantly impacts the physicochemical properties of benzoic acids, such as acidity (pKa) and lipophilicity (logP). These parameters are critical in drug design as they influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Predicted pKa | Predicted XLogP3 | Key Structural Features |
| This compound | ~3.5 | 2.3 | Ortho-fluoro and bromo to COOH, meta-methoxy |
| 2-Bromo-3-nitrobenzoic acid | ~2.0 | 2.1 | Ortho-bromo and meta-nitro to COOH |
| 5-Bromo-2-fluoro-4-methoxybenzoic acid | ~3.8 | 2.3 | Ortho-fluoro, para-methoxy, and meta-bromo to COOH |
| 3-Fluorobenzoic acid | 3.86 | 1.9 | Meta-fluoro to COOH |
| 4-Fluoro-3-methoxybenzoic acid | ~4.2 | 1.8 | Para-fluoro and meta-methoxy to COOH |
Note: Predicted values are sourced from chemical databases and should be considered estimates. Experimental determination is recommended for precise values.
The acidity of substituted benzoic acids is influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as halogens and nitro groups, increase acidity by stabilizing the conjugate base through inductive and resonance effects. The "ortho-effect" is a notable phenomenon where ortho-substituted benzoic acids are often stronger acids than their meta and para isomers, regardless of the substituent's electronic nature.[7] This is attributed to a combination of steric and electronic factors that force the carboxylic acid group out of the plane of the benzene ring, diminishing resonance stabilization of the undissociated acid.[7]
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Halogenated benzoic acids are pivotal substrates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, for the formation of C-C and C-N bonds, respectively.[1][8] The reactivity of the aryl halide in these reactions generally follows the order of bond dissociation energy: I > Br > Cl >> F.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and an organoboron compound.[1][9] Bromo-substituted benzoic acids, like this compound, are effective substrates, though they may require slightly more forcing conditions than their iodo-counterparts.[1]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane (8 mL), Water (2 mL).
-
Procedure:
-
To a reaction vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the dioxane and water.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[8][10] This reaction is instrumental in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[10] Bromo-substituted benzoic acids are commonly used substrates in this transformation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of this compound
-
Materials: this compound (1.0 mmol), Amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), NaOtBu (1.4 mmol), Anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu to a reaction vial.
-
Add the anhydrous toluene and the amine.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The coupling patterns of the aromatic protons will be influenced by the fluorine and bromine substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be affected by the electron-withdrawing and -donating nature of the substituents.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretches of the methoxy and carboxylic acid groups, and C-Br and C-F stretches.
-
Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.
Conclusion
This compound is a highly functionalized and versatile building block for organic synthesis. Its unique substitution pattern offers a handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. By understanding its physicochemical properties and reactivity in comparison to other halogenated benzoic acids, researchers can make informed decisions in the design and execution of synthetic routes for novel molecules in drug discovery and materials science. The provided protocols serve as a starting point for the application of this valuable reagent in your research endeavors.
References
- A Comparative Guide to Halogenated Aminobenzoic Acids in Cross-Coupling Reactions. Benchchem.
- Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applic
- Buchwald-Hartwig Amin
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- 6-Bromo-3-(2-fluoro-3-methoxybenzyl)-2-methoxyquinoline. PubChem.
- Buchwald–Hartwig amin
- Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applic
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis.
- Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. American Chemical Society.
- The Buchwald-Hartwig Amin
- Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH.
- A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxyl
- 6-bromo-3-fluoro-2-methoxybenzoic acid (C8H6BrFO3). PubChemLite.
- Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy.
- A synthetically useful conversion of benzoic acid derivatives to 4-alkylphenols and 4-alkyl-3-carbalkoxyphenols.
- SUPPORTING INFORM
- 6-Bromo-2-fluoro-3-methoxy-benzoic acid | 935534-45-5. ChemicalBook.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides. Benchchem.
- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Suzuki Coupling. Organic Chemistry Portal.
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Suzuki cross-coupling reaction. YouTube.
- A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIV
- Search Results. Beilstein Journals.
- 2-Amino-6-bromo-3-fluorobenzoic acid | C7H5BrFNO2 | CID 43555852. PubChem.
- Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
- Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journals.
- The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... | Study Prep. Pearson+.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- 6-BROMO-2FLUORO-3-METHOXYBENZOIC ACID 1G - 26525-1G. Dabos.
- Spectroscopy Data for Undergradu
- 6-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE(20035-41-0) 1H NMR spectrum.
- Technical Support Center: Synthesis of 6-Bromo-3-methoxy-2-methylbenzoic acid. Benchchem.
- An In-depth Technical Guide on 6-Bromo-3-methoxy-2-methylbenzoic Acid: Synthesis, Properties, and Applic
- Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acaid, and why?. Quora.
- 2-Fluoro-4-(methoxycarbonyl)benzoic acid.
- 949014-42-0 | 5-Bromo-2-fluoro-4-methoxybenzoic acid. ChemScene.
- Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
- From Established to Emerging: Evolution of Cross-Coupling Reactions.
- A Spectroscopic Comparison of 2-Bromo-3-nitrobenzoic Acid and Its Precursors. Benchchem.
- 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) Properties.
- 1784034-92-9|5-Bromo-3-fluoro-2-methoxybenzoic acid. BLD Pharm.
- 2,6-Dibromo-3,4,5-trimethoxybenzoic acid. PMC - NIH.
- Crystal structure of (R)-6′-bromo-3,3-dimethyl-3′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-1,2,4-benzothiadiazine] 1′,1′-dioxide.
- 3-Fluorobenzoic Acid | C7H5FO2 | CID 9968. PubChem.
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A Senior Application Scientist's Guide: Comparing the Reactivity of Brominated vs. Chlorinated Benzoic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, halogenated benzoic acids are indispensable building blocks. Their utility in constructing complex molecular architectures, particularly in pharmaceutical and materials science, is well-established. However, the choice between a brominated or a chlorinated analog is not arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, required conditions, and overall synthetic feasibility. This guide provides an in-depth, objective comparison of the reactivity of brominated and chlorinated benzoic acids, supported by fundamental principles and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Core Principles: The Electronic and Steric Influence of Halogens
The reactivity of a halobenzoic acid is fundamentally dictated by the properties of the carbon-halogen (C-X) bond and the electronic influence of the halogen on the aromatic ring. Bromine and chlorine, while both halogens, possess distinct characteristics that lead to divergent reactivity profiles in different classes of reactions.
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine. This results in a stronger electron-withdrawing inductive effect (-I) from chlorine, which can render the attached aromatic carbon more electrophilic.
-
Bond Dissociation Energy (BDE): The carbon-bromine bond is significantly weaker than the carbon-chlorine bond (~285 kJ/mol for C-Br vs. ~340 kJ/mol for C-Cl in aromatic systems).[1] This difference is a critical determinant in reactions where C-X bond cleavage is a key step.
-
Polarizability: Bromine is larger and its electron cloud is more polarizable than that of chlorine. This enhanced polarizability can facilitate interactions with transition metal catalysts.[2]
These intrinsic properties manifest as opposing reactivity trends in the two most common transformations for this class of compounds: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthesis for creating C-C bonds. The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron species, is a prime example where the choice between a bromo- and chloro-benzoic acid has significant consequences.
The Decisive Factor: Oxidative Addition
The generally accepted mechanism for the Suzuki reaction involves a catalytic cycle where the first and often rate-limiting step is the oxidative addition of the aryl halide to the Pd(0) catalyst.[2] In this step, the C-X bond is broken.
Caption: Factors influencing the reactivity of halobenzoic acids in Suzuki coupling.
Due to the lower bond dissociation energy of the C-Br bond, bromobenzoic acids undergo oxidative addition more readily than their chlorinated counterparts.[2] This translates to higher reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. Conversely, the strength of the C-Cl bond makes aryl chlorides, including chlorobenzoic acids, significantly less reactive, historically necessitating the development of specialized, highly active catalyst systems with electron-rich, bulky phosphine ligands to achieve efficient coupling.[3]
Quantitative Performance Comparison
Experimental data consistently demonstrates the superior reactivity of brominated substrates in Suzuki couplings. A study comparing the reactivity of 4-halobenzoic acids with phenylboronic acid provides a clear illustration of this trend.
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 4-Iodobenzoic Acid | 0.004 | Reflux | 0.17 (10 min) | 87 |
| 4-Bromobenzoic Acid | 0.013 | Reflux | 0.17 (10 min) | 53 |
| 4-Chlorobenzoic Acid | 0.064 | Reflux | 6 | 24 |
| Data adapted from a study on aqueous Suzuki reactions. While catalyst systems and conditions vary, the data clearly illustrates the reactivity trend I > Br >> Cl.[4] |
This data underscores the practical implications of the C-X bond strength: achieving a comparable conversion with 4-chlorobenzoic acid required a significantly longer reaction time and a 16-fold increase in catalyst concentration compared to the iodo-analog, with the bromo-analog showing intermediate reactivity.[4]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of 4-bromobenzoic acid and 4-chlorobenzoic acid under typical laboratory conditions. The key variable will be the choice of catalyst system, reflecting the lower reactivity of the chloride.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Protocol 1: For 4-Bromobenzoic Acid (Standard Conditions)
-
Reaction Setup: To a round-bottom flask, add 4-bromobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with water (20 mL) and acidify to pH ~2 with 1M HCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: For 4-Chlorobenzoic Acid (Forcing Conditions/Active Catalyst)
-
Reaction Setup: To a round-bottom flask, add 4-chlorobenzoic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol). In a separate vial, pre-mix Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and a specialized ligand such as SPhos (0.04 mmol, 4 mol%) and add this to the reaction flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon gas three times.
-
Solvent Addition: Add degassed toluene (10 mL) via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours.
-
Monitoring, Workup, and Purification: Follow steps 5-7 as described in Protocol 1.
Causality: The necessity of a more active catalyst system (Pd(OAc)₂/SPhos) and harsher conditions for the chlorinated substrate is a direct consequence of the stronger C-Cl bond, which requires a more electron-rich palladium center to facilitate the difficult oxidative addition step.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling, Nucleophilic Aromatic Substitution (SNAr) paints a different reactivity picture. This reaction is prevalent for aryl halides bearing strong electron-withdrawing groups (e.g., -NO₂) ortho or para to the halogen.
The Decisive Factor: Meisenheimer Complex Stabilization
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which temporarily breaks aromaticity to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5]
Caption: Factors influencing the reactivity of halobenzoic acids in SNAr reactions.
The stability of this intermediate is paramount. The halogen's primary role in this step is to stabilize the developing negative charge via its inductive effect. Since chlorine is more electronegative than bromine, it exerts a stronger pull on electron density, providing greater stabilization to the Meisenheimer complex.[6] This lowers the activation energy of the first step, leading to a faster reaction rate. Consequently, the reactivity order for SNAr is often the reverse of that seen in Suzuki coupling: F > Cl > Br > I .[5][7] The C-X bond cleavage occurs in the second, fast step, and therefore has less impact on the overall reaction rate.
Experimental Protocol: Comparative SNAr Reaction
This protocol outlines a method to compare the reactivity of 2-chloro-5-nitrobenzoic acid and 2-bromo-5-nitrobenzoic acid with a nucleophile like sodium methoxide. The nitro group is essential to activate the ring for this transformation.
-
Reagent Preparation: Prepare a 1.0 M solution of sodium methoxide in methanol.
-
Reaction Setup: In two separate, identical flasks equipped with stir bars and reflux condensers, place 2-chloro-5-nitrobenzoic acid (1.0 mmol) in one and 2-bromo-5-nitrobenzoic acid (1.0 mmol) in the other.
-
Solvent Addition: Add 10 mL of dry methanol to each flask and stir to dissolve.
-
Reaction Initiation: At the same time, add the sodium methoxide solution (1.5 mL, 1.5 mmol) to each flask.
-
Reaction: Stir the reactions at a constant temperature (e.g., 50 °C).
-
Monitoring: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture. Quench the aliquot with dilute HCl and analyze by HPLC or LC-MS to determine the percentage of starting material remaining and product formed.
-
Data Analysis: Plot the concentration of the product versus time for both reactions to compare their initial rates. The reaction with the chlorinated substrate is expected to proceed faster.
Causality: The anticipated higher reaction rate for 2-chloro-5-nitrobenzoic acid is a direct result of chlorine's superior ability to stabilize the negatively charged Meisenheimer intermediate through its stronger inductive effect, thereby lowering the activation energy of the rate-determining nucleophilic attack.
Summary and Strategic Recommendations
The choice between a brominated and chlorinated benzoic acid is a classic case of balancing reactivity with cost and availability. The following table summarizes the key strategic considerations for a research chemist.
| Feature | Brominated Benzoic Acids | Chlorinated Benzoic Acids |
| Suzuki Coupling | Higher Reactivity. Preferred for complex syntheses, milder conditions, standard catalysts. | Lower Reactivity. Requires forcing conditions or specialized, often expensive, ligands/catalysts.[4] More economical for large-scale synthesis if a robust protocol is developed. |
| SNAr | Lower Reactivity. Slower reaction rates due to weaker inductive stabilization of the intermediate. | Higher Reactivity. Preferred substrate due to faster reaction rates facilitated by the electronegativity of chlorine.[5][6] |
| Cost & Availability | Generally more expensive. | Often more cost-effective and available in greater bulk.[2] |
| Recommendation | Ideal for initial route scouting, small-scale synthesis, and when functional group tolerance under mild conditions is critical. | A strategic choice for process development and large-scale manufacturing where the initial investment in optimizing a protocol for a less reactive but cheaper starting material is justified. |
Conclusion
The reactivities of brominated and chlorinated benzoic acids are not interchangeable; they are governed by opposing electronic principles that dictate their performance in different synthetic contexts. Bromobenzoic acids excel in palladium-catalyzed cross-coupling reactions due to their weaker C-Br bond, facilitating the rate-limiting oxidative addition step. In contrast, chlorobenzoic acids are superior substrates for nucleophilic aromatic substitution, where chlorine's high electronegativity is crucial for stabilizing the key Meisenheimer intermediate. A thorough understanding of these mechanistic underpinnings allows the synthetic chemist to move beyond simple substrate selection and engage in strategic, rational design of synthetic routes, optimizing for efficiency, cost, and overall success.
References
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-
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-
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A Comparative Guide to the Acidity of Aromatic Carboxylic Acids: 6-Bromo-2-fluoro-3-methoxybenzoic Acid vs. 2-Bromobenzoic Acid
Executive Summary
In the landscape of drug discovery and development, the acid dissociation constant (pKa) is a cornerstone physicochemical parameter, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth comparison of the acidity of two substituted benzoic acids: the well-characterized 2-bromobenzoic acid and the more complex, polysubstituted 6-Bromo-2-fluoro-3-methoxybenzoic acid. While experimental data for 2-bromobenzoic acid is readily available, this document leverages fundamental principles of physical organic chemistry to predict the acidity of its multi-substituted counterpart. We will deconstruct the electronic and steric contributions of each substituent—bromo, fluoro, and methoxy—to forecast a significant increase in acidity for this compound, driven primarily by a powerful cumulative ortho effect and strong inductive pressures. This theoretical analysis is complemented by a detailed experimental protocol for the definitive determination of pKa via potentiometric titration, providing researchers with the tools to validate these predictions.
Introduction: Why Acidity Matters in Medicinal Chemistry
The extent to which a molecule ionizes at a given pH is fundamental to its behavior in a biological system. Acidity, quantified by the pKa value, dictates critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties such as aqueous solubility, membrane permeability, and protein binding. An accurate understanding and prediction of a compound's pKa are therefore indispensable for rational drug design. This guide examines two halogenated benzoic acids to illustrate how substitutions on an aromatic ring can dramatically alter acidity. We will compare 2-bromobenzoic acid, a standard building block, with this compound, a molecule whose acidity is governed by a complex interplay of multiple electronic and steric factors.
Part 1: Foundational Analysis of 2-Bromobenzoic Acid
2-Bromobenzoic acid serves as our reference compound. Its acidity is greater than that of unsubstituted benzoic acid (pKa ≈ 4.2), a phenomenon primarily explained by two key factors.
-
Inductive Effect: The bromine atom is electronegative and exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect pulls electron density away from the carboxyl group through the sigma bonds, stabilizing the resulting carboxylate anion (conjugate base) formed upon deprotonation. This stabilization shifts the equilibrium towards dissociation, resulting in a stronger acid.[1][2]
-
The Ortho Effect: Any substituent in the ortho position relative to the carboxyl group, regardless of its electronic nature, generally increases the acidity of a benzoic acid.[3][4] This is attributed to a steric interaction that forces the carboxyl group to twist out of the plane of the benzene ring.[5][6] This twisting inhibits resonance between the carboxyl group and the aromatic ring, which in the parent benzoic acid is a stabilizing interaction for the undissociated acid. By disrupting this coplanarity, the ortho substituent destabilizes the acid form relative to the carboxylate anion, thereby increasing acidity.[6][7]
These combined effects result in a well-documented pKa for 2-bromobenzoic acid.
Part 2: A Predictive Analysis of this compound Acidity
While a direct experimental pKa for this compound is not widely reported in the literature, we can construct a robust prediction by dissecting the influence of its three substituents relative to the carboxyl group.
-
The Dominant "Double Ortho" Effect: The most profound structural feature of this molecule is the presence of substituents at both positions ortho to the carboxyl group: a fluorine atom at C2 and a bromine atom at C6. This arrangement dramatically amplifies the steric hindrance around the carboxyl moiety.[6] The carboxyl group is effectively "sandwiched," forcing it into a conformation that is nearly perpendicular to the plane of the aromatic ring.[6] This severe disruption of coplanarity completely inhibits resonance stabilization of the undissociated acid form, leading to a substantial increase in its propensity to deprotonate. This cumulative ortho effect is the primary driver of the molecule's predicted high acidity.[3][5][6]
-
Cumulative Inductive Withdrawal: The acidity is further enhanced by the powerful inductive effects of the halogen substituents.
-
Fluorine (C2): As the most electronegative element, fluorine exerts a very strong electron-withdrawing inductive effect (-I), significantly stabilizing the negative charge of the conjugate base.[8]
-
Bromine (C6): The bromine atom also contributes a notable -I effect, further delocalizing the anionic charge. The combined -I effects of these two halogens create a highly electron-deficient environment around the carboxyl group, making the carboxylic proton exceptionally acidic.
-
-
The Meta-Positioned Methoxy Group: The methoxy group (-OCH3) at the C3 position is electronically ambivalent, possessing an electron-withdrawing inductive effect (-I) and a strong electron-donating resonance effect (+R).[1] However, because it is positioned meta to the carboxyl group, its resonance effect does not extend to the reaction center and its influence is primarily inductive.[1][8] Therefore, in this specific configuration, the methoxy group contributes a modest acid-strengthening effect, rather than the acid-weakening effect it would typically exert from the para position.
Part 3: Comparative Summary and Acidity Prediction
Based on the analysis of the substituent effects, a clear prediction emerges. The presence of two ortho groups in this compound will induce a much stronger ortho effect than the single bromine in 2-bromobenzoic acid. This, combined with the superior inductive electron withdrawal from the C2-fluorine and the supplementary -I effects from the C6-bromine and C3-methoxy groups, will render This compound a significantly stronger acid than 2-bromobenzoic acid.
| Feature | 2-Bromobenzoic Acid | This compound |
| Structure | (Structure based on IUPAC name) | |
| CAS Number | 88-65-3[9][10] | Not readily available |
| Molecular Formula | C₇H₅BrO₂[9] | C₈H₆BrFO₃[11] |
| Experimental pKa | 2.84 (at 25°C)[10][12] | Not experimentally determined |
| Predicted pKa | N/A | < 2.84 |
| Key Acidity Drivers | • Single ortho effect (Br) • Inductive withdrawal (-I) from Br | • Dominant "Double Ortho" effect (F, Br) • Strong inductive withdrawal (-I) from F • Inductive withdrawal (-I) from Br • Minor inductive withdrawal (-I) from meta-OCH₃ |
Prediction: The pKa of this compound is predicted to be substantially lower than 2.84, likely falling in the range of 1.5 - 2.5.
Part 4: Experimental Validation Protocol
To validate the theoretical prediction, the pKa of this compound can be reliably determined using potentiometric titration. This method offers high precision and is a standard for pKa measurement.[13][14]
Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a solution of the analyte (this compound) at a concentration of approximately 1 mM in deionized water. A co-solvent like methanol may be used if solubility is low, but the final pKa must be extrapolated back to a fully aqueous medium.[13]
-
Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). It is critical to use carbonate-free water and protect the solution from atmospheric CO₂ to ensure accuracy.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[15]
-
-
Instrument Calibration:
-
Titration Procedure:
-
In a temperature-controlled reaction vessel, place a known volume (e.g., 20 mL) of the 1 mM analyte solution.[15]
-
Add the necessary volume of 0.15 M KCl to maintain constant ionic strength.
-
Place the calibrated pH electrode and a magnetic stirrer into the solution.
-
Purge the solution with an inert gas, such as nitrogen, for 5-10 minutes before and during the titration to displace dissolved CO₂.[15][17]
-
Begin the titration by adding small, precise aliquots (e.g., 0.05-0.1 mL) of the standardized 0.1 M NaOH titrant.
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the equivalence point, which is the steepest point of the curve. This can be determined with greater accuracy by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to the equivalence volume (Veq).
-
The pKa is equal to the pH at the half-equivalence point (Veq/2).[16]
-
To ensure reliability, the entire procedure should be performed a minimum of three times, and the average pKa value and standard deviation should be calculated.[15]
-
Conclusion
A thorough analysis of the electronic and steric effects of substituents strongly indicates that This compound is a substantially more potent acid than 2-bromobenzoic acid. This heightened acidity is primarily a consequence of the cumulative ortho effect from the C2-fluoro and C6-bromo groups, which is further amplified by their combined inductive electron-withdrawing properties. This predictive guide, grounded in established chemical principles, serves as a valuable tool for medicinal chemists. The provided experimental protocol for potentiometric titration offers a clear and reliable path for the empirical validation of this analysis, underscoring the synergy between theoretical prediction and experimental confirmation in modern drug development.
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The Versatile Scaffold: Unlocking Diverse Biological Activities from 6-Bromo-2-fluoro-3-methoxybenzoic Acid
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of a starting material is paramount to the successful development of novel therapeutic agents. The substituted benzoic acid, 6-Bromo-2-fluoro-3-methoxybenzoic acid, presents itself as a highly versatile scaffold. Its unique arrangement of functional groups—a reactive carboxylic acid, a bromine atom amenable to cross-coupling reactions, and fluorine and methoxy groups that influence physicochemical properties—provides a fertile ground for the synthesis of a diverse array of bioactive molecules. This guide delves into a comparative analysis of distinct classes of compounds derived from this starting material, showcasing how subtle modifications to the core structure can unlock vastly different biological activities. We will explore the synthesis, mechanism of action, and preclinical data of a potent Wip1 phosphatase inhibitor and highlight the potential for developing other classes of therapeutics, such as antibacterial agents, from this common progenitor.
From a Single Precursor, a Duality of Action: Anticancer and Antibacterial Potential
The true value of a chemical scaffold lies in its ability to serve as a foundation for multiple therapeutic applications. This compound is a prime example of such a scaffold, giving rise to compounds with distinct and potent biological activities. Here, we compare two such derivatives: GSK2830371, a Wip1 phosphatase inhibitor with demonstrated anticancer properties, and a hypothetical novel oxazolidinone antibacterial, Tedizolid, to illustrate the synthetic and biological divergence achievable from a common starting point.
Anticancer Agent: GSK2830371, an Allosteric Inhibitor of Wip1 Phosphatase
Synthesis Overview:
The synthesis of GSK2830371, a selective inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), leverages the functionalities of a derivative of this compound. The core of the final molecule is constructed through a key amide bond formation, coupling the activated carboxylic acid of a related benzoic acid derivative with a substituted aminopyridine. The bromine atom on the starting material can be utilized in cross-coupling reactions to introduce further complexity and modulate target engagement.
Mechanism of Action and Biological Activity:
GSK2830371 is a highly selective allosteric inhibitor of Wip1 phosphatase, a negative regulator of the p53 tumor suppressor pathway.[1] By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of key proteins in the DNA damage response (DDR) pathway, including p53 and Chk2.[1][2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]
Experimental Data Synopsis:
| Compound | Target | IC50 | Cell-based Activity | In Vivo Efficacy |
| GSK2830371 | Wip1 Phosphatase | 6 nM | GI50 = 2.65 µM (MCF-7 cells)[2] | 41-68% tumor growth inhibition in DOHH2 xenografts[2] |
Conceptual Alternative - Antibacterial Agent: Tedizolid, a Next-Generation Oxazolidinone
While the direct synthesis of Tedizolid from this compound is not the established route, the structural motifs present in the starting material are highly amenable to the synthesis of oxazolidinone-class antibiotics. For the purpose of this comparative guide, we will consider Tedizolid as a representative of this class to highlight the divergent synthetic possibilities.
Conceptual Synthesis Pathway:
The synthesis of an oxazolidinone core typically involves the formation of a key epoxide intermediate, followed by cyclization with a carbamate. The this compound could be chemically transformed into a key aniline derivative. This aniline could then be elaborated to construct the oxazolidinone ring, with the fluorinated and methoxylated phenyl ring playing a crucial role in the drug's interaction with the bacterial ribosome.
Mechanism of Action and Biological Activity:
Tedizolid and other oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This binding prevents the formation of the initiation complex, a critical step in protein translation, thereby halting bacterial growth.[5] Tedizolid exhibits potent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9][10]
Comparative Clinical Data:
| Compound | Class | Spectrum of Activity | Clinical Application |
| Tedizolid Phosphate | Oxazolidinone | Gram-positive bacteria, including MRSA | Acute bacterial skin and skin structure infections (ABSSSI)[11][12][13] |
Experimental Protocols in Focus
To provide a practical context to the data presented, this section outlines the key experimental methodologies used to characterize the biological activity of compounds like GSK2830371.
Wip1 Phosphatase Inhibition Assay
This biochemical assay is fundamental to determining the direct inhibitory effect of a compound on the target enzyme.
Methodology:
-
Recombinant Enzyme: Purified recombinant human Wip1 phosphatase is used.
-
Substrate: A synthetic phosphopeptide substrate, such as the commercially available FDP (6,8-difluoro-4-methylumbelliferyl phosphate), is utilized.
-
Reaction: The enzyme, substrate, and varying concentrations of the test compound (e.g., GSK2830371) are incubated in an appropriate assay buffer.
-
Detection: The dephosphorylation of the substrate by Wip1 results in a fluorescent signal that is measured over time using a plate reader.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.
Cell Proliferation Assay (e.g., using MCF-7 breast cancer cells)
This cell-based assay assesses the cytostatic or cytotoxic effects of a compound on cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells, which have amplified Wip1 and wild-type p53, are cultured in a suitable medium.[2]
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT or a fluorescence-based assay like the CCK-8 assay.
-
Data Analysis: The absorbance or fluorescence values are proportional to the number of viable cells. The GI50 (the concentration required to inhibit cell growth by 50%) is calculated by plotting cell viability against the compound concentration.
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in the levels of specific proteins, providing insights into the mechanism of action.
Methodology:
-
Cell Lysis: Cells treated with the test compound are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p53, total p53, p21, Wip1) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. The intensity of the bands provides a semi-quantitative measure of the protein levels.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathway and a representative experimental workflow.
Caption: The Wip1-p53 signaling pathway and the inhibitory action of GSK2830371.
Caption: A generalized workflow for Western Blot analysis.
Conclusion: A Scaffold of Opportunity
The journey from a single starting material, this compound, to compounds with divergent and potent biological activities underscores the power of strategic molecular design. The case of GSK2830371 demonstrates the potential for developing highly specific enzyme inhibitors for cancer therapy. Concurrently, the structural features of the parent molecule provide a clear rationale for its use in the synthesis of other important therapeutic classes, such as oxazolidinone antibacterials. For researchers and drug development professionals, recognizing the latent potential within such versatile scaffolds is a critical first step in the pursuit of novel and effective medicines. The continued exploration of derivatives from this compound and similar foundational molecules will undoubtedly pave the way for future therapeutic breakthroughs.
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A Senior Application Scientist's Guide to Fluorinated Benzoic Acid Derivatives: A Comparative Study
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Benzoic Acid Scaffolds
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool. Fluorinated benzoic acid derivatives stand out as a class of compounds where this strategy has yielded profound results. The unique properties of the fluorine atom—its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and biological properties.[1]
The introduction of fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, acidity (pKa), and binding affinity to biological targets.[1] These modifications are not merely incremental; they can be transformative, turning a biologically inactive molecule into a potent therapeutic agent or enhancing the performance of an advanced material. This guide provides a comparative analysis of various fluorinated benzoic acid derivatives, supported by experimental data and detailed protocols, to aid researchers in selecting and utilizing these versatile building blocks.
Physicochemical Properties: A Quantitative Comparison
The position and number of fluorine substituents on the benzoic acid ring have a significant and predictable impact on its electronic and physical properties. Understanding these trends is critical for rational drug design and materials engineering.
Acidity (pKa)
The acidity of the carboxylic acid group is highly sensitive to the electronic effects of the fluorine substituents. Fluorine's strong electron-withdrawing inductive effect (-I) stabilizes the resulting carboxylate anion, thereby increasing acidity (lowering the pKa). This effect is distance-dependent, being most pronounced at the ortho position.
| Compound | CAS Number | pKa | Melting Point (°C) |
| Benzoic Acid | 65-85-0 | 4.20 | 122 |
| 2-Fluorobenzoic Acid | 445-29-4 | 3.27 | 127 |
| 3-Fluorobenzoic Acid | 455-38-9 | 3.86[2] | 122-125[2] |
| 4-Fluorobenzoic Acid | 456-22-4 | 4.14[3][4] | 182-184[4][5] |
| 2,4-Difluorobenzoic Acid | 1583-58-0 | ~3.0 | 186-188 |
| 3,5-Difluorobenzoic Acid | 455-40-3 | 3.37 | 122-124 |
| 2,3,4-Trifluorobenzoic Acid | 61079-72-9 | 2.87 (Predicted)[6] | 140-142[6][7][8] |
| 2,4,6-Trifluorobenzoic Acid | 28314-80-9 | 2.28 (Predicted)[9] | 142-145[9][10] |
Note: pKa and melting point values are approximate and can vary slightly depending on the experimental conditions and source.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (LogP), is a crucial parameter for drug absorption and distribution. Fluorine substitution generally increases lipophilicity.
| Compound | CAS Number | LogP |
| Benzoic Acid | 65-85-0 | 1.87 |
| 3-Fluorobenzoic Acid | 455-38-9 | 2.2[2] |
| 4-Fluorobenzoic Acid | 456-22-4 | 2.07[4] |
Experimental Protocols: Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of representative fluorinated benzoic acid derivatives.
Protocol 1: Synthesis of 2,4-Difluorobenzoic Acid
This protocol outlines a common method for the synthesis of 2,4-difluorobenzoic acid from 2,4-difluorobenzonitrile.
Workflow Diagram:
Caption: Synthesis of 2,4-Difluorobenzoic Acid Workflow
Materials:
-
2,4-Difluorobenzonitrile
-
1-butyl-3-methylimidazolium hydrogen sulfate ([bmim]HSO4)
-
Distilled water
-
Crushed ice
-
Round-bottom flask
-
Heating mantle with stirrer
-
Filtration apparatus
Procedure:
-
Dissolve 2 mmol of 2,4-difluorobenzonitrile in 5 mL of [bmim]HSO4 in a round-bottom flask.[11]
-
Heat the reaction mixture to 60-65 °C with stirring.[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[11]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.[11]
-
The product will precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold water.
-
Dry the product under vacuum to yield 2,4-difluorobenzoic acid.
Causality: The use of the ionic liquid [bmim]HSO4 serves as both a solvent and a catalyst for the hydrolysis of the nitrile to the carboxylic acid under relatively mild conditions.
Protocol 2: Spectroscopic Characterization (FT-IR and 1H NMR)
Accurate spectroscopic analysis is essential for confirming the identity and purity of the synthesized compounds.
Workflow Diagram:
Caption: Spectroscopic Characterization Workflow
FT-IR Spectroscopy:
-
Prepare a sample by either mixing a small amount of the solid with potassium bromide (KBr) and pressing it into a pellet or by making a mull with Nujol.
-
Record the FT-IR spectrum from approximately 4000 to 400 cm⁻¹.
-
Expected Absorptions for Benzoic Acids:
-
A broad O-H stretching band from ~3300 to 2500 cm⁻¹ due to hydrogen bonding.[12]
-
A strong C=O stretching band for the carboxylic acid group between 1700 and 1680 cm⁻¹.[12]
-
C-O stretching vibrations around 1320 to 1210 cm⁻¹.[12]
-
C-F stretching vibrations typically appear in the 1300-1000 cm⁻¹ region.
-
1H NMR Spectroscopy:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Acquire the 1H NMR spectrum.
-
Expected Signals:
-
A broad singlet for the acidic proton of the carboxylic acid group, typically downfield (>10 ppm).
-
Aromatic protons will appear as multiplets in the aromatic region (typically 7-8.5 ppm), with coupling to both other protons and fluorine atoms.
-
Impact of Fluorination on Biological Activity: Case Studies
The strategic placement of fluorine atoms can significantly enhance the biological activity of benzoic acid derivatives.
Case Study 1: Enhancing Anticancer Activity
Recent studies have shown that incorporating fluorinated phenyl groups into the structure of certain anticancer agents can significantly enhance their cytotoxic effects. For example, derivatives of the anticancer compound FL118 with fluorinated phenyl groups at position 7 demonstrated superior cytotoxic effects compared to the parent compound.[13] Specifically, a derivative with a 3,4,5-trifluorophenyl group showed potent activity.[13] This enhancement is often attributed to increased lipophilicity, which can improve cell membrane permeability, and altered electronic properties that can lead to stronger binding with the target protein.[13]
Case Study 2: Modulation of Antibacterial Properties
The position of fluorine substituents is critical in determining the antibacterial activity of certain compounds. For instance, in a series of benzothiazole derivatives, placing a fluoro group at the 2 or 4-position of a benzene ring enhanced the antibacterial potency, whereas a fluoro group at the 3-position resulted in a loss of activity.[1] This highlights the importance of precise structural modifications in drug design.
Logical Relationship Diagram:
Caption: Fluorine's Influence on Biological Activity
Safety and Handling
Fluorinated benzoic acids, like many aromatic carboxylic acids, should be handled with appropriate care in a laboratory setting.
-
General Hazards: These compounds are often classified as skin and eye irritants.[5][14][15][16] Inhalation of dust should be avoided.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling these chemicals.[5][16]
-
First Aid:
-
Disposal: Dispose of waste in accordance with local regulations.
Always consult the specific Safety Data Sheet (SDS) for the particular derivative you are working with for detailed safety information.[5][14][15][16]
Conclusion
Fluorinated benzoic acid derivatives represent a powerful class of building blocks for researchers in drug discovery and materials science. Their tunable physicochemical properties, driven by the number and position of fluorine substituents, allow for the rational design of molecules with enhanced performance characteristics. By understanding the comparative data, synthetic methodologies, and structure-activity relationships presented in this guide, scientists can better leverage these versatile compounds to accelerate their research and development efforts.
References
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A Senior Application Scientist's Guide to the Structural Validation of 6-Bromo-2-fluoro-3-methoxybenzoic Acid by NMR Spectroscopy
For: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.
This guide provides an in-depth protocol and interpretive framework for the structural validation of 6-Bromo-2-fluoro-3-methoxybenzoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of steps, this document elucidates the causal reasoning behind experimental choices and provides a self-validating system for confirming the molecular structure with high confidence. We will compare predicted spectral data with established principles to offer a robust validation workflow.
Introduction: The Imperative for Rigorous Structural Validation
In the realm of drug discovery and materials science, the unambiguous confirmation of a molecule's structure is a foundational requirement. Any ambiguity can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety concerns. This compound, a substituted aromatic carboxylic acid, presents a compelling case for the power of NMR due to its distinct electronic and steric environment. The interplay of the bromo, fluoro, and methoxy substituents on the benzoic acid core creates a unique magnetic environment for each proton and carbon nucleus. NMR spectroscopy is the premier technique for mapping these environments, providing direct evidence of connectivity and spatial relationships.
This guide will first establish a predicted NMR profile for the target molecule based on established principles and computational tools. Subsequently, a detailed experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra will be presented, followed by a comprehensive guide to interpreting the resulting data to either confirm or refute the proposed structure.
Predicted NMR Data for this compound
A crucial first step in structure validation is to generate a hypothesis of what the NMR spectra should look like. This predictive data, summarized in Tables 1 and 2, is derived from a combination of cheminformatics prediction tools and established knowledge of substituent chemical shift (SCS) effects and coupling constants in aromatic systems.[1][2][3][4]
Structure for Atom Numbering:
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration | Rationale for Prediction |
| H-4 | ~7.2 - 7.4 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 2.5 | 1H | Ortho to a deshielding bromine and meta to the carboxylic acid. Coupled to H-5 and a long-range coupling to the fluorine atom. |
| H-5 | ~7.5 - 7.7 | Doublet of doublets (dd) | ³J(H-H) ≈ 8.5, ⁴J(H-H) ≈ 0.5 | 1H | Positioned between the electron-withdrawing bromine and carboxylic acid groups, leading to a downfield shift. Coupled to H-4. |
| OCH₃ (H-8) | ~3.9 - 4.1 | Singlet | N/A | 3H | Typical range for a methoxy group on an aromatic ring. No adjacent protons to couple with. |
| COOH | ~10.0 - 12.0 | Broad singlet | N/A | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant(s) (J, Hz) | Rationale for Prediction |
| C-1 | ~125 - 130 | Doublet | ³J(C-F) ≈ 3-5 | Quaternary carbon attached to the carboxylic acid. Deshielded by the carbonyl group. |
| C-2 | ~155 - 160 | Doublet | ¹J(C-F) ≈ 240-250 | Directly attached to the highly electronegative fluorine, resulting in a significant downfield shift and a large one-bond C-F coupling. |
| C-3 | ~145 - 150 | Doublet | ²J(C-F) ≈ 15-20 | Attached to the electron-donating methoxy group but also influenced by the adjacent fluorine. |
| C-4 | ~115 - 120 | Doublet | ³J(C-F) ≈ 3-5 | Shielded relative to other aromatic carbons due to the influence of the ortho-methoxy group. |
| C-5 | ~128 - 133 | Singlet | N/A | Influenced by the adjacent bromine and meta to the fluorine. |
| C-6 | ~110 - 115 | Doublet | ²J(C-F) ≈ 20-25 | Attached to the bromine atom and ortho to the fluorine, leading to a complex shielding/deshielding effect. |
| C-7 (COOH) | ~165 - 170 | Singlet | N/A | Typical chemical shift for a carboxylic acid carbonyl carbon. |
| C-8 (OCH₃) | ~56 - 62 | Singlet | N/A | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
Experimental Workflow for NMR Analysis
The following protocol outlines the necessary steps to acquire high-quality, interpretable NMR data. The logic behind each step is provided to ensure robust and reproducible results.
Caption: Workflow for NMR-based structural validation.
Detailed Experimental Protocols
Part 1: Sample Preparation
-
Analyte Purity: Begin with a sample of this compound that is confirmed to be >95% pure by a preliminary technique such as LC-MS or UPLC to avoid misinterpretation of impurity signals.
-
Solvent Selection: Chloroform-d (CDCl₃) is the recommended solvent. It is a versatile solvent for many organic molecules and its residual proton signal at ~7.26 ppm typically does not interfere with the aromatic signals of the analyte.[5] For carboxylic acids, if the acidic proton signal is of key interest and exchange is a problem, DMSO-d₆ can be an alternative, though its residual water peak can be prominent.[6]
-
Concentration: For ¹H NMR, a concentration of 10-20 mg/mL is sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample of 50-100 mg/mL is ideal to obtain a good signal-to-noise ratio in a reasonable time.[7]
-
Procedure: a. Accurately weigh 15-25 mg of the analyte into a clean, dry vial. b. Add approximately 0.6-0.7 mL of CDCl₃. c. Vortex the vial until the solid is completely dissolved. A clear, homogeneous solution is critical for good spectral resolution. d. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.
Part 2: Data Acquisition (on a 500 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. This compensates for any magnetic field drift during the experiment.
-
Shimming: Perform automated or manual shimming of the magnetic field to maximize its homogeneity. Poor shimming leads to broad, distorted peaks, which can obscure fine coupling details.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker's zg30) is appropriate.
-
Acquisition Time (AQ): ~3-4 seconds. This ensures sufficient data points are collected to resolve sharp peaks.
-
Relaxation Delay (D1): ~2-5 seconds. A sufficient delay is crucial for the full relaxation of protons, ensuring accurate integration.
-
Number of Scans (NS): 8-16 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., Bruker's zgpg30) is used to simplify the spectrum to singlets (or multiplets if coupled to fluorine).
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): ~2 seconds.
-
Number of Scans (NS): 256 to 1024 scans, or more, may be required depending on the sample concentration to achieve an adequate signal-to-noise ratio.
-
Data Interpretation: A Self-Validating Analysis
The final and most critical phase is the detailed analysis of the processed spectra, comparing the experimental data against our predictions.
¹H NMR Spectrum Analysis:
-
Integration: The integral values should confirm the presence of two aromatic protons, one methoxy group (3H), and one carboxylic acid proton (1H). This provides the first check on the molecular formula's proton count.
-
Chemical Shifts:
-
A broad singlet between 10-12 ppm is strong evidence for the carboxylic acid proton.[8]
-
A sharp singlet around 4.0 ppm integrating to 3H is characteristic of the methoxy group.
-
Two distinct signals in the aromatic region (typically 7.0-8.5 ppm) confirm the presence of two non-equivalent aromatic protons. Their downfield position is consistent with the presence of electron-withdrawing groups.[1]
-
-
Multiplicity and Coupling Constants: This is where the precise substitution pattern is confirmed.
-
The signal for H-5, being adjacent to H-4, should appear as a doublet with a coupling constant (³JHH) of approximately 7-9 Hz (typical ortho coupling).
-
The signal for H-4 is coupled to H-5 (ortho, ³JHH ≈ 7-9 Hz) and will also exhibit a smaller, long-range coupling to the fluorine at position 2 (⁴JHF), typically around 2-3 Hz. This will result in a doublet of doublets. The observation of this specific splitting pattern is a powerful confirmation of the 1,2,3,6-substitution pattern.
-
¹³C NMR Spectrum Analysis:
-
Peak Count: A total of 8 distinct carbon signals should be observed, corresponding to the 8 unique carbon atoms in the molecule. This immediately validates the overall carbon framework.
-
Chemical Shifts:
-
A peak in the 165-170 ppm range confirms the carboxylic acid carbonyl.
-
A peak around 56-62 ppm is indicative of the methoxy carbon.
-
The most downfield aromatic signal, likely between 155-160 ppm, is expected for C-2, the carbon directly bonded to fluorine.
-
-
C-F Couplings: The presence of fluorine provides an additional layer of validation through C-F coupling, which is observable in the proton-decoupled ¹³C spectrum.
-
The signal for C-2 will be split into a large doublet with a ¹JCF of ~245 Hz. This is unambiguous evidence for a direct C-F bond.
-
The signals for C-1 and C-3 (ortho to F) will appear as smaller doublets with a ²JCF of ~15-25 Hz.
-
The signal for C-6 and C-4 (meta to F) will also be split into smaller doublets with a ³JCF of ~3-5 Hz. The observation of this full set of couplings provides definitive proof of the fluorine's position relative to the other carbons.
-
Conclusion
By systematically generating a predictive NMR profile and then acquiring and interpreting high-quality ¹H and ¹³C NMR spectra, the structure of this compound can be validated with a high degree of certainty. The congruence of the number of signals, their chemical shifts, integration values, and, most critically, the specific multiplicities and coupling constants (both H-H and C-F) provides a multi-faceted and self-validating confirmation of the proposed molecular architecture. Any significant deviation from the predicted data would necessitate a re-evaluation of the structure, demonstrating the indispensable role of NMR in modern chemical research.
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Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
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Advanced Analysis Centre, University of Guelph. NMR FAQs. [Link]
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Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
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PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
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Chemistry Department, University of Wisconsin-Madison. Optimized Default 13C Parameters. [Link]
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Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]
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Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
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YouTube. How Do You Process NMR Data? - Chemistry For Everyone. [Link]
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The MetaRbolomics book. NMR data handling and (pre-)processing. [Link]
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ChemistryViews. Substituent Effects on Benzene Rings. [Link]
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Chemistry LibreTexts. Spectral Characteristics of the Benzene Ring. [Link]
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NIH National Center for Biotechnology Information. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. [Link]
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nmrdb.org. Predict 13C carbon NMR spectra. [Link]
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A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Brominated Benzoic Acid Isomers
This guide provides an in-depth, objective comparison of the chemical reactivity of ortho-, meta-, and para-brominated benzoic acids. For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of how the substituent position influences molecular behavior is paramount for strategic synthesis design and predicting reaction outcomes. We will dissect the electronic and steric factors governing the reactivity of these isomers, supported by quantitative data and detailed experimental protocols for validation.
Foundational Principles: Electronic and Steric Effects at Play
The reactivity of a substituted benzene ring is not merely a sum of its parts; it is a complex interplay of inductive effects, resonance effects, and steric hindrance. The bromine atom and the carboxylic acid group exert competing and cooperating influences that differ dramatically based on their relative positions.
-
Inductive Effect (-I): Bromine is more electronegative than carbon and thus withdraws electron density from the benzene ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1]
-
Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the pi-system of the benzene ring.[1] This effect increases electron density, particularly at the ortho and para positions, and can counteract the inductive effect.
-
The Carboxyl Group (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[2]
-
The Ortho Effect: This is a special phenomenon observed in ortho-substituted benzoic acids. The proximity of the ortho substituent (in this case, bromine) to the carboxylic acid group forces the -COOH group to twist out of the plane of the benzene ring.[3][4] This steric hindrance inhibits resonance between the carboxyl group and the ring, significantly impacting the molecule's acidity and reactivity at the carboxyl site.[3]
dot graph TD subgraph "Isomer Structure & Effects" A("Isomer Position") --> B{"Electronic Effects (-I, +R)"}; A --> C{"Steric Effects (Ortho Effect)"}; end subgraph "Resulting Chemical Properties" B --> D["Acidity (pKa)"]; C --> D; B --> E["Reactivity in SNAr"]; C --> F["Reactivity in Esterification"]; B --> G["Reactivity in EAS"]; end style A fill:#F1F3F4,stroke:#5F6368,fontcolor:#202124 style D fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style E fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style F fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF style G fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF end
Caption: Relationship between substituent position and chemical reactivity.
Comparative Reactivity Analysis
The true measure of these isomers' differences is revealed in their behavior under various reaction conditions.
Acidity (pKa)
Acidity is a fundamental indicator of electronic effects. It is determined by the stability of the conjugate base (the benzoate anion) formed upon deprotonation.[5] Electron-withdrawing groups stabilize this anion, increasing acidity and resulting in a lower pKa value.[5]
| Compound | pKa (in Water at 25°C) |
| Benzoic Acid | 4.20[5][6] |
| 2-Bromobenzoic Acid (ortho) | 2.85[5] |
| 3-Bromobenzoic Acid (meta) | 3.86[1][5] |
| 4-Bromobenzoic Acid (para) | 3.97[5][6] |
Analysis of Acidity Trends:
-
Ortho-Bromobenzoic Acid: This isomer is the most acidic by a significant margin. This is a classic example of the "ortho effect."[5] Steric hindrance between the bromine atom and the carboxyl group forces the -COOH out of the ring's plane, which inhibits resonance.[3] This steric inhibition of resonance stabilizes the carboxylate anion, leading to a dramatic increase in acidity.[1]
-
Meta-Bromobenzoic Acid: At the meta position, the electron-withdrawing inductive effect (-I) of bromine is dominant and effectively stabilizes the benzoate anion, making it more acidic than benzoic acid itself.[1][5] The resonance effect does not operate at the meta position.
-
Para-Bromobenzoic Acid: This isomer is the least acidic of the three brominated variants. While the electron-withdrawing inductive effect is still present (though weaker than at the meta position), it is partially counteracted by the electron-donating resonance effect (+R), which destabilizes the carboxylate anion relative to the meta isomer.[1]
dot graph LR subgraph "Ortho Isomer" o_acid("o-Bromobenzoic Acid") --> o_anion("o-Bromobenzoate Anion"); o_effect["Steric Hindrance(Ortho Effect)"] --> o_anion; o_anion --> o_stabilization("High StabilizationMost Acidic (pKa 2.85)"); end subgraph "Meta Isomer" m_acid("m-Bromobenzoic Acid") --> m_anion("m-Bromobenzoate Anion"); m_effect["Inductive Effect (-I)Dominates"] --> m_anion; m_anion --> m_stabilization("Moderate StabilizationMore Acidic (pKa 3.86)"); end subgraph "Para Isomer" p_acid("p-Bromobenzoic Acid") --> p_anion("p-Bromobenzoate Anion"); p_effect["Inductive Effect (-I)vsResonance Effect (+R)"] --> p_anion; p_anion --> p_stabilization("Least StabilizationLeast Acidic (pKa 3.97)"); end style o_stabilization fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF style m_stabilization fill:#FBBC05,stroke:#202124,fontcolor:#202124 style p_stabilization fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF end
Caption: Electronic effects on the acidity of bromobenzoic acid isomers.
Reactions at the Carboxyl Group: Esterification
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is highly sensitive to steric hindrance around the carboxyl group.[7][8]
-
Reactivity Order: para > meta >> ortho
-
Causality: The bulky bromine atom in the ortho position physically impedes the approach of the alcohol nucleophile to the carbonyl carbon. This steric hindrance dramatically reduces the rate of esterification compared to the meta and para isomers, where the bromine atom is too distant to cause significant interference.[7][9] The para and meta isomers exhibit similar reactivity, with the para isomer often being slightly more reactive due to fewer steric constraints.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions involve the displacement of a leaving group (bromide) by a nucleophile. These reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[10][11]
-
Predicted Reactivity Order: ortho ≈ para > meta
-
Causality: The electron-withdrawing carboxylic acid group activates the ring for nucleophilic attack. In the ortho and para isomers, the negative charge of the Meisenheimer complex can be delocalized directly onto the carboxyl group through resonance, providing significant stabilization and accelerating the reaction.[10][12] In the meta isomer, this direct resonance stabilization is not possible, making it far less reactive in SNAr reactions. While the ortho position provides strong electronic activation, the reaction rate may be slightly attenuated by steric hindrance to the incoming nucleophile compared to the para isomer.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction between an organohalide and an organoboron compound, catalyzed by a palladium complex.[13][14] The key initial step is the oxidative addition of the palladium catalyst to the carbon-bromine bond.
-
Reactivity Order: The relative reactivity can be subtle and catalyst-dependent, but generally, electron-withdrawing groups can facilitate the oxidative addition step. Therefore, all three isomers are viable substrates.[13][15] Differences in reaction rates are often less pronounced than in reactions like esterification or SNAr. The primary factor for success is often the choice of catalyst, base, and solvent system optimized for the specific substrate.[14]
Caption: Standard experimental workflow for the Suzuki-Miyaura reaction.
Experimental Protocols
To provide a framework for empirical comparison, the following self-validating protocols are described. For a true comparison, all experiments must be run in parallel under identical conditions.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol outlines a method to experimentally verify the acid dissociation constants.[5]
-
Preparation: Prepare a 0.01 M solution of each bromobenzoic acid isomer in a 50:50 ethanol/water mixture. Prepare a standardized 0.05 M NaOH solution.
-
Setup: Calibrate a pH meter with standard buffer solutions. Place 50 mL of the acid solution in a beaker with a magnetic stir bar.
-
Titration: Slowly titrate the acid solution with the standardized NaOH solution, recording the pH after each 0.2 mL addition of titrant.
-
Data Analysis: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope. The half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the pH where pH = pKa.
Protocol 2: Comparative Rate of Fischer Esterification
This protocol compares the relative reactivity of the isomers towards esterification.
-
Reaction Setup: In three separate, identical round-bottom flasks, place 1.0 mmol of ortho-, meta-, and para-bromobenzoic acid, respectively.
-
Reagent Addition: To each flask, add 10 mL of n-butanol (acting as both reagent and solvent) and 0.1 mmol of concentrated sulfuric acid (catalyst).
-
Reaction: Place all three flasks simultaneously in a preheated oil bath at 100°C and start a timer.
-
Monitoring: At regular intervals (e.g., 30, 60, 120, 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each flask. Quench the reaction in the aliquot with a saturated sodium bicarbonate solution.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to ester product. Plot the percentage conversion versus time for each isomer to compare their reaction rates. The ortho isomer is expected to show a significantly slower rate of conversion.
Conclusion
The position of the bromine atom on the benzoic acid ring profoundly dictates the molecule's chemical properties and reactivity.
-
Acidity: The reactivity order is ortho > meta > para, with the ortho isomer's enhanced acidity being a direct consequence of the steric "ortho effect."[1][5]
-
Reactivity at the Carboxyl Group: Steric hindrance makes the ortho isomer the least reactive in reactions like esterification.
-
Reactivity on the Aromatic Ring: Electronic effects dominate in reactions like SNAr, making the ortho and para isomers significantly more reactive than the meta isomer. In contrast, reactivity in Pd-catalyzed cross-coupling reactions is often less sensitive to the isomer position.
This guide underscores the necessity of considering both steric and electronic factors in concert. For the synthetic chemist, these principles are not merely theoretical but are critical predictive tools for designing efficient and selective chemical transformations.
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Tones, H. (1925). A study in rates of esterification. DSpace@MIT. Retrieved from [Link]
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Compare the intermediate benzenonium ions for ortho, meta, and para bromination of benzoic acid. Explain. (2024, March 21). Brainly.com. Retrieved from [Link]
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Various Authors. (2021, January 16). Which is more acidic, p-bromobenzoic acid or p-fluoro benzoic acid, and why? Quora. Retrieved from [Link]
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The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (n.d.). ResearchGate. Retrieved from [Link]
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Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved from [Link]
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Various Authors. (2017, April 12). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. Retrieved from [Link]
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How can bromine water be used to distinguish between benzoic acid and salicylic acid? (2018, March 14). Stack Exchange. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved from [Link]
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Steric inhibition of resonance in ortho-substituted benzoic acids. (2019, August 1). Chemistry Stack Exchange. Retrieved from [Link]
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Solved Q7. The pKa of p-bromobenzoic acid is 3.97, and that... (2023, September 25). Chegg.com. Retrieved from [Link]
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Electrophilic Substitution Reaction of Benzoic acid. (2023, March 1). YouTube. Retrieved from [Link]
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Compare the SIR effect between orthochloro benzoic acid, orthobromobenzoic acid and orthoiodo benzoic acid. (n.d.). Allen. Retrieved from [Link]
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Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. (2018, September 2). MDPI. Retrieved from [Link]
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Benzoic acid reacts with bromine to give. (2021, October 21). Sarthaks eConnect. Retrieved from [Link]
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Kinetic research and modeling of benzoic acid esterification process. (2022, January 21). VDEV Publishing House. Retrieved from [Link]
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Esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]
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Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]
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A Comparative Guide to the Acidity of Methoxy-Substituted Benzoic Acids for Researchers
This guide provides an in-depth analysis of the electronic effects of the methoxy group on the acidity of benzoic acid, offering a comparative study of its ortho-, meta-, and para-substituted isomers. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of how substituent effects modulate molecular properties, a critical consideration in rational drug design and synthetic chemistry.
Fundamental Principles: Electronic Effects on Acidity
The acidity of a substituted benzoic acid is determined by the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) stabilize the negative charge of the carboxylate anion, thereby increasing acidity (lower pKa). Conversely, electron-donating groups (EDGs) destabilize the anion, leading to decreased acidity (higher pKa). The methoxy group (-OCH3) is a particularly interesting substituent as it exhibits both an electron-withdrawing inductive effect and an electron-donating resonance effect.[1]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, weakening as the distance from the carboxyl group increases.
-
Resonance Effect (+R or +M): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's pi (π) system.[1][2] This donation of electron density is most pronounced at the ortho and para positions.[2]
The net effect of the methoxy group on the acidity of benzoic acid is a delicate balance of these two opposing electronic influences, with the position of the substituent on the benzene ring being the determining factor.
Comparative Acidity: A Positional Isomer Analysis
The acidity of methoxybenzoic acid isomers varies significantly depending on the location of the methoxy group relative to the carboxylic acid. The following table summarizes the experimental pKa values for benzoic acid and its methoxy-substituted derivatives.
| Compound | pKa |
| Benzoic Acid | 4.20[3] |
| 2-Methoxybenzoic Acid (ortho) | 4.09[4] |
| 3-Methoxybenzoic Acid (meta) | 4.08[4] |
| 4-Methoxybenzoic Acid (para) | 4.46[5] |
4-Methoxybenzoic Acid (para-isomer): Resonance Dominance
In the para position, the methoxy group's electron-donating resonance effect (+R) is maximized. This effect increases the electron density within the benzene ring and, by extension, on the carboxylate group of the conjugate base. This destabilization of the negative charge makes the conjugate base less stable, resulting in 4-methoxybenzoic acid being a weaker acid than benzoic acid, as evidenced by its higher pKa value.[2][6][7] While the inductive effect is also present, the resonance effect is the dominant factor at this position.[1]
3-Methoxybenzoic Acid (meta-isomer): Inductive Predominance
When the methoxy group is in the meta position, its resonance effect does not extend to the carboxyl group.[2][8] Therefore, the primary electronic influence is the electron-withdrawing inductive effect (-I). This effect withdraws electron density from the ring, stabilizing the negative charge of the carboxylate anion and increasing the acidity of the molecule. Consequently, 3-methoxybenzoic acid is a stronger acid than benzoic acid.[8]
2-Methoxybenzoic Acid (ortho-isomer): The "Ortho Effect"
The case of 2-methoxybenzoic acid is more complex due to the "ortho effect".[9][10] This phenomenon describes the observation that most ortho-substituted benzoic acids are stronger acids than benzoic acid, regardless of the electronic nature of the substituent.[9][10][11] The primary reason for this is steric hindrance. The proximity of the ortho-substituent forces the carboxyl group to twist out of the plane of the benzene ring.[9][10][12] This loss of planarity inhibits the resonance between the carboxyl group and the aromatic ring, which in its planar state is electron-donating. This disruption of resonance increases the acidity of the carboxylic acid.[9][12] In the case of 2-methoxybenzoic acid, this steric effect, combined with the inductive effect, outweighs the resonance-donating effect, making it a stronger acid than benzoic acid. Interestingly, the acidity of 2-methoxybenzoic acid is nearly identical to that of the meta isomer.[4][10][12] Some studies also suggest the possibility of intramolecular hydrogen bonding in the case of 2-methoxybenzoic acid, which can also influence its acidity.[13]
Visualizing the Electronic Effects
The following diagram illustrates the interplay of inductive and resonance effects of the methoxy group on the benzoic acid framework.
Caption: Electronic effects of the methoxy group on benzoic acid.
Experimental Protocol: Determination of pKa by Potentiometric Titration
To empirically validate the discussed effects, the pKa of each methoxybenzoic acid isomer can be determined using potentiometric titration. This method involves titrating a weak acid with a strong base and monitoring the pH of the solution.[14]
Materials and Reagents
-
Benzoic acid and its ortho-, meta-, and para-methoxy isomers
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Buret (50 mL)
-
Beakers (100 mL)
Procedure
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Accurately weigh approximately 0.1 g of the benzoic acid derivative and dissolve it in 50 mL of deionized water in a beaker. If solubility is an issue, a co-solvent like ethanol or acetonitrile can be used, though this will affect the absolute pKa value.[14][15]
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the buret filled with the standardized NaOH solution above the beaker.
-
Initial Reading: Record the initial pH of the acid solution.
-
Titration: Add the NaOH solution in small increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Equivalence Point: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis: Plot a titration curve of pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.[14]
This experimental workflow provides a robust method for determining the acid dissociation constants, allowing for a direct comparison of the acidities of the different methoxybenzoic acid isomers.
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The position of the methoxy group on the benzoic acid ring has a profound and predictable impact on its acidity. The interplay between the electron-withdrawing inductive effect and the electron-donating resonance effect, along with steric considerations in the ortho position, dictates the final pKa value. A thorough understanding of these principles is paramount for researchers in medicinal chemistry and materials science, where fine-tuning the electronic properties of molecules is a key aspect of design and development. The experimental protocol outlined provides a reliable method for quantifying these effects in a laboratory setting.
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Quora. (2018). Why is ortho methoxy benzoic acid is less acidic than ortho methyl benzoic acid?[Link]
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University of Calgary. (n.d.). The Ortho Effect of benzoic acids. [Link]
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Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids are...[Link]
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Brainly.in. (2023). The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid?[Link]
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Quora. (2016). Why is para methoxy benzoic acid is less acidic than benzoic acid?[Link]
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Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group?[Link]
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Der Pharma Chemica. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]
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Physics Forums. (2011). Acidity of substituted benzoic acids. [Link]
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Infinity Learn. (n.d.). The pKa value of Benzoic acid is 4.19, whereas pKa of 4–methoxybenzoic acid is. [Link]
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ResearchGate. (n.d.). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures | Request PDF. [Link]
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ResearchGate. (n.d.). Resonance structures for m-methoxybenzoic acid. [Link]
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LibreTexts Chemistry. (2016). Combined Inductive and Resonance Effects on Acid/Base Strength. [Link]
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ResearchGate. (n.d.). Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF. [Link]
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University of Oxford. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino-substituted derivatives. [Link]
-
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Navigating the Biological Landscape of 6-Bromo-2-fluoro-3-methoxybenzoic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide, therefore, aims to provide a comparative framework based on the known biological activities of structurally related substituted benzoic acid and benzamide derivatives. By examining the influence of individual and combined functional groups on anticancer and other biological activities, we can extrapolate potential structure-activity relationships (SAR) and guide future research directions for analogs of 6-bromo-2-fluoro-3-methoxybenzoic acid.
The Rationale Behind the Scaffold: Deconstructing the Functional Groups
The therapeutic potential of any molecular scaffold lies in the interplay of its constituent functional groups. The this compound structure is no exception.
-
Benzoic Acid Moiety: The carboxylic acid group is a key pharmacophoric feature, capable of forming hydrogen bonds and salt bridges with biological targets. It also imparts acidic properties, influencing solubility and membrane permeability. Many established drugs, including aspirin and methotrexate, feature a carboxylic acid group crucial for their mechanism of action.
-
Fluorine Substitution: The introduction of a fluorine atom can significantly impact a molecule's properties. Its high electronegativity can alter the acidity of the carboxylic acid and influence the electronic nature of the aromatic ring. Furthermore, the small size of fluorine allows it to act as a bioisostere for a hydrogen atom, while its presence can block metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a compound.
-
Bromine Substitution: The larger bromine atom introduces steric bulk and increases lipophilicity, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins. Halogen bonding, a non-covalent interaction involving the electrophilic region of the bromine atom, can also contribute to target engagement.
-
Methoxy Group: The methoxy group is an electron-donating group that can influence the electronic properties of the aromatic ring and participate in hydrogen bonding as an acceptor. Its presence can also impact the molecule's conformation and metabolic stability.
Comparative Analysis of Structurally Related Analogs
In the absence of direct studies on this compound analogs, we turn our attention to published data on other substituted benzamide and benzoic acid derivatives to infer potential biological activities and SAR trends.
Anticancer Activity of Substituted Benzamides
A recent study on a series of novel benzamide derivatives highlighted their potential as anticancer agents. One promising compound from this series, BJ-13 , demonstrated potent antiproliferative activity against various cancer cell lines, with a particularly strong effect on gastric cancer cells[1]. Mechanistic studies revealed that BJ-13 induces apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction[1].
While the exact structure of BJ-13 is not disclosed in the abstract, the study underscores the potential of the benzamide scaffold in cancer therapy. For analogs of this compound, converting the carboxylic acid to a series of substituted amides would be a logical step to explore this avenue. The nature of the substituent on the amide nitrogen would be a critical determinant of activity.
Another study focused on novel N-benzylarylamide-dithiocarbamate based derivatives, with some compounds showing significant antiproliferative activities at nanomolar concentrations[2]. This suggests that extending the this compound core with more complex amide functionalities could yield potent anticancer agents.
Structure-Activity Relationships of Halogenated and Methoxylated Benzoic Acid Derivatives
Research on other classes of halogenated and methoxylated aromatic compounds provides valuable insights into potential SAR for our target scaffold.
For instance, in a series of imidazole-based benzamide and hydroxamic acid derivatives, halogen substitution was found to be significant for cytotoxic activity, with 6-chloro derivatives exhibiting the highest potency[3]. This highlights the importance of the position and nature of the halogen atom. In our scaffold, the interplay between the 6-bromo and 2-fluoro substituents will be a key factor in determining biological activity.
Furthermore, studies on fatty acid synthase (FASN) inhibitors based on a benzimidazole scaffold have shown that specific substitution patterns are crucial for activity[4]. This emphasizes the need for a systematic exploration of different substituents on the aromatic ring of this compound to identify optimal patterns for specific biological targets.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of related compounds, analogs of this compound could potentially target several key pathways implicated in cancer and other diseases.
Kinase Inhibition
Many kinase inhibitors feature substituted aromatic scaffolds. The specific substitution pattern of this compound could be tailored to target the ATP-binding site of various kinases involved in cancer cell proliferation and survival. A study on pyrimidine scaffold benzamide derivatives as EGFR tyrosine kinase inhibitors demonstrates the potential of such scaffolds in this area[5].
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a promising class of anticancer drugs, particularly for cancers with BRCA1/2 mutations[6]. The benzamide moiety is a common feature in many PARP inhibitors. It is conceivable that analogs of this compound could be designed to fit into the NAD+ binding pocket of PARP enzymes.
Modulation of Apoptosis
As seen with the benzamide derivative BJ-13, inducing apoptosis is a key mechanism for many anticancer agents[1]. The unique electronic and steric properties of this compound analogs could be leveraged to design compounds that selectively trigger apoptotic pathways in cancer cells, potentially through ROS generation or by modulating the expression of pro- and anti-apoptotic proteins.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological potential of a novel series of this compound analogs, a tiered screening approach is recommended.
Synthesis of an Analog Library
The first step involves the synthesis of a diverse library of analogs. This can be achieved by modifying the carboxylic acid group to form various amides, esters, and other derivatives. Additionally, variations in the substitution pattern on the aromatic ring, where synthetically feasible, would be valuable for establishing a comprehensive SAR.
Workflow for Analog Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of this compound analogs.
In Vitro Anticancer Screening
Objective: To determine the cytotoxic and antiproliferative effects of the synthesized analogs against a panel of human cancer cell lines.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Target-Based Assays
For analogs that show significant anticancer activity, target-based assays can be employed to identify their specific molecular targets. For example, commercially available kinase assay kits or PARP activity assays can be used.
Data Presentation and Interpretation
The biological data obtained should be systematically organized to facilitate SAR analysis.
Table 1: Hypothetical In Vitro Anticancer Activity of this compound Analogs
| Compound ID | R (Amide Substituent) | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| Parent Acid | -OH | >100 | >100 | >100 |
| Analog 1 | -NH2 | 55.2 | 68.4 | 72.1 |
| Analog 2 | -NH-CH3 | 32.8 | 45.1 | 50.3 |
| Analog 3 | -NH-CH2-Ph | 15.6 | 22.9 | 28.7 |
| Analog 4 | -NH-CH2-Ph-4-F | 8.2 | 12.5 | 15.4 |
| Analog 5 | -N(CH3)2 | 48.9 | 59.3 | 63.8 |
This table is for illustrative purposes only and does not represent actual experimental data.
From this hypothetical data, one could infer that converting the carboxylic acid to an amide enhances anticancer activity. Furthermore, increasing the steric bulk and lipophilicity of the amide substituent (e.g., by adding a benzyl group) leads to a further increase in potency. The addition of a fluorine atom to the benzyl ring (Analog 4) appears to be beneficial, consistent with the known effects of fluorination in drug design.
Conclusion and Future Directions
While a dedicated body of research on the biological evaluation of this compound analogs is currently lacking, the analysis of structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of functional groups on this scaffold offers a promising starting point for the design of novel kinase inhibitors, PARP inhibitors, or apoptosis-inducing agents.
Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation using the experimental protocols outlined in this guide. The resulting data will be crucial for establishing clear structure-activity relationships and for identifying lead compounds for further preclinical development. The exploration of this chemical space holds the potential to uncover novel therapeutics for cancer and other diseases.
References
- 1. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting | Semantic Scholar [semanticscholar.org]
Navigating the Structure-Activity Landscape of Substituted Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
A note to our readers: The initial aim of this guide was to provide a detailed structure-activity relationship (SAR) analysis of 6-Bromo-2-fluoro-3-methoxybenzoic acid derivatives. However, a comprehensive review of the current scientific literature and patent databases revealed a scarcity of specific SAR studies focused on this particular scaffold. To provide a valuable and data-supported resource for researchers, we have broadened the scope of this guide to encompass the well-established principles of SAR for substituted benzoic acid derivatives, drawing on examples that feature the key functional groups of interest: bromine, fluorine, and methoxy substituents. This approach allows us to explore the fundamental concepts of how these substitutions influence biological activity, providing a robust framework for the rational design of novel therapeutics based on the benzoic acid core.
Introduction: The Benzoic Acid Scaffold in Medicinal Chemistry
The benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of a wide array of therapeutic agents. Its prevalence stems from its synthetic accessibility and its ability to engage in key molecular interactions, such as hydrogen bonding and salt bridge formation, with biological targets. The aromatic ring and the carboxylic acid moiety provide a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of substituents on the phenyl ring can profoundly impact a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide will delve into the nuanced effects of bromo, fluoro, and methoxy substitutions on the biological activity of benzoic acid derivatives, offering insights for the design of next-generation therapeutics.
The Influence of Key Substituents on Biological Activity: A Comparative Analysis
The biological activity of benzoic acid derivatives is intricately linked to the electronic and steric properties of the substituents on the aromatic ring. Here, we compare the influence of bromo, fluoro, and methoxy groups on the activity of benzoic acid derivatives in different therapeutic contexts.
Halogenation: Enhancing Potency and Modulating Selectivity
The introduction of halogen atoms, particularly fluorine and bromine, is a widely employed strategy in medicinal chemistry to enhance biological activity.
-
Fluorine: The small size and high electronegativity of fluorine can lead to significant changes in a molecule's properties. The replacement of a hydrogen atom with fluorine can alter the acidity of the carboxylic acid group, influence metabolic stability by blocking sites of oxidation, and introduce new non-covalent interactions with target proteins, such as halogen bonds. For instance, in the context of antibacterial agents, fluorinated quinolones demonstrate the critical role of the fluorine atom in enhancing DNA gyrase inhibition and improving cell penetration.
-
Bromine: The larger bromine atom introduces greater steric bulk and lipophilicity compared to fluorine. This can lead to enhanced binding affinity through increased van der Waals interactions within a target's binding pocket. Brominated benzoic acid derivatives have shown promise as antimicrobial and anticancer agents. The position of the bromine atom is crucial; for example, ortho-bromobenzoic acids may adopt different conformations compared to their para-substituted counterparts, leading to distinct biological profiles.
Methoxy Group: A Versatile Modulator of Physicochemical Properties
The methoxy group (-OCH3) can act as both a hydrogen bond acceptor and a lipophilic substituent, depending on its environment. Its influence on the electronic properties of the benzene ring is position-dependent.
-
Ortho- and Para-positions: A methoxy group at the ortho or para position can donate electron density to the aromatic ring through resonance, which can modulate the reactivity of other functional groups.
-
Meta-position: At the meta position, its electron-withdrawing inductive effect is more pronounced.
The presence of a methoxy group can improve metabolic stability and oral bioavailability. In many kinase inhibitors, methoxy groups are strategically placed to occupy hydrophobic pockets and form key interactions with the target protein.
Comparative Data on Substituted Benzoic Acid Derivatives
To illustrate the principles discussed above, the following table summarizes the biological activities of various substituted benzoic acid derivatives. Note: Direct comparative data for this compound derivatives is not available. The data presented here is from studies on related benzoic acid analogs to highlight the impact of different substitution patterns.
| Compound ID | Substituents | Biological Target/Activity | IC50/MIC (µM) | Reference |
| Analog 1 | 4-Fluoro | Antibacterial (E. coli) | 16 | Fictional Data for Illustration |
| Analog 2 | 4-Bromo | Antibacterial (E. coli) | 8 | Fictional Data for Illustration |
| Analog 3 | 4-Methoxy | Antibacterial (E. coli) | 32 | Fictional Data for Illustration |
| Analog 4 | 3-Bromo, 4-Fluoro | PTP-MEG2 Inhibition | 0.5 | Fictional Data for Illustration |
| Analog 5 | 2-Fluoro, 3-Methoxy | Kinase X Inhibition | 1.2 | Fictional Data for Illustration |
This table is for illustrative purposes to demonstrate how SAR data is typically presented and is not based on actual experimental results for the listed analogs due to the lack of available data.
Experimental Protocols for Evaluating Substituted Benzoic Acid Derivatives
The following are generalized protocols for assays commonly used to evaluate the biological activity of small molecule inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Add 10 µL of the kinase and substrate solution in kinase buffer to each well.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity
This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control well (bacteria without compound) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Relationships and Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the logical flow of SAR studies and experimental procedures.
Caption: A logical workflow for a structure-activity relationship (SAR) guided drug discovery program.
Caption: A typical experimental workflow in a drug discovery project.
Conclusion and Future Directions
While a detailed SAR for this compound derivatives remains to be elucidated, the foundational principles of medicinal chemistry provide a strong basis for predicting the influence of its key substituents. The strategic interplay of the bromo, fluoro, and methoxy groups offers a rich chemical space for the design of novel bioactive molecules. Future research in this area should focus on the synthesis and systematic biological evaluation of a library of derivatives to uncover their therapeutic potential and establish a clear SAR. Such studies will be instrumental in guiding the optimization of lead compounds with improved potency, selectivity, and drug-like properties.
References
Due to the lack of specific literature on the topic, this section cannot be populated with relevant citations. The principles discussed are fundamental concepts in medicinal chemistry and drug discovery, taught in standard textbooks and review articles on the subject.
Safety Operating Guide
Definitive Guide to the Proper Disposal of 6-Bromo-2-fluoro-3-methoxybenzoic Acid
A Senior Application Scientist's Protocol for Safe and Compliant Waste Management
For researchers and drug development professionals, the synthesis and handling of complex molecules like 6-Bromo-2-fluoro-3-methoxybenzoic acid are routine. However, the lifecycle of such a compound does not end with the successful completion of an experiment. Its proper disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established safety standards and regulatory requirements, ensuring that this halogenated organic compound is managed responsibly from the bench to its final disposal.
Hazard Characterization and Waste Classification: The "Why" Behind the Protocol
This compound is a halogenated aromatic carboxylic acid. Its chemical structure dictates its classification as a hazardous material, primarily due to irritant properties and its status as a halogenated organic compound.
-
Inherent Hazards : While specific toxicological data for this exact compound is limited, analogous structures are known to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, it must be handled with appropriate personal protective equipment (PPE) at all times.
-
Halogenated Organic Waste : The presence of a carbon-bromine bond places this compound into the category of "halogenated organic compounds."[4][5] This is a critical distinction for waste disposal. Halogenated wastes cannot be mixed with non-halogenated solvent waste because they require specific high-temperature incineration processes to prevent the formation of toxic dioxins and furans.[5][6] Mixing these waste streams leads to costly and complex disposal procedures.
Under the Resource Conservation and Recovery Act (RCRA), any laboratory generating chemical waste is responsible for correctly classifying it.[7][8] This compound must be managed as regulated hazardous waste.
Immediate Safety and Handling Precautions
Before any disposal procedure begins, ensuring personal and environmental safety is paramount. Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[9][10][11]
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield.[12] | Protects against splashes of solutions or accidental aerosolization of solid powder. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents skin contact and irritation.[1][13] |
| Protective Clothing | Full-length laboratory coat. | Provides a barrier against spills and contamination of personal clothing.[13] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A fume hood provides primary engineering control to prevent inhalation of dust or vapors.[9][14] |
Handling Best Practices:
-
Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood to minimize inhalation risk.[13]
-
Avoid generating dust when handling the solid material.[1]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.
Waste Segregation: The Foundation of Safe Disposal
Proper segregation is the most critical step in a compliant waste management program.[15][16] Mixing incompatible waste streams can result in dangerous chemical reactions and complicates the disposal process.[17]
DOT Script for Segregation Logic:
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. osha.gov [osha.gov]
- 10. mastercontrol.com [mastercontrol.com]
- 11. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 12. fishersci.com [fishersci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. compliancy-group.com [compliancy-group.com]
- 15. vumc.org [vumc.org]
- 16. boomwaste.com [boomwaste.com]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of 6-Bromo-2-fluoro-3-methoxybenzoic Acid: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks
Due to its structural similarity to other halogenated benzoic acids, 6-Bromo-2-fluoro-3-methoxybenzoic acid should be handled as a hazardous substance. The primary anticipated hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4][5]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][3][4][5][6]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3][4][5]
The U.S. Environmental Protection Agency (EPA), under the Toxic Substances Control Act (TSCA), has established regulations for generic halogenated benzoic acids, which may cause skin irritation, eye irritation, respiratory complications, central nervous system effects, internal organ effects, reproductive effects, and developmental effects.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard |
| Eyes/Face | Chemical safety goggles or a face shield | OSHA 29 CFR 1910.133 or European Standard EN166[1][8][9] |
| Hands | Impermeable chemical-resistant gloves (e.g., Neoprene) | [10] |
| Body | Laboratory coat or chemical-resistant apron/suit | [8][10] |
| Respiratory | NIOSH-approved respirator with an Assigned Protection Factor (APF) of at least 10 | [7] |
It is crucial to inspect all PPE for integrity before each use and to replace it if compromised.
Donning and Doffing PPE: A Step-by-Step Protocol
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat/Apron: Put on and fasten securely.
-
Respirator: Perform a seal check to ensure a proper fit.
-
Goggles/Face Shield: Adjust for a snug and comfortable fit.
-
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-in-glove technique to avoid touching the outer contaminated surface.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front.
-
Lab Coat/Apron: Unfasten and roll it inside-out as you remove it.
-
Respirator: Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the workflow.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood.[8]
-
Ventilation: Ensure adequate general laboratory ventilation.[1][9]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][8]
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within the fume hood for handling the compound.
-
Assemble all necessary equipment and reagents before introducing the chemical.
-
Ensure the fume hood sash is at the appropriate working height.
-
-
Weighing and Transfer:
-
Weigh the solid compound on a tared weigh paper or in a suitable container within the fume hood.
-
Use a spatula for transfers to minimize dust generation.[8]
-
Close the container immediately after use.
-
-
Solution Preparation:
-
Slowly add the compound to the solvent while stirring to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Properly label and store any remaining material.
-
Emergency Procedures: Be Prepared
In case of exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][6][10][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6][10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][8][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][6]
In case of a spill, evacuate the area, and if safe to do so, contain the spill with an inert absorbent material.[8] Follow your institution's hazardous material spill response protocol.
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (e.g., gloves, weigh papers, paper towels) in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and appropriate hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][5] Do not dispose of this chemical down the drain.[1][12]
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Account Suspended [labogens.com]
- 7. eCFR :: 40 CFR 721.11545 -- Halogenated benzoic acid (generic) (P-19-173). [ecfr.gov]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
